Product packaging for 3,4-Dimethoxy-beta-methylphenethylamine(Cat. No.:CAS No. 55174-61-3)

3,4-Dimethoxy-beta-methylphenethylamine

Cat. No.: B1265967
CAS No.: 55174-61-3
M. Wt: 195.26 g/mol
InChI Key: RRARQHPQZWUMFW-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-beta-methylphenethylamine is a substituted phenethylamine of significant interest in neuroscience and medicinal chemistry research. This compound is a structural analog of 3,4-dimethoxyphenethylamine (DMPEA) and shares a close relationship with the phenethylamine class of compounds, which are foundational to neuropharmacology studies . Researchers utilize this chemical to investigate structure-activity relationships (SAR), particularly how the addition of a beta-methyl group influences binding affinity and functional activity at key neurological targets compared to its parent structures. The primary research value lies in its potential mechanism of action. Like related compounds, it may exhibit activity as a substrate-type releasing agent at monoamine transporters, such as the norepinephrine transporter (NET), which can influence cardiovascular parameters like blood pressure in model systems . Furthermore, structural analogs have shown affinity for serotonin receptors and monoamine oxidase (MAO) inhibitory activity, making this compound a valuable probe for studying complex neurotransmitter systems and enzymatic pathways . It is strictly for use in controlled laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant local and international regulations prior to purchase and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B1265967 3,4-Dimethoxy-beta-methylphenethylamine CAS No. 55174-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-1-amine
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InChI

InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRARQHPQZWUMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866466
Record name 2-(3,4-Dimethoxyphenyl)propan-1-amine
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Molecular Weight

195.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55174-61-3
Record name 3,4-Dimethoxy-β-methylbenzeneethanamine
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Record name 3,4-Dimethoxy-beta-methylphenethylamine
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Record name 3,4-dimethoxy-β-methylphenethylamine
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Foundational & Exploratory

synthesis of 3,4-Dimethoxy-beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-β-methylphenethylamine

Introduction

3,4-Dimethoxy-β-methylphenethylamine, a substituted phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology due to its structural relationship to neurotransmitters like dopamine. Its synthesis is a key process for researchers investigating its potential biological activities. This guide provides a detailed overview of the common synthetic routes, experimental protocols, and quantitative data for the preparation of 3,4-Dimethoxy-β-methylphenethylamine, intended for a scientific audience. The primary synthetic strategy involves the preparation of the key intermediate, 3,4-dimethoxyphenylacetone, followed by its conversion to the target amine via reductive amination.

Synthesis of the Key Intermediate: 3,4-Dimethoxyphenylacetone

The synthesis of 3,4-dimethoxyphenylacetone is a critical first step. Various methods have been reported, starting from different precursors.

Synthesis of 3,4-Dimethoxyphenylacetone via Oxidation of Methyl Eugenol

One common method involves the oxidation of methyl eugenol.

Experimental Protocol:

To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of THF and water (15 mL), 10% Palladium on carbon (Pd/C) (0.05 mmol) and Potassium bromate (KBrO₃) (3 mmol) are added. The reaction mixture is then heated to reflux. The progress of the reaction is monitored using Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with water and filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 3,4-dimethoxyphenylacetone.[1]

Alternative Synthetic Routes for 3,4-Dimethoxyphenylacetone

Other reported methods for the synthesis of 3,4-dimethoxyphenylacetone include:

  • Electrochemical epoxidation of isoeugenol-methylether followed by catalytic isomerization.[2][3]

  • Oxidation of 3-(3,4-dimethoxyphenyl)propylene. [4]

  • Reaction of 3,4-dimethoxyphenyl acetonitrile with sodium ethoxide followed by hydrolysis.[4]

  • Darzens reaction starting from veratraldehyde. [2][3]

Quantitative Data for 3,4-Dimethoxyphenylacetone Synthesis
Starting MaterialCatalyst/ReagentSolventReaction ConditionsYieldReference
3-(3,4-dimethoxyphenyl) propyleneMethyl nitrite, Palladium (II) chlorideMethyl alcohol, Water20°C, 1.5 hours90%[4]
3-(3,4-dimethoxyphenyl) propylene---93%[4]
3-(3,4-dimethoxyphenyl) propyleneBis(acetonitrile) palladium (II) chloride--88%[4]
3-(3,4-dimethoxyphenyl) propylenen-butyl nitriten-butyl alcohol60°C83%[4]
Isoeugenol-methyletherElectrochemical epoxidationAcetonitrile/Water20°C>90% purity (epoxide)[2]

Workflow for 3,4-Dimethoxyphenylacetone Synthesis from Methyl Eugenol

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Methyl_Eugenol Methyl Eugenol Reaction_Vessel Reaction Mixture Methyl_Eugenol->Reaction_Vessel Pd_C 10% Pd/C Pd_C->Reaction_Vessel KBrO3 KBrO3 KBrO3->Reaction_Vessel Solvent THF/Water (4:1) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reflux Extraction Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Final_Product 3,4-Dimethoxyphenylacetone Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of 3,4-dimethoxyphenylacetone.

Synthesis of 3,4-Dimethoxy-β-methylphenethylamine

The final step in the synthesis is the conversion of 3,4-dimethoxyphenylacetone to 3,4-Dimethoxy-β-methylphenethylamine, typically through reductive amination.

Reductive Amination of 3,4-Dimethoxyphenylacetone

This method involves the reaction of the ketone with an amine source and a reducing agent.

Experimental Protocol:

To a solution of 3,4-dimethoxyphenylacetone (10.29 mmol) in methanol (10 mL), ammonium acetate (102 mmol), sodium acetate (10.2 mmol), and sodium cyanoborohydride (15.4 mmol) are added. The pH of the reaction mixture is adjusted to between 6 and 7 using glacial acetic acid. The mixture is stirred at room temperature for 18 hours and then concentrated under reduced pressure. Water (100 mL) is added to the residue, and the pH is adjusted to 14 with 6 N NaOH. The aqueous layer is extracted with chloroform (6 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 3,4-Dimethoxy-β-methylphenethylamine.[5]

The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones.[6][7] It typically uses ammonium formate or formamide as both the nitrogen source and the reducing agent and requires high temperatures, often between 120 and 185°C.[6][8] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[6] While a viable alternative, the milder conditions of the sodium cyanoborohydride method are often preferred in laboratory settings.

Quantitative Data for 3,4-Dimethoxy-β-methylphenethylamine Synthesis
Starting MaterialReagentsSolventReaction ConditionsYieldReference
3,4-dimethoxyphenylacetoneAmmonium acetate, Sodium acetate, Sodium cyanoborohydride, Acetic acidMethanol20°C, 18 hours, pH 6-799%[5]

Synthesis Pathway of 3,4-Dimethoxy-β-methylphenethylamine

Synthesis_Pathway Start 3,4-Dimethoxyphenylacetone Intermediate Iminium Ion (in situ) Start->Intermediate + NH4OAc, NaOAc - H2O Reagents Ammonium Acetate Sodium Acetate Sodium Cyanoborohydride Acetic Acid Reagents->Intermediate Product 3,4-Dimethoxy-β-methylphenethylamine Intermediate->Product Reduction (NaBH3CN)

Caption: Reductive amination pathway to the final product.

Characterization Data

While detailed characterization is beyond the scope of this guide, the following data has been reported for a related compound, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine.[9] Such data is critical for confirming the structure and purity of the synthesized compound.

AnalysisData
¹H-NMR (CDCl₃)2.26 ppm (3H, s), 2.37-2.95 ppm (4H, m), 3.53 (2H, s), 3.81 (6H, s), 6.70 (3H, s), 7.26 (5H, s)
¹³C-NMR (CDCl₃)33.6 (t), 42.2 (q), 55.9 (q), 56.0 (q), 59.3 (t), 62.2 (t), 111.6 (d), 112.4 (d), 120.6 (d), 126.8 (d), 128.1 (d), 128.9 (d), 133.3 (s), 139.1 (s), 147.5 (s), 148.9 (s)
MS [CI(NH₃)]m/z 286 (M+1)

Conclusion

The synthesis of 3,4-Dimethoxy-β-methylphenethylamine is a well-documented process that primarily relies on the reductive amination of 3,4-dimethoxyphenylacetone. The choice of the synthetic route for the precursor ketone and the specific conditions for the amination step can be adapted based on the available starting materials, desired scale, and laboratory capabilities. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this class of compounds.

References

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethoxy-β-methylphenethylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,4-Dimethoxy-β-methylphenethylamine. Due to the limited availability of specific data for this compound, this guide also includes detailed information on closely related and more thoroughly studied phenethylamines: 3,4-Dimethoxyphenethylamine (DMPEA), β-Methylphenethylamine (BMPEA), and the isomeric 3,4-Dimethoxyamphetamine (3,4-DMA). This comparative approach offers valuable context for researchers and scientists.

Core Compound: 3,4-Dimethoxy-β-methylphenethylamine

3,4-Dimethoxy-β-methylphenethylamine (CAS RN: 55174-61-3) is a substituted phenethylamine.[1][2] While it is structurally a positional isomer of 3,4-Dimethoxyamphetamine, specific experimental data on its chemical and physical properties are scarce in publicly available literature. The available data is summarized below.

Chemical Identity
PropertyValueSource
CAS Number 55174-61-3[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)CC(C)N)OC
IUPAC Name 1-(3,4-dimethoxyphenyl)propan-2-amine

Comparative Analysis of Related Phenethylamines

To provide a broader understanding, this section details the properties of three structurally similar compounds.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of DMPEA, BMPEA, and 3,4-DMA.

Property3,4-Dimethoxyphenethylamine (DMPEA)β-Methylphenethylamine (BMPEA)3,4-Dimethoxyamphetamine (3,4-DMA)
Synonyms Homoveratrylamine, 2-(3,4-Dimethoxyphenyl)ethylaminebeta-Methylphenethylamine, 1-Amino-2-phenylpropane3,4-Dimethoxy-α-methylphenethylamine
CAS Number 120-20-7582-22-9120-26-3
Molecular Formula C₁₀H₁₅NO₂C₉H₁₃NC₁₁H₁₇NO₂
Molecular Weight 181.23 g/mol 135.21 g/mol 195.26 g/mol
Appearance Clear yellowish oil/liquidColorless or yellowish liquidOff-white powder (HCl salt)
Melting Point 12-15°C[3]Not available39-40°C (base), 187.6°C (HCl salt)[4][5]
Boiling Point 188°C at 15 mmHg[3]80°C at 10 mmHg[6]124-130°C at 1.5 Torr[4]
Density 1.074 g/mL at 25°C[3]0.93 g/mL at 25°C[6]1.0624 g/cm³ at 25°C[4]
Refractive Index n20/D 1.546[3]n20/D 1.524Not available
Solubility Soluble in DMSO, Chloroform, Methanol[3][7][8]Soluble in water, ethanol, and ether[9]Not available
pKa (Strongest Basic) 9.8[10]9.83 (as HCl salt)[9]Not available
Spectroscopic Data
Compound¹H-NMR (CDCl₃)¹³C-NMR (CDCl₃)MS [CI(NH₃)]
N-benzyl-N-methyl-3,4-dimethoxyphenethylamine 2.26 ppm (3H, s), 2.37-2.95 ppm (4H, m), 3.53 (2H, s), 3.81 (6H, s), 6.70 (3H, s), 7.26 (5H, s)33.6 (t), 42.2 (q), 55.9 (q), 56.0 (q), 59.3 (t), 62.2 (t), 111.6 (d), 112.4 (d), 120.6 (d), 126.8 (d), 128.1 (d), 128.9 (d), 133.3 (s), 139.1 (s), 147.5 (s), 148.9 (s)m/z 286 (M+1)

Note: NMR and MS data are for the N-benzyl-N-methyl derivative of DMPEA, as found in the literature describing its synthesis.[11]

Synthesis and Experimental Protocols

Synthesis of 3,4-Dimethoxyphenethylamine (DMPEA)

A common synthetic route for DMPEA involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile.[3] Another established method starts from 3,4-dihydroxybenzyl chloride.

Protocol via 3,4-dihydroxybenzyl chloride: [12]

  • Etherification: 3,4-dihydroxybenzyl chloride is reacted with dimethyl sulfate in the presence of sodium hydroxide to generate 3,4-dimethoxybenzyl chloride. The reaction temperature is maintained at 45°C ± 5°C.

  • Cyanation: The resulting 3,4-dimethoxybenzyl chloride undergoes a cyanation reaction with a cyanide compound (e.g., sodium cyanide or potassium cyanide) to produce 3,4-dimethoxybenzyl cyanide. The reaction is carried out at a temperature of 60°C to 85°C.

  • Crystallization: The 3,4-dimethoxybenzyl cyanide is cooled in propanone for crystallization to obtain purified crystals.

  • Hydrogenation: The purified 3,4-dimethoxybenzyl cyanide is subjected to catalytic ammoniation and hydrogenation in a solvent to yield 3,4-dimethoxyphenethylamine. This reaction is performed at 120°C to 160°C under a pressure of 1.0 to 4.0 MPa, using Raney nickel or palladium on carbon as the catalyst.

  • Purification: The final product is purified by reduced-pressure distillation.

Synthesis of β-Methylphenethylamine (BMPEA)

BMPEA can be synthesized via the catalytic hydrogenation of 2-phenylpropionitrile.[6]

Protocol: [6]

  • Hydrogenation: 2-phenylpropionitrile is subjected to catalytic hydrogenation with Palladium on carbon (Pd/C) in pure anhydrous ethanol containing three equivalents of hydrochloric acid (HCl).

  • Extraction: The final product, β-Methylphenethylamine hydrochloride, is extracted as a salt.

  • Characterization: The melting point of the HCl salt is 123-124°C.

Analytical Methodology for β-Methylphenethylamine (BMPEA)

A method for the detection and quantification of BMPEA in urine has been developed, which is crucial for anti-doping and forensic analysis.[13]

UPLC/MS/MS Protocol: [13]

  • Sample Preparation: Analytes are extracted from urine using a two-step liquid-liquid extraction.

  • Chromatography: The extracted sample is analyzed by Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS) under isocratic conditions.

  • Validation: The analytical procedure is validated for selectivity, discrimination capabilities, carry-over, sensitivity, and the influence of matrix effects.

  • Note: It has been observed that BMPEA can be eliminated as phase II conjugates, and hydrolysis of these conjugates can significantly improve detection.[13]

Signaling Pathways and Pharmacological Profile

While specific signaling pathways for 3,4-Dimethoxy-β-methylphenethylamine are not detailed, the pharmacology of related phenethylamines provides insight. Phenethylamines, in general, act as central nervous system stimulants.[9]

  • DMPEA: Shows weak affinity for serotonin receptors and has some activity as a monoamine oxidase inhibitor.[14] It is also considered a potent inhibitor of brain mitochondrial respiration, making it relevant in Parkinson's disease research.[3]

  • BMPEA: Acts as a human TAAR1 (trace amine-associated receptor 1) agonist.[6]

  • Substituted Phenethylamines: Many substituted phenethylamines are psychoactive drugs that can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and more.[9] They can induce the release of norepinephrine and dopamine.[9]

Visualizations

Structural Relationships

The following diagram illustrates the structural similarities and differences between 3,4-Dimethoxy-β-methylphenethylamine and its related compounds.

cluster_derivatives Derivatives Phenethylamine DMPEA Phenethylamine->DMPEA BMPEA Phenethylamine->BMPEA + β-Methyl Target DMPEA->Target + β-Methyl BMPEA->Target 3_4_DMA Target->3_4_DMA Isomerization (β to α-methyl) DMPEA_label DMPEA BMPEA_label BMPEA Target_label 3,4-Dimethoxy- β-methylphenethylamine 3_4_DMA_label 3,4-DMA

Caption: Structural relationships between key phenethylamines.

Synthesis Workflow for DMPEA

This diagram outlines a synthetic pathway for 3,4-Dimethoxyphenethylamine starting from veratraldehyde, a process similar to that described by Pictet and Finkelstein.[14]

G A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B 3,4-Dimethoxycinnamic acid A->B Malonic acid Pyridine, Piperidine C 3,4-Dimethoxyphenylpropionic acid B->C Reduction D 3,4-Dimethoxyphenylpropionamide C->D SOCl₂, NH₄OH E 3,4-Dimethoxyphenethylamine (DMPEA) D->E Hofmann degradation

Caption: Synthesis workflow for DMPEA from Veratraldehyde.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3,4-Dimethoxy-β-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine is limited in publicly available scientific literature. Therefore, this guide provides a detailed analysis based on scientific inference from structurally related and well-characterized analogous compounds, including 3,4-Dimethoxyphenethylamine (DMPEA) and β-methylphenethylamine (BMPEA), as well as the broader structure-activity relationships of substituted phenethylamines.

Introduction

3,4-Dimethoxy-β-methylphenethylamine is a substituted phenethylamine that is structurally analogous to the neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups, and a methyl group added at the beta position of the ethylamine side chain. Its pharmacological profile is not extensively documented, but an understanding of its mechanism of action can be constructed by examining its core structural components and the known activities of its chemical relatives. This technical guide synthesizes available data on analogous compounds to propose a putative mechanism of action for 3,4-Dimethoxy-β-methylphenethylamine, intended for researchers, scientists, and drug development professionals.

Proposed Primary Mechanism of Action

The primary mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine is likely multifaceted, involving interactions with monoamine transporters and trace amine-associated receptors.

Interaction with Monoamine Transporters

Drawing parallels with β-methylphenethylamine (BMPEA), 3,4-Dimethoxy-β-methylphenethylamine is anticipated to function as a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This suggests that the compound is transported into the presynaptic neuron by these transporters. Once inside, it is expected to disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of norepinephrine and dopamine.[3] This elevated cytosolic monoamine level subsequently drives the reverse transport of these neurotransmitters through NET and DAT into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing noradrenergic and dopaminergic neurotransmission.[1][4]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its derivatives, including BMPEA, are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[3][5] It is therefore highly probable that 3,4-Dimethoxy-β-methylphenethylamine also acts as a TAAR1 agonist. Activation of TAAR1 in monoaminergic neurons can modulate neurotransmitter release and neuronal firing rates, contributing to the overall stimulant effects of the compound.[3]

Potential Secondary Mechanisms of Action

Interaction with Serotonin Receptors

The 3,4-dimethoxy substitution pattern, as seen in the parent compound DMPEA, suggests a potential for interaction with serotonin receptors, albeit likely with weak affinity.[6][7] While DMPEA itself is not a potent serotonergic agent, the addition of the β-methyl group could alter this interaction. The broader family of substituted phenethylamines, particularly those with methoxy groups on the phenyl ring, often exhibit affinity for 5-HT2A and 5-HT2C receptors.[8][9][10] Therefore, it is plausible that 3,4-Dimethoxy-β-methylphenethylamine may have some activity at these receptors, potentially contributing to subtle modulatory effects on the serotonergic system.

Monoamine Oxidase Inhibition

The parent compound, DMPEA, has been shown to exhibit some monoamine oxidase (MAO) inhibitory activity.[6][7][11] This suggests that 3,4-Dimethoxy-β-methylphenethylamine may also possess MAO-inhibiting properties, which would lead to decreased degradation of monoamine neurotransmitters and a subsequent increase in their synaptic availability.

Quantitative Data from Analogous Compounds

CompoundTargetAssay TypeValueReference
β-Methylphenethylamine (BMPEA)Norepinephrine Transporter (NET)Neurotransmitter Release (EC50)~100-500 nM (inferred)[1]
β-Methylphenethylamine (BMPEA)Dopamine Transporter (DAT)Neurotransmitter Release (EC50)>1000 nM (inferred)[1]
3,4-Dimethoxyphenethylamine (DMPEA)Serotonin ReceptorsBinding AffinityWeak[6][7]
3,4-Dimethoxyphenethylamine (DMPEA)Monoamine Oxidase (MAO)InhibitionActive[6][7][11]

Experimental Protocols

The following are representative experimental protocols that could be employed to elucidate the precise mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine, based on methodologies reported for analogous compounds.

Radioligand Binding Assays for Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of 3,4-Dimethoxy-β-methylphenethylamine for a panel of receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2), and adrenergic (α1, α2) receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.

    • Incubate the membrane homogenates with a specific radioligand for the receptor and varying concentrations of the test compound (3,4-Dimethoxy-β-methylphenethylamine).

    • After incubation, separate the bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays
  • Objective: To measure the ability of 3,4-Dimethoxy-β-methylphenethylamine to induce the release of dopamine and norepinephrine from rat brain synaptosomes.

  • Methodology:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine) of rats.

    • Preload the synaptosomes with a radiolabeled monoamine ([3H]dopamine or [3H]norepinephrine).

    • Wash the synaptosomes to remove excess radiolabel.

    • Expose the synaptosomes to varying concentrations of 3,4-Dimethoxy-β-methylphenethylamine.

    • Measure the amount of radioactivity released into the supernatant.

    • Calculate the EC50 value (concentration of the compound that produces 50% of the maximal release).

TAAR1 Functional Assay
  • Objective: To determine the functional activity (EC50 and Emax) of 3,4-Dimethoxy-β-methylphenethylamine at the human TAAR1.

  • Methodology:

    • Use a cell line (e.g., HEK293) stably expressing human TAAR1 and a reporter system, such as a cyclic AMP (cAMP) response element-luciferase reporter.

    • Treat the cells with varying concentrations of 3,4-Dimethoxy-β-methylphenethylamine.

    • Measure the reporter gene expression (e.g., luciferase activity) as an indicator of receptor activation.

    • Determine the EC50 and Emax values from the concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Mechanism of Action Compound 3,4-Dimethoxy-β-methylphenethylamine NET_DAT NET / DAT Compound->NET_DAT Substrate TAAR1 TAAR1 Compound->TAAR1 Agonist VMAT2 VMAT2 Compound->VMAT2 Inhibition NET_DAT->Compound Synaptic_Cleft Increased Synaptic NE, DA NET_DAT->Synaptic_Cleft Neuronal_Response Neuronal Response TAAR1->Neuronal_Response Modulation Synaptic_Vesicle Synaptic Vesicle (NE, DA) VMAT2->Synaptic_Vesicle Cytosolic_Monoamines Increased Cytosolic NE, DA Synaptic_Vesicle->Cytosolic_Monoamines Release Cytosolic_Monoamines->NET_DAT Reverse Transport Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Activation Postsynaptic_Receptors->Neuronal_Response

Caption: Proposed mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine.

G cluster_1 Experimental Workflow: Neurotransmitter Release Assay Start Start: Prepare Brain Synaptosomes Preload Preload with [3H]Monoamine Start->Preload Wash Wash to Remove Excess Preload->Wash Incubate Incubate with Test Compound Wash->Incubate Separate Separate Supernatant and Pellet Incubate->Separate Quantify_Supernatant Quantify Radioactivity in Supernatant Separate->Quantify_Supernatant Quantify_Pellet Quantify Radioactivity in Pellet Separate->Quantify_Pellet Calculate Calculate % Release Quantify_Supernatant->Calculate Quantify_Pellet->Calculate End End: Determine EC50 Calculate->End

Caption: Workflow for an in vitro neurotransmitter release assay.

Conclusion

The mechanism of action of 3,4-Dimethoxy-β-methylphenethylamine, while not directly elucidated through dedicated studies, can be inferred with a reasonable degree of confidence from its structural analogs. It is proposed to be a monoamine releaser, acting primarily through interactions with NET and DAT, and as a TAAR1 agonist. Secondary activities may include weak interactions with serotonin receptors and inhibition of monoamine oxidase. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the pharmacological profile of this compound and to validate these hypotheses. Such studies would be invaluable for understanding its potential therapeutic applications and toxicological profile.

References

In-Depth Technical Guide to the Pharmacological Profile of 3,4-Dimethoxy-β-methylphenethylamine (3,4-DMA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacological data for 3,4-Dimethoxy-β-methylphenethylamine (3,4-DMA), also known as 3,4-Dimethoxyamphetamine, is limited. This guide provides a comprehensive overview based on existing data. Where specific experimental details for 3,4-DMA are unavailable, generalized protocols for analogous compounds and assays are presented to fulfill the core requirements of this technical guide.

Introduction

3,4-Dimethoxy-β-methylphenethylamine (3,4-DMA) is a psychedelic compound belonging to the phenethylamine and amphetamine chemical classes.[1] Structurally, it is an analog of mescaline and is known to produce mescaline-like visual effects in humans.[2] This document provides a detailed overview of the pharmacological profile of 3,4-DMA, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValue
IUPAC Name 1-(3,4-dimethoxyphenyl)propan-2-amine
Synonyms 3,4-Dimethoxyamphetamine, 3,4-DMA
CAS Number 120-26-3
Molecular Formula C₁₁H₁₇NO₂
Molar Mass 195.26 g/mol

Pharmacological Profile: Quantitative Data

The following tables summarize the available quantitative data on the interaction of 3,4-DMA with various biological targets.

Table 1: Receptor Binding Affinities
ReceptorSpeciesKᵢ (nM)Reference
Serotonin 5-HT₁Rat64,600[1]
Serotonin 5-HT₂ₐRat43,300[1]
Table 2: Enzyme Inhibition
EnzymeIC₅₀ (nM)Reference
Monoamine Oxidase A (MAO-A)20,000[1]
Monoamine Oxidase B (MAO-B)> 100,000[1]

In Vivo Effects

Psychedelic and Sympathomimetic Effects

In humans, 3,4-DMA has been reported to produce mescaline-like psychedelic effects at intravenous doses up to 700 mg.[1] Oral administration of 160 mg has been shown to elicit sympathomimetic effects.[1]

Behavioral Studies in Rodents

In drug discrimination studies with rodents, 3,4-DMA did not substitute for dextroamphetamine, suggesting a lack of amphetamine-like psychostimulant effects.[1]

Metabolism and Pharmacokinetics

The primary metabolite of 3,4-DMA identified in dogs and monkeys is 3-methoxy-4-hydroxyamphetamine (MHA).[1] Detailed pharmacokinetic parameters such as half-life, bioavailability, and clearance are not well-documented in the public domain.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to serotonin receptors, as specific protocols for 3,4-DMA are not available.

Objective: To determine the inhibitory constant (Kᵢ) of 3,4-DMA at rat 5-HT₁ and 5-HT₂ₐ receptors.

Materials:

  • Rat brain tissue expressing the target receptors

  • Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ)

  • 3,4-DMA

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat brain membrane homogenates containing the serotonin receptors.

  • In a 96-well plate, add the membrane homogenate to each well.

  • Add increasing concentrations of 3,4-DMA to the wells.

  • Add a fixed concentration of the appropriate radioligand to each well.

  • Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of 3,4-DMA that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Monoamine Oxidase A (MAO-A) Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory effect of a compound on MAO-A activity.

Objective: To determine the IC₅₀ value of 3,4-DMA for the inhibition of MAO-A.

Materials:

  • Source of MAO-A enzyme (e.g., rat liver mitochondria)

  • MAO-A substrate (e.g., kynuramine or a fluorogenic substrate)

  • 3,4-DMA

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagents (if using a fluorogenic or colorimetric substrate)

  • Microplate reader

Procedure:

  • Pre-incubate the MAO-A enzyme preparation with various concentrations of 3,4-DMA in a 96-well plate.

  • Initiate the enzymatic reaction by adding the MAO-A substrate.

  • Incubate the reaction mixture at 37°C for a specific duration.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the product formation using a microplate reader (spectrophotometrically or fluorometrically, depending on the substrate used).

  • Plot the enzyme activity against the concentration of 3,4-DMA.

  • Calculate the IC₅₀ value, which is the concentration of 3,4-DMA that causes 50% inhibition of the MAO-A enzyme activity.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_4_DMA 3,4-DMA 5HT2A_R 5-HT₂ₐ Receptor 3_4_DMA->5HT2A_R Binds to Gq_alpha Gαq 5HT2A_R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream_effects Downstream Cellular Effects (Psychedelic Effects) PKC->Downstream_effects Ca_release->Downstream_effects

Caption: Presumed 5-HT₂ₐ receptor signaling pathway for 3,4-DMA.

Experimental Workflows

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membrane Homogenate Incubation Incubate Membrane, Radioligand, and 3,4-DMA Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound (3,4-DMA) Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ and Kᵢ Calculation) Counting->Analysis

Caption: Generalized workflow for a radioligand binding assay.

G cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Rat) Instrumentation Surgical Implantation of Telemetry Transmitter Animal_Model->Instrumentation Baseline Record Baseline Cardiovascular Parameters Instrumentation->Baseline Administration Administer 3,4-DMA (e.g., subcutaneous) Baseline->Administration Monitoring Continuously Monitor Blood Pressure and Heart Rate Administration->Monitoring Data_Processing Process Telemetry Data Monitoring->Data_Processing Statistical_Analysis Statistical Analysis of Changes from Baseline Data_Processing->Statistical_Analysis

Caption: Generalized workflow for in vivo cardiovascular assessment.

References

An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 55174-61-3

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-β-methylphenethylamine, a substituted phenethylamine. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on its close structural analogs, 3,4-Dimethoxyphenethylamine (DMPEA) and β-Methylphenethylamine (BMPEA), to provide a more complete understanding of its potential properties and biological activities.

Chemical and Physical Properties

3,4-Dimethoxy-β-methylphenethylamine is a phenethylamine derivative with two methoxy groups substituted on the phenyl ring at the 3 and 4 positions, and a methyl group on the beta carbon of the ethylamine side chain.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
CAS Number 55174-61-3Guidechem[1]
Molecular Formula C₁₁H₁₇NO₂Calculated
Molecular Weight 195.26 g/mol Calculated
Synonyms Not commonly available
Related Compounds 3,4-Dimethoxyphenethylamine (DMPEA) β-Methylphenethylamine (BMPEA) 3,4-Dimethoxyamphetamine (DMA)

Table 2: CAS Numbers of Related Compounds

CompoundCAS Number
3,4-Dimethoxyphenethylamine (DMPEA)120-20-7[2][3]
β-Methylphenethylamine (BMPEA)582-22-9
3,4-Dimethoxyamphetamine (DMA)120-26-3[4]

Synthesis

Experimental Protocol: Hypothetical Synthesis via Nitrostyrene Reduction

This protocol is adapted from the synthesis of other substituted phenethylamines.

  • Nitrostyrene Formation (Henry Reaction): 3,4-Dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base catalyst (e.g., ammonium acetate or an alkylamine) to form 1-(3,4-dimethoxyphenyl)-2-nitropropene.

  • Reduction of the Nitrostyrene: The resulting nitrostyrene is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[5] Alternatively, metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

  • Workup and Purification: Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. The product is then purified, typically by distillation or crystallization of a salt form (e.g., hydrochloride).

Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A 3,4-Dimethoxybenzaldehyde C 1-(3,4-dimethoxyphenyl)- 2-nitropropene A->C Base Catalyst B Nitroethane B->C E 3,4-Dimethoxy-β- methylphenethylamine C->E D Reducing Agent (e.g., Pd/C, H₂ or LiAlH₄) D->E F Purified Product E->F Distillation or Crystallization

Caption: Hypothetical synthesis workflow for 3,4-Dimethoxy-β-methylphenethylamine.

Pharmacology and Mechanism of Action

Specific pharmacological data for 3,4-Dimethoxy-β-methylphenethylamine is scarce. However, its potential biological activity can be inferred from the pharmacology of its structural analogs, DMPEA and BMPEA.

Insights from 3,4-Dimethoxyphenethylamine (DMPEA)

DMPEA is a naturally occurring compound found in certain cacti and is a methylated metabolite of dopamine.[3] It has been investigated for its potential role in neurological and psychiatric conditions.

  • Monoamine Oxidase Inhibition: DMPEA has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO would lead to increased levels of these neurotransmitters in the synaptic cleft.

  • Serotonergic Activity: DMPEA displays a weak affinity for serotonin receptors.[2]

Insights from β-Methylphenethylamine (BMPEA)

BMPEA is a positional isomer of amphetamine and has been identified as an adulterant in some dietary supplements.[7][8] Its pharmacology is characterized by its interaction with monoamine transporters.

  • Norepinephrine and Dopamine Transporter Substrate: BMPEA acts as a substrate for both norepinephrine transporters (NET) and dopamine transporters (DAT), leading to the release of these neurotransmitters. It is more potent at NET than at DAT.[9]

  • Cardiovascular Effects: The release of norepinephrine in the periphery leads to vasoconstriction and an increase in blood pressure.[9]

  • Central Nervous System Stimulation: As a releasing agent of dopamine and norepinephrine in the brain, BMPEA is expected to have stimulant effects.[7]

Postulated Pharmacology of 3,4-Dimethoxy-β-methylphenethylamine

Based on the properties of its analogs, it is plausible that 3,4-Dimethoxy-β-methylphenethylamine exhibits a mixed pharmacological profile:

  • It may act as a monoamine oxidase inhibitor, similar to DMPEA.

  • It could also function as a substrate for monoamine transporters, particularly NET and DAT, akin to BMPEA.

  • The dimethoxy substitutions on the phenyl ring may modulate its affinity for receptors and transporters and could also influence its metabolic stability and ability to cross the blood-brain barrier.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_transporter Transporters DMBMP 3,4-Dimethoxy-β- methylphenethylamine VMAT2 VMAT2 DMBMP->VMAT2 Inhibition? MAO MAO DMBMP->MAO Inhibition? NET NET DMBMP->NET Substrate? DAT DAT DMBMP->DAT Substrate? NE_DA_vesicle NE/DA Vesicles NE_DA_cyto Cytosolic NE/DA NE_DA_vesicle->NE_DA_cyto Release NE_DA_synapse Synaptic NE/DA NE_DA_cyto->NE_DA_synapse Reverse Transport NET->NE_DA_cyto DAT->NE_DA_cyto

References

An In-depth Technical Guide to the Spectral Data of 3,4-Dimethoxy-beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for 3,4-Dimethoxy-beta-methylphenethylamine, a compound also known as 3,4-Dimethoxyamphetamine (3,4-DMA). This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Introduction

This compound (3,4-DMA) is a substituted phenethylamine with the chemical formula C₁₁H₁₇NO₂. Accurate and detailed spectral data are crucial for its unambiguous identification, characterization, and quantification in various matrices. This guide presents a curated compilation of its ¹H NMR, ¹³C NMR, MS, and IR spectral data, accompanied by detailed experimental protocols for data acquisition.

Spectral Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (as HCl salt)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.95m3HAr-H
3.89s6H-OCH
3.55m1HCH -NH₂
2.95d2HAr-CH
1.28d3H-CH

Solvent: D₂O, Instrument Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
149.0C -O
147.8C -O
130.8Ar-C
121.2Ar-C H
112.4Ar-C H
111.6Ar-C H
55.9-OC H₃
49.3C H-NH₂
40.0Ar-C H₂
18.5-C H₃

Note: This is a predicted spectrum and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
195Moderate[M]⁺
152High[M - C₂H₅N]⁺
151Moderate[M - C₂H₆N]⁺
44High[C₂H₆N]⁺

Ionization Mode: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data for this compound (as HCl salt)

Wavenumber (cm⁻¹)IntensityAssignment
2974StrongC-H stretch (aliphatic)
2833MediumC-H stretch (methoxy)
1599StrongC=C stretch (aromatic)
1508StrongC=C stretch (aromatic)
1267StrongC-O stretch (aryl ether)
1153StrongC-O stretch (aryl ether)
1024Strong=C-H bend (in-plane)
850, 795, 768Medium=C-H bend (out-of-plane)

Technique: Fourier-Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 10 mg of this compound hydrochloride was dissolved in 0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

  • Data Acquisition: The spectrum was acquired at room temperature. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

¹³C NMR Spectroscopy Protocol (General):

  • Sample Preparation: A more concentrated sample (typically 20-50 mg) of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: A spectrometer with a carbon-observe probe, typically operating at a frequency of 100 MHz or higher.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: The FID is processed similarly to the ¹H NMR data. Chemical shifts are referenced to the deuterated solvent signal.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is typically used.

    • Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared - Attenuated Total Reflectance (FTIR-ATR) Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument is typically purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Spectral_Data_Workflow cluster_sample Sample Preparation Sample Compound of Interest (3,4-Dimethoxy-beta- methylphenethylamine) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectrometer Sample->IR Solid Sample NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR->NMR_Proc MS_Proc MS Data Processing (Peak Detection, Library Search) MS->MS_Proc IR_Proc IR Data Processing (Background Subtraction) IR->IR_Proc NMR_Data ¹H & ¹³C NMR Spectra & Data Tables NMR_Proc->NMR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS_Proc->MS_Data IR_Data IR Spectrum & Peak Table IR_Proc->IR_Data

Caption: General workflow for spectral data acquisition and analysis.

Conclusion

This technical guide provides a consolidated resource for the NMR, MS, and IR spectral data of this compound. The tabulated data and detailed experimental protocols are intended to aid in the identification and characterization of this compound in a research and development setting. The provided workflow visualization offers a clear overview of the process of obtaining and analyzing such spectral data. It is recommended that the predicted ¹³C NMR data be confirmed experimentally for critical applications.

An In-depth Technical Guide on the Potential Biological Targets of 3,4-Dimethoxy-beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxy-beta-methylphenethylamine, also known as 3,4-Dimethoxyamphetamine (3,4-DMA), is a substituted phenethylamine compound with structural similarities to known psychoactive substances. This technical guide provides a comprehensive overview of its potential biological targets, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system.

Introduction

This compound (3,4-DMA) is a chemical entity belonging to the phenethylamine class, a group of compounds known for their diverse pharmacological activities. Its structure, characterized by a phenethylamine core with methoxy groups at the 3 and 4 positions of the phenyl ring and a methyl group at the beta position of the ethylamine side chain, suggests potential interactions with various biogenic amine receptors and transporters. Understanding the biological targets of 3,4-DMA is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This document consolidates the current knowledge on the binding affinities and functional activities of 3,4-DMA at key neurological targets.

Potential Biological Targets

The primary biological targets of 3,4-DMA are believed to be within the monoaminergic systems of the central nervous system. These include serotonin receptors, monoamine oxidases, and potentially trace amine-associated receptors.

Serotonin Receptors

Studies have indicated that 3,4-DMA interacts with serotonin (5-HT) receptors, albeit with relatively low affinity.

Receptor SubtypeLigandSpeciesKᵢ (nM)Reference
5-HT₁[³H]SerotoninRat64,600[1]
5-HT₂ₐ[³H]KetanserinRat43,300[1]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Monoamine Oxidase (MAO)

3,4-DMA has been shown to exhibit inhibitory activity against Monoamine Oxidase A (MAO-A), while being largely inactive at MAO-B.[1]

EnzymeSubstrateSpeciesIC₅₀ (nM)Reference
MAO-ANot SpecifiedNot Specified20,000[1]
MAO-BNot SpecifiedNot Specified> 100,000[1]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Monoamine Transporters

Current information suggests that 3,4-DMA does not significantly bind to the primary monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2]

Trace Amine-Associated Receptor 1 (TAAR1)

Given that other amphetamine derivatives are agonists at TAAR1, it is plausible that 3,4-DMA also interacts with this receptor.[3][4] Activation of TAAR1 is known to modulate monoaminergic neurotransmission.[3][4] However, specific binding affinity or functional activity data for 3,4-DMA at TAAR1 are not currently available.

Signaling Pathways

TAAR1 Signaling

Should 3,4-DMA act as a TAAR1 agonist, it would likely trigger a G-protein-mediated signaling cascade. TAAR1 is primarily coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5][6] This increase in cAMP can then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and modulation of neuronal activity.[5][6]

TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_4_DMA 3,4-Dimethoxy- beta-methylphenethylamine TAAR1 TAAR1 3_4_DMA->TAAR1 Binds to G_alpha_s Gαs TAAR1->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

TAAR1 Gαs-cAMP signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3,4-DMA's biological targets.

Radioligand Binding Assay for Serotonin Receptors

This protocol is adapted for determining the binding affinity of a test compound at serotonin receptors.

Workflow:

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Radioligand binding assay workflow.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of the test compound (3,4-DMA).

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B.

Methodology:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound (3,4-DMA) at various concentrations, and a suitable substrate (e.g., kynuramine).

    • Prepare control wells without the test compound.

  • Enzyme Reaction:

    • Initiate the reaction by adding recombinant human MAO-A or MAO-B to each well.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Cell-Based cAMP Functional Assay for TAAR1

This assay determines the functional activity of a compound at TAAR1 by measuring changes in intracellular cAMP levels.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate media.

    • Transfect the cells with a plasmid encoding the human TAAR1 receptor.

  • Assay Procedure:

    • Seed the transfected cells into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound (3,4-DMA) or a known TAAR1 agonist (positive control) to the cells.

    • Incubate for a specified time to allow for cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a luciferase-based reporter assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced at each concentration of the test compound.

    • Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Conclusion

The available data suggest that this compound is a weak inhibitor of MAO-A and has a low affinity for serotonin 5-HT₁ and 5-HT₂ₐ receptors. It does not appear to interact significantly with monoamine transporters. Further research is warranted to fully characterize its pharmacological profile, particularly its potential activity at other receptor subtypes and at the Trace Amine-Associated Receptor 1. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be essential for understanding the full spectrum of biological targets of this compound and its potential as a therapeutic agent.

References

In Vitro Activity of 3,4-Dimethoxy-β-methylphenethylamine: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro activity of 3,4-Dimethoxy-β-methylphenethylamine (3,4-DM-β-MPEA) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the anticipated in vitro pharmacological profile of 3,4-DM-β-MPEA based on the known activities of its structural analogs, namely 3,4-Dimethoxyphenethylamine (DMPEA) and β-Methylphenethylamine (BMPEA), and the broader class of substituted phenethylamines. The experimental protocols and potential signaling pathways described are general methodologies used for characterizing such compounds and represent a predictive framework for future investigation of 3,4-DM-β-MPEA.

Introduction

3,4-Dimethoxy-β-methylphenethylamine is a substituted phenethylamine that combines structural features of two well-characterized molecules: the methoxylated phenethylamine, DMPEA, and the beta-methylated phenethylamine, BMPEA. The in vitro pharmacology of 3,4-DM-β-MPEA is therefore likely to be a composite of the activities of these parent structures. The presence of the β-methyl group suggests potential interaction with monoamine transporters, similar to amphetamine and its analogs. The 3,4-dimethoxy substitution pattern, analogous to the methoxy groups in mescaline, implies possible interactions with serotonergic and dopaminergic receptors. This guide will explore these potential activities, providing a framework for the experimental characterization of this compound.

Predicted In Vitro Pharmacological Profile

Based on structure-activity relationships of related phenethylamines, the following in vitro activities are predicted for 3,4-DM-β-MPEA.

Monoamine Transporter Activity

The β-methyl group is a key structural feature of potent monoamine transporter substrates like amphetamine. BMPEA, the non-methoxylated analog of 3,4-DM-β-MPEA, is a substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a preference for NET.[1] It is significantly less potent than amphetamine.[1] Therefore, it is hypothesized that 3,4-DM-β-MPEA will also act as a substrate at DAT and NET, potentially with a similar preference for NET. Its potency is expected to be modest, likely lower than that of amphetamine.

Table 1: Comparative In Vitro Monoamine Transporter Activity of BMPEA and Amphetamine

CompoundTransporterAssayValue (nM)
β-Methylphenethylamine (BMPEA) DAT[3H]MPP+ Release (EC50)133 ± 18
NET[3H]MPP+ Release (EC50)48 ± 6
Amphetamine DAT[3H]MPP+ Release (EC50)5 ± 1
NET[3H]MPP+ Release (EC50)5 ± 1

Data for BMPEA and amphetamine from Schindler et al. (2019).[1]

Receptor Binding and Functional Activity

The 3,4-dimethoxy substitution suggests potential interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The parent compound, 3,4-Dimethoxyphenethylamine (DMPEA), exhibits weak affinity for serotonin receptors.[2] Other methoxylated phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine), are partial agonists at 5-HT2A and 5-HT2C receptors, which mediates their psychedelic effects.[3] It is plausible that 3,4-DM-β-MPEA will have some affinity for these receptors, although its potency and efficacy are unknown.

A study on 1-((3,4-dimethoxyphenethyl)amino)-3-aryloxy-2-propanols showed that the (3,4-dimethoxyphenethyl)amino group conferred cardioselectivity for β-adrenergic receptors, suggesting a potential for 3,4-DM-β-MPEA to interact with adrenergic receptors.[4]

Enzymatic Interactions

DMPEA is known to be an inhibitor of monoamine oxidase (MAO).[5][6] The addition of a β-methyl group in 3,4-DM-β-MPEA may alter this activity. Phenethylamine itself is rapidly metabolized by MAO, and the presence of a methyl group on the alpha carbon (as in amphetamine) confers resistance to MAO. The effect of a beta-methyl substitution on MAO inhibition is not as well characterized but may influence the metabolic stability of the compound.

Experimental Protocols for In Vitro Characterization

The following are detailed methodologies for key experiments that would be necessary to elucidate the in vitro activity of 3,4-DM-β-MPEA.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the affinity of 3,4-DM-β-MPEA for a panel of receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2), and adrenergic (α1, α2, β1, β2) subtypes.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells).

    • A specific radioligand for each receptor (e.g., [3H]ketanserin for 5-HT2A).

    • Assay buffer (e.g., Tris-HCl with appropriate salts).

    • Test compound (3,4-DM-β-MPEA) at various concentrations.

    • Non-specific binding control (a high concentration of a known ligand).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of 3,4-DM-β-MPEA in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake/Release Assays

These assays measure the ability of a compound to inhibit the uptake of or stimulate the release of neurotransmitters through their respective transporters.

  • Objective: To determine if 3,4-DM-β-MPEA is an inhibitor or a substrate (releaser) at DAT, NET, and the serotonin transporter (SERT).

  • Materials:

    • Rat brain synaptosomes or cells stably expressing the human transporters (hDAT, hNET, hSERT).

    • Radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]MPP+ as a general substrate).[1]

    • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • Test compound (3,4-DM-β-MPEA) at various concentrations.

    • Known inhibitors (e.g., GBR12909 for DAT, desipramine for NET) for control experiments.[1]

  • Procedure (Release Assay):

    • Pre-load synaptosomes or cells with the radiolabeled substrate.

    • Wash the cells to remove excess extracellular radiolabel.

    • Incubate the pre-loaded cells with varying concentrations of 3,4-DM-β-MPEA.

    • After a set time, collect the supernatant (containing released radiolabel) and lyse the cells (to measure retained radiolabel).

    • Quantify radioactivity in both fractions using a scintillation counter.

    • Calculate the percentage of release at each concentration.

    • Determine the EC50 (concentration that produces 50% of the maximal release) and Emax (maximal effect) from the dose-response curve.

Functional Assays (e.g., Inositol Phosphate Accumulation for 5-HT2A/2C Receptors)

These assays determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of a compound at a specific receptor.

  • Objective: To determine if 3,4-DM-β-MPEA acts as an agonist or antagonist at Gq-coupled receptors like 5-HT2A and 5-HT2C.

  • Materials:

    • Cells expressing the receptor of interest (e.g., HEK293 cells).

    • [3H]myo-inositol for labeling.

    • Assay medium (e.g., DMEM/F12).

    • LiCl solution (to inhibit inositol monophosphatase).

    • Test compound (3,4-DM-β-MPEA) at various concentrations.

    • Known agonist (e.g., serotonin) and antagonist (e.g., ketanserin) for controls.

    • Dowex AG1-X8 resin for separation of inositol phosphates.

  • Procedure:

    • Label cells with [3H]myo-inositol overnight.

    • Wash the cells and pre-incubate with assay medium containing LiCl.

    • Add varying concentrations of 3,4-DM-β-MPEA (or agonist/antagonist controls) and incubate for a specified time (e.g., 30-60 minutes).

    • Stop the reaction with an acid (e.g., perchloric acid).

    • Neutralize the samples and apply them to Dowex columns to separate the accumulated [3H]inositol phosphates from the precursor.

    • Elute the inositol phosphates and quantify the radioactivity by scintillation counting.

    • Generate dose-response curves to determine the EC50 and Emax for agonism. For antagonism studies, co-incubate with a fixed concentration of a known agonist.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_screening Primary Screening cluster_functional Functional Assays cluster_analysis Data Analysis Receptor Binding Receptor Binding Ki Determination Ki Determination Receptor Binding->Ki Determination Transporter Uptake Transporter Uptake IC50 Determination IC50 Determination Transporter Uptake->IC50 Determination Transporter Release Transporter Release EC50_Emax EC50 / Emax Determination Transporter Release->EC50_Emax GPCR Assays GPCR Functional Assays (e.g., IP Accumulation, cAMP) GPCR Assays->EC50_Emax Enzyme Inhibition Enzyme Assays (e.g., MAO Inhibition) Enzyme Inhibition->IC50 Determination Pharmacological Profile Pharmacological Profile Ki Determination->Pharmacological Profile IC50 Determination->Pharmacological Profile EC50_Emax->Pharmacological Profile Test Compound\n(3,4-DM-β-MPEA) Test Compound (3,4-DM-β-MPEA) Test Compound\n(3,4-DM-β-MPEA)->Receptor Binding Test Compound\n(3,4-DM-β-MPEA)->Transporter Uptake Test Compound\n(3,4-DM-β-MPEA)->Transporter Release Test Compound\n(3,4-DM-β-MPEA)->Enzyme Inhibition monoamine_transporter_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 3,4-DM-β-MPEA Transporter DAT / NET Compound->Transporter Substrate Released_NT DA / NE Transporter->Released_NT Induces Efflux (Release) Vesicle Vesicular Monoamine Transporter (VMAT2) Neurotransmitter Dopamine (DA) / Norepinephrine (NE) Vesicle->Neurotransmitter Neurotransmitter->Released_NT Disrupts Sequestration Postsynaptic_Receptor Postsynaptic Dopamine / Adrenergic Receptors Released_NT->Postsynaptic_Receptor Binds Cellular_Response Signal Transduction Postsynaptic_Receptor->Cellular_Response Activates gq_pathway Compound 3,4-DM-β-MPEA Receptor 5-HT2A Receptor Compound->Receptor Agonist Binding G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ER->Ca_Release Opens Ca2+ Channel Ca_Release->PKC Activates Downstream Downstream Signaling PKC->Downstream

References

An In-depth Technical Guide to 3,4-Dimethoxy-beta-methylphenethylamine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-beta-methylphenethylamine (3,4-DM-β-MPEA), its structural analogs, and derivatives. Due to a scarcity of publicly available data on the specific pharmacological profile of 3,4-DM-β-MPEA, this paper focuses on a comparative analysis with its better-characterized constitutional isomers, the 2,5-dimethoxy and 3,4,5-trimethoxy substituted phenethylamines. By examining the structure-activity relationships (SAR) of these related series, we can infer the potential pharmacological characteristics of the 3,4-dimethoxy scaffold and highlight the critical influence of methoxy group placement on receptor affinity and functional activity. This guide includes detailed experimental protocols for key pharmacological assays, quantitative data from related compound series, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Phenethylamines are a broad class of chemical compounds with a shared structural backbone. Many substituted phenethylamines are psychoactive drugs, including central nervous system stimulants, hallucinogens, and entactogens.[1] The pharmacological effects of these compounds are highly dependent on the substitution patterns on the phenyl ring and the ethylamine side chain. 3,4-Dimethoxyphenethylamine (DMPEA), the parent compound of the substance class discussed in this paper, is an analog of the neurotransmitter dopamine where the hydroxyl groups at the 3 and 4 positions are replaced by methoxy groups.[2] DMPEA itself has been reported to have weak affinity for serotonin receptors and some monoamine oxidase inhibitory activity.[2] The addition of a beta-methyl group to the ethylamine side chain, creating this compound, is expected to modify its pharmacological profile, potentially increasing its stability and altering its receptor interaction.

This guide will explore the known information about 3,4-DM-β-MPEA and its derivatives, with a strong emphasis on comparative pharmacology with the more extensively studied 2,5-dimethoxy (2C-x series) and 3,4,5-trimethoxy (mescaline and its analogs) phenethylamines. This comparative approach will provide valuable insights into the SAR of these compounds, aiding in the design of new molecules with specific pharmacological targets.

Core Structure and Comparative Analogs

The core structure of the compounds discussed in this paper is this compound. Variations of this structure include modifications to the amine group (N-alkylation) and the beta-position of the ethylamine chain (e.g., beta-keto derivatives).

The positioning of the methoxy groups on the phenyl ring is a critical determinant of pharmacological activity. While data on the 3,4-dimethoxy series is limited, extensive research on the 2,5-dimethoxy and 3,4,5-trimethoxy series provides a valuable framework for understanding potential SAR.

  • 2,5-Dimethoxy Analogs (2C-x and DOx series): This series is well-known for its potent psychedelic activity, primarily mediated by agonism at the serotonin 5-HT2A receptor. The addition of a lipophilic substituent at the 4-position generally increases potency.[3]

  • 3,4,5-Trimethoxy Analogs (Mescaline and derivatives): Mescaline is a classic psychedelic, and its analogs also show affinity for serotonin receptors.

The comparative data presented in the following sections will highlight how the shift from a 2,5- or 3,4,5-substitution pattern to a 3,4-substitution pattern likely influences receptor binding and functional activity.

Synthesis of 3,4-Dimethoxyphenethylamine Derivatives

The synthesis of 3,4-dimethoxyphenethylamine (DMPEA) and its derivatives typically starts from 3,4-dimethoxybenzaldehyde. A general synthetic route is outlined below.

G cluster_synthesis General Synthesis of 3,4-Dimethoxyphenethylamine Derivatives start 3,4-Dimethoxybenzaldehyde step1 Condensation with Nitroalkane start->step1 e.g., Nitroethane, Base step2 Reduction of Nitro Group step1->step2 e.g., LiAlH4 or H2/Pd-C step3 Optional N-Alkylation step2->step3 e.g., Alkyl halide, Base step4 Optional Beta-Modification step2->step4 e.g., Oxidation product Substituted this compound step3->product step4->product

Caption: General synthetic workflow for 3,4-dimethoxyphenethylamine analogs.

A known synthesis for N-methyl-3,4-dimethoxyphenylethylamine involves the reductive amination of 3,4-dimethoxyphenylacetone with methylamine.

Pharmacological Profile: A Comparative Analysis

Due to the limited direct pharmacological data for this compound and its close analogs, this section will present a comparative analysis of the receptor binding and functional activity data from the more extensively studied 2,5-dimethoxy and 3,4,5-trimethoxy substituted phenethylamines. This data is crucial for understanding the potential impact of the 3,4-dimethoxy substitution pattern.

Serotonin Receptor Interactions

The primary molecular targets for many psychedelic phenethylamines are the serotonin receptors, particularly the 5-HT2A subtype.

Compound/Analog Series5-HT1A5-HT2A5-HT2CReference
2,5-Dimethoxy-4-alkoxy-phenethylamines (2C-O series) ≥ 27008 - 1700-[3]
2,5-Dimethoxy-4-alkoxy-amphetamines (3C-O series) ≥ 560061 - 4400-[3]
3,4,5-Trimethoxy-phenethylamine (Mescaline) ---[2]

Note: A lower Ki value indicates a higher binding affinity.

Compound/Analog SeriesEC50Emax (%)Reference
2,5-Dimethoxy-4-alkoxy-phenethylamines (2C-O series) 16 - 260030 - 84[4]
2,5-Dimethoxy-4-alkoxy-amphetamines (3C-O series) 2 - 99089 - 95[4]

Note: A lower EC50 value indicates greater potency. Emax indicates the maximal efficacy relative to a reference full agonist.

The data clearly indicates that the 2,5-dimethoxy substitution pattern, especially with a 4-position substituent, confers high affinity and potent agonism at the 5-HT2A receptor. It is plausible that 3,4-dimethoxy analogs may exhibit a different profile, potentially with lower affinity or efficacy at this receptor, contributing to the reported lack of psychoactivity of DMPEA in humans.[2]

G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway ligand Phenethylamine Analog (Agonist) receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C dag->pkc activates downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor signaling cascade.

Monoamine Transporter Interactions

Phenethylamines can also interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to the inhibition of neurotransmitter reuptake or even reverse transport (release).

Compound/Analog SeriesDATNETSERTReference
β-Methylphenethylamine (BMPEA) >10,000891>10,000[5]
N-Methyl-β-methylphenethylamine (MPPA) 4,230413>10,000[5]

Note: A lower IC50 value indicates greater inhibitory potency.

The data for β-methylphenethylamine and its N-methyl analog show a preference for inhibiting NET over DAT and SERT.[5] It is possible that 3,4-dimethoxy substitution could alter this selectivity profile.

Monoamine Oxidase (MAO) Inhibition

DMPEA and its N-methylated homologs have been shown to inhibit monoamine oxidase.[6] This inhibition of MAO could potentiate the effects of the parent compound and other monoamines by preventing their degradation. The beta-hydroxylated derivatives of 3,4-dimethoxyphenethylamine, however, did not show MAO inhibitory activity.[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the pharmacological characterization of this compound analogs.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a compound for the human 5-HT2A receptor.

Objective: To determine the inhibition constant (Ki) of a test compound at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific determinant: Mianserin (10 µM final concentration).

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (e.g., 1 nM [3H]Ketanserin), and either vehicle, non-specific determinant, or test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 37°C for 60 minutes.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare Reagents and Membrane Suspension step1 Add Reagents to 96-well Plate (Buffer, Radioligand, Compound) start->step1 step2 Initiate Reaction with Membrane Suspension step1->step2 step3 Incubate at 37°C step2->step3 step4 Terminate by Rapid Filtration step3->step4 step5 Wash Filters step4->step5 step6 Add Scintillation Fluid step5->step6 end Quantify Radioactivity (Scintillation Counting) step6->end

Caption: Workflow for a radioligand binding assay.

Monoamine Transporter Inhibition Assay

This protocol describes a method for assessing the inhibitory effects of compounds on monoamine transporters using a fluorescent substrate.

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: e.g., ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide).

  • Selective inhibitors for each transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT) for control experiments.

  • Test compounds at various concentrations.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer. Add the test compound or vehicle to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate to all wells to initiate uptake.

  • Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition of substrate uptake by the test compound compared to the vehicle control. Determine the IC50 value from a concentration-response curve.

Conclusion

While direct pharmacological data for this compound and its immediate derivatives remains limited, a comparative analysis with structurally related 2,5-dimethoxy and 3,4,5-trimethoxy analogs provides valuable insights into the potential structure-activity relationships. The 3,4-dimethoxy substitution pattern is likely to confer a distinct pharmacological profile compared to its more extensively studied psychedelic isomers. The weak activity reported for the parent compound, DMPEA, suggests that the 3,4-dimethoxy arrangement may not be optimal for potent 5-HT2A receptor agonism, a hallmark of many psychedelic phenethylamines.

Further research is warranted to fully characterize the pharmacology of 3,4-DM-β-MPEA and its analogs. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough understanding of the SAR of this compound class will be crucial for the rational design of novel ligands with specific activities at monoamine receptors and transporters, which could have implications for the development of new therapeutics.

References

A Theoretical Investigation Framework for 3,4-Dimethoxy-β-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide outlines a comprehensive theoretical framework for the study of 3,4-Dimethoxy-β-methylphenethylamine (3,4-DM-β-MPEA), a phenethylamine derivative with uncharacterized pharmacological and molecular properties. Due to the absence of specific computational studies on this molecule, this document serves as a roadmap for researchers, leveraging established theoretical methodologies applied to analogous compounds such as β-methylphenethylamine (BMPEA) and other psychoactive phenethylamines. We detail protocols for quantum chemical analysis, molecular docking, and molecular dynamics simulations to predict the molecule's conformational landscape, receptor binding affinity, and potential biological activity. The primary hypothesized targets, based on structure-activity relationships of related molecules, are serotonin (5-HT) receptors and monoamine transporters (DAT, NET). This guide provides the necessary computational workflows, signaling pathway diagrams, and comparative experimental data from related compounds to facilitate a thorough in-silico investigation of 3,4-DM-β-MPEA.

Introduction

The 2-phenethylamine scaffold is the foundation for a vast array of neuroactive compounds, including endogenous neurotransmitters, therapeutic agents, and potent psychedelics.[1] Structural modifications, such as ring substitutions and alterations to the ethylamine side chain, can dramatically influence pharmacological activity. 3,4-Dimethoxy-β-methylphenethylamine (3,4-DM-β-MPEA) is a structural isomer of the well-known compound 3,4-dimethoxyamphetamine (3,4-DMA). It is also the 3,4-dimethoxy derivative of β-methylphenethylamine (BMPEA), an amphetamine isomer found in dietary supplements that exhibits substrate activity at norepinephrine transporters (NET) and dopamine transporters (DAT), leading to significant cardiovascular effects.[2][3]

While its parent compound, 3,4-Dimethoxyphenethylamine (DMPEA), shows weak affinity for serotonin receptors and is largely inactive in humans, the addition and positioning of a methyl group on the side chain can significantly alter potency and receptor interaction profiles.[4] The theoretical study of 3,4-DM-β-MPEA is therefore crucial for predicting its potential psychoactivity, receptor selectivity, and metabolic stability before undertaking costly and complex empirical studies.

This document outlines a proposed workflow for a full theoretical characterization of 3,4-DM-β-MPEA.

Proposed Computational Workflow

A rigorous in-silico analysis of a novel compound involves a multi-step process. The proposed workflow for 3,4-DM-β-MPEA is designed to first characterize the molecule's intrinsic properties and then simulate its interaction with likely biological targets.

G cluster_0 Molecular Characterization cluster_1 Target Interaction Simulation cluster_2 Data Analysis & Prediction mol_build 1. 3D Structure Generation & Protonation State conf_search 2. Conformational Analysis (Low-Energy States) mol_build->conf_search Initial Geometries qm_calc 3. Quantum Chemical Calculations (DFT for ESP, FMOs) conf_search->qm_calc Stable Conformers docking 5. Molecular Docking (Binding Pose Prediction) qm_calc->docking Optimized Ligand (Partial Charges) receptor_prep 4. Receptor Preparation (e.g., 5-HT2A, NET) receptor_prep->docking Target Structure md_sim 6. Molecular Dynamics (Binding Stability & Free Energy) docking->md_sim Top Scoring Poses analysis 7. Analysis of Trajectories (Interactions, RMSD, MM/PBSA) md_sim->analysis Simulation Trajectories prediction 8. Prediction of Affinity & Activity Profile analysis->prediction

Figure 1: Proposed computational workflow for 3,4-DM-β-MPEA analysis.

Theoretical Background and Methodologies

Quantum Chemical Calculations

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are essential for characterizing the electronic structure and conformational preferences of a molecule in the absence of experimental data. These calculations provide insights into molecular stability, reactivity, and electrostatic potential, which governs how the molecule is "seen" by a receptor.

Experimental Protocol: DFT Calculations

  • Software: Gaussian, ORCA, or similar QC software package.

  • Functional Selection: A long-range corrected functional such as ωB97XD is recommended, as it accurately models non-covalent interactions, including the crucial NH-π interactions between the amine side chain and the phenyl ring that stabilize certain conformers.[5]

  • Basis Set: A Pople-style basis set with diffuse and polarization functions, such as 6-311++G(2df,2pd), is suitable for providing an accurate description of electron distribution.[5]

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometries of the most stable conformers in vacuum at the selected DFT level of theory.

  • Calculations: For the optimized structures, perform single-point energy calculations to determine relative stabilities. Calculate the electrostatic potential (ESP) to generate partial atomic charges for use in subsequent molecular mechanics simulations. Analyze the Frontier Molecular Orbitals (HOMO/LUMO) to assess chemical reactivity.[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of binding affinity. Given the structural similarity of 3,4-DM-β-MPEA to known serotonergic and monoaminergic ligands, the primary targets for docking studies should be the 5-HT2A receptor and the norepinephrine transporter (NET).

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina, Glide, or GOLD.

  • Receptor Preparation: Obtain a high-resolution crystal structure of the target receptor (e.g., human 5-HT2A receptor, PDB ID: 6A93; human DAT, PDB ID: 4M48 as a homolog for NET). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Use the lowest energy conformer of 3,4-DM-β-MPEA from QC calculations. Assign partial charges (e.g., from ESP calculation).

  • Grid Generation: Define a docking grid box that encompasses the known orthosteric binding site of the receptor. For 5-HT2A, this would be the cavity occupied by agonists like serotonin or LSD. For NET, this would be the substrate binding site.

  • Docking Execution: Run the docking algorithm with high exhaustiveness settings to ensure a thorough search of the conformational and orientational space.

  • Pose Analysis: Analyze the resulting binding poses based on their docking scores and clustering. The most favorable poses are typically those with the lowest binding energy and those that form key interactions (e.g., hydrogen bonds, salt bridges, π-π stacking) with conserved residues in the binding pocket.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of binding stability and allowing for the calculation of binding free energies.

Experimental Protocol: Molecular Dynamics

  • Software: GROMACS, AMBER, or NAMD.

  • System Setup: Solvate the top-scoring ligand-receptor complex from docking in a periodic box of water (e.g., TIP3P model) and add counter-ions to neutralize the system.

  • Force Field: Use a well-established force field such as AMBER or CHARMM for the protein and water. The ligand parameters (bond lengths, angles, dihedrals, charges) should be derived from the earlier QC calculations to ensure accuracy.[7][8]

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to physiological temperature (310 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles until temperature, pressure, and density are stable.

  • Production Run: Run a production simulation for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the complex (via RMSD), identify persistent intermolecular interactions, and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Hypothesized Biological Targets and Signaling

Based on the pharmacology of its structural analogues, 3,4-DM-β-MPEA is likely to interact with monoamine systems. The 2,5-dimethoxy substitution pattern is a known motif for potent 5-HT2A receptor agonism, and while the 3,4-dimethoxy pattern is less characterized in this context, interaction with serotonin receptors remains a primary hypothesis.[9] Furthermore, the parent β-methylphenethylamine structure is a potent NET substrate.[2]

Serotonin 5-HT2A Receptor Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is the canonical pathway for the effects of classic psychedelic phenethylamines.

G ligand 3,4-DM-β-MPEA (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds & Activates g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Effects (e.g., ERK activation) ca2->downstream pkc->downstream

Figure 2: Canonical 5-HT2A receptor Gq signaling pathway.

Comparative Quantitative Data

While no specific data exists for 3,4-DM-β-MPEA, theoretical predictions can be benchmarked against experimental data from structurally related compounds. The tables below summarize receptor binding affinities and monoamine transporter activities for relevant analogues.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Methoxy-Substituted Phenethylamines

Compound 5-HT2A 5-HT2C 5-HT1A Reference
2,5-Dimethoxy-4-R-Phenethylamines (General) 8 - 1700 Moderate ≥ 2700 [10]
2C-I (2,5-dimethoxy-4-iodo) Subnanomolar High Low [11]
DMPEA (3,4-dimethoxy) Weak Affinity Weak Affinity Weak Affinity [4]

Note: Data for 2,5-dimethoxy derivatives are presented to highlight the potent effect of this substitution pattern, which contrasts with the known weak affinity of the 3,4-dimethoxy parent compound.

Table 2: Monoamine Transporter Substrate Activity (EC50, nM) of β-Methylphenethylamine (BMPEA) vs. Amphetamine

Compound NET Release DAT Release Reference
β-Methylphenethylamine (BMPEA) 24.8 ± 3.4 222 ± 21 [2]
(+)-Amphetamine 6.1 ± 0.6 24.6 ± 2.6 [2]

Note: BMPEA is the non-methoxylated parent of 3,4-DM-β-MPEA. It is a potent substrate at NET, though less potent than amphetamine. This provides a strong rationale for investigating 3,4-DM-β-MPEA's activity at monoamine transporters.

Conclusion

The theoretical study of 3,4-Dimethoxy-β-methylphenethylamine offers a powerful, resource-efficient approach to characterizing a novel psychoactive compound. By applying a systematic workflow of quantum chemistry, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses regarding its conformational preferences, receptor binding modes, and potential for activating key signaling pathways like the 5-HT2A cascade. The comparative data from analogues such as BMPEA and other methoxylated phenethylamines provide a critical foundation for these investigations. This proposed framework enables a comprehensive in-silico evaluation that will guide future empirical validation and drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3,4-Dimethoxy-beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-beta-methylphenethylamine (3,4-DM-β-MPEA) is a substituted phenethylamine with potential psychoactive properties. As with many designer drugs and research chemicals, robust and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological samples and seized materials. These application notes provide an overview of the primary analytical techniques and detailed protocols for the identification and quantification of 3,4-DM-β-MPEA. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for the analysis of such compounds in forensic and clinical toxicology.

Analytical Methods Overview

The detection of 3,4-DM-β-MPEA and its isomers presents analytical challenges due to their structural similarities to other controlled substances like amphetamine. Chromatographic separation is essential to distinguish between these isomers, which may have similar mass spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for phenethylamines to improve their chromatographic behavior and mass spectral fragmentation.[1][2] GC-MS provides excellent separation and confident identification based on retention time and mass spectra.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and is particularly suitable for the analysis of non-volatile or thermally labile compounds in complex biological matrices like urine and blood.[3][4][5] LC-MS/MS often requires less sample preparation compared to GC-MS and can provide structural information through fragmentation patterns.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of related phenethylamine compounds using various analytical methods. While specific data for 3,4-DM-β-MPEA is limited, the provided values for structurally similar compounds offer a reasonable expectation of achievable analytical performance.

Table 1: LC-MS/MS Quantitative Parameters for Phenethylamine Analysis in Urine

AnalyteMethodMatrixLOQ (ng/mL)LOD (ng/mL)Linearity (ng/mL)Reference
β-methylphenethylamine (BMPEA)UPLC/MS/MSUrine-10-[3]
Various PhenethylaminesLC-MS-MSAmniotic Fluid6.9 - 10.21.1 - 2.310 - 500[4][6]
125 Drugs (including stimulants)LC/MS/MSUrine1-1 - 1000[7]

Table 2: GC-MS Quantitative Parameters for Amphetamine Analysis in Hair (as HFB-derivatives)

AnalyteMethodMatrixLOQ (ng/mg)LOD (ng/mg)Linearity (ng/mg)Recovery (%)Reference
AmphetamineGC-MSHair0.10.052 - 4078.6 - 85.8[2]
MethamphetamineGC-MSHair0.10.052 - 4082.0 - 86.2[2]
MDAGC-MSHair0.20.12 - 4077.5 - 82.5[2]
MDMAGC-MSHair0.10.22 - 4080.4 - 86.9[2]

Experimental Protocols

Protocol 1: Analysis of 3,4-DM-β-MPEA in Urine by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of β-methylphenethylamine and other phenethylamines in urine.[3][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine, add 50 µL of an appropriate internal standard solution (e.g., phentermine at 1 µg/mL).

  • Add 1 mL of 6 mol/L HCl and approximately 100 mg of L-cysteine (as an antioxidant).

  • Incubate the sample at 105°C for 30 minutes to hydrolyze potential conjugates.

  • Cool the sample to room temperature.

  • Perform a two-step liquid-liquid extraction.

2. Chromatographic Conditions

  • Instrument: UPLC system coupled with a tandem mass spectrometer.

  • Column: A C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[3][4]

  • Flow Rate: 300 µL/min.

  • Column Temperature: 45°C.

  • Gradient: A gradient can be optimized to separate 3,4-DM-β-MPEA from its isomers. For example, start with a low percentage of mobile phase B, hold for several minutes to ensure isomer separation, then increase the percentage of B to elute the analyte.[3]

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard of 3,4-DM-β-MPEA. The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation.

  • Desolvation Gas Flow and Temperature: Typically around 800 L/h and 300°C.

  • Source Temperature: Approximately 120°C.

  • Capillary Voltage: Around 2.0 kV.

Protocol 2: Analysis of 3,4-DM-β-MPEA in Hair by GC-MS

This protocol is based on general procedures for the analysis of amphetamines in hair, which involves digestion, extraction, and derivatization.[2]

1. Sample Decontamination and Digestion

  • Wash hair samples sequentially with dichloromethane and methanol to remove external contamination.

  • Dry the hair samples.

  • Accurately weigh approximately 20-50 mg of hair and cut it into small pieces.

  • Digest the hair sample in an appropriate basic solution (e.g., NaOH or KOH) at an elevated temperature.

2. Sample Extraction

  • After digestion, cool the sample and neutralize the pH.

  • Add an internal standard (e.g., amphetamine-d8).

  • Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Centrifuge to separate the layers and transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization

  • Reconstitute the dried extract in a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA).[2][8]

  • Incubate at a suitable temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to complete the reaction.

  • Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column is typically used (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

Analytical_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Blood) Spike Spike with Internal Standard Sample->Spike Hydrolysis Hydrolysis (if necessary) Spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC/HPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis of 3,4-DM-β-MPEA.

Analytical_Workflow_GCMS cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample (e.g., Hair) Decontamination Decontamination Sample_GC->Decontamination Digestion Digestion Decontamination->Digestion Extraction_GC Extraction Digestion->Extraction_GC Derivatization Derivatization Extraction_GC->Derivatization GC Gas Chromatography Separation Derivatization->GC MS_GC Mass Spectrometry (Scan/SIM) GC->MS_GC Integration_GC Peak Integration MS_GC->Integration_GC Quantification_GC Quantification Integration_GC->Quantification_GC Reporting_GC Reporting Quantification_GC->Reporting_GC

Caption: General workflow for GC-MS analysis of 3,4-DM-β-MPEA.

Conclusion

The analytical methods outlined provide a robust framework for the detection and quantification of this compound. Both LC-MS/MS and GC-MS are powerful techniques capable of providing the necessary selectivity and sensitivity. Proper method validation, including the assessment of linearity, limit of detection, limit of quantification, accuracy, and precision, is essential before applying these protocols to routine analysis. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation, the matrix being analyzed, and the specific requirements of the analysis.

References

Application Note: Quantification of 3,4-Dimethoxy-β-methylphenethylamine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-Dimethoxy-β-methylphenethylamine is a phenethylamine derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantification of 3,4-Dimethoxy-β-methylphenethylamine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals.

Principle

The method utilizes a C18 stationary phase to separate 3,4-Dimethoxy-β-methylphenethylamine from potential impurities and matrix components. An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier allows for consistent and reproducible elution. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations.

Experimental Protocols

Materials and Reagents
  • 3,4-Dimethoxy-β-methylphenethylamine reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., plasma, serum) for spiked samples (if applicable)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are recommended and may be optimized for specific instruments and applications.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Ammonium acetate in water (pH adjusted to 4.0 with formic acid) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-Dimethoxy-β-methylphenethylamine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.[1] The goal is to remove interfering substances and ensure the analyte is in a solvent compatible with the HPLC mobile phase.[2]

a) For Bulk Drug Substance or Formulations:

  • Accurately weigh a quantity of the sample equivalent to approximately 10 mg of 3,4-Dimethoxy-β-methylphenethylamine.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) in a 10 mL volumetric flask.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) For Biological Matrices (e.g., Plasma) - Protein Precipitation:

Protein precipitation is a common and straightforward method for cleaning up biological samples.[3]

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add 1.5 mL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters are summarized below.

Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations.

Table 2: Linearity Data (Illustrative)

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001509.7
Correlation Coefficient (r²) 0.9995
Precision

Precision is assessed by performing replicate injections of a sample and is expressed as the relative standard deviation (RSD).

Table 3: Precision Data (Illustrative)

ParameterConcentration (µg/mL)RSD (%)
Intra-day Precision (n=6) 500.85
Inter-day Precision (n=6 over 3 days) 501.25
Accuracy

Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.[5]

Table 4: Accuracy (Recovery) Data (Illustrative)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.4100.8
7574.599.3
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and 10 for LOQ.

Table 5: Sensitivity Data (Illustrative)

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of 3,4-Dimethoxy-β-methylphenethylamine.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Sample Matrix Extraction Sample Extraction/ Precipitation Sample->Extraction Working Prepare Working Standards Stock->Working Injection Inject into HPLC Working->Injection Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC quantification workflow.

Logical Relationship of Method Validation

The following diagram shows the relationship between different method validation parameters.

G Method Validated HPLC Method Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Specificity Specificity Method->Specificity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness

Caption: Method validation parameters.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of 3,4-Dimethoxy-β-methylphenethylamine. The method is straightforward and utilizes common laboratory equipment and reagents. The provided validation parameters demonstrate that the method is linear, precise, accurate, and sensitive for its intended purpose. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and analysis. Further optimization and validation may be required for specific sample matrices or regulatory requirements.

References

Application Notes and Protocols for the In Vitro Characterization of 3,4-Dimethoxy-β-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental protocols and data tables are provided as a generalized framework for the investigation of 3,4-Dimethoxy-β-methylphenethylamine. As of the date of this document, there is a lack of specific published cell culture data for this compound. The methodologies are based on standard assays for characterizing related phenethylamine derivatives. Researchers should optimize these protocols based on their specific experimental setup and findings.

Introduction

3,4-Dimethoxy-β-methylphenethylamine is a substituted phenethylamine derivative. The phenethylamine class of compounds is known to interact with various components of the monoaminergic system, including transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as G-protein coupled receptors like the Trace Amine-Associated Receptor 1 (TAAR1). Additionally, at higher concentrations, some phenethylamines can exhibit cytotoxicity. These application notes provide a set of robust protocols to begin the characterization of the in vitro pharmacology and toxicology of 3,4-Dimethoxy-β-methylphenethylamine.

Data Presentation

The following tables are templates for summarizing the quantitative data that would be generated from the described experimental protocols.

Table 1: Monoamine Transporter Inhibition Profile

TransporterTest Compound IC₅₀ (nM)Control Compound (e.g., Cocaine) IC₅₀ (nM)
Dopamine Transporter (DAT)To Be DeterminedKnown Value
Norepinephrine Transporter (NET)To Be DeterminedKnown Value
Serotonin Transporter (SERT)To Be DeterminedKnown Value

Table 2: TAAR1 Receptor Activation

Assay ParameterTest CompoundControl Agonist (e.g., β-phenethylamine)
EC₅₀ (nM)To Be DeterminedKnown Value
Eₘₐₓ (% of Control)To Be Determined100%

Table 3: Cytotoxicity in SH-SY5Y Cells

TreatmentIncubation Time (24h) IC₅₀ (µM)Incubation Time (48h) IC₅₀ (µM)
Test CompoundTo Be DeterminedTo Be Determined
Control (e.g., 6-OHDA)Known ValueKnown Value

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol determines the potency of 3,4-Dimethoxy-β-methylphenethylamine to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Cell Line: HEK-293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

Materials:

  • HEK-293-hDAT, HEK-293-hNET, HEK-293-hSERT cells

  • 96-well cell culture plates

  • DMEM with 10% FBS and appropriate selection antibiotic (e.g., G418)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (radiolabeled substrate)

  • 3,4-Dimethoxy-β-methylphenethylamine stock solution (in DMSO or water)

  • Control inhibitor (e.g., Cocaine or specific inhibitors like GBR12909 for DAT)

  • Scintillation fluid and microplate scintillation counter

Protocol:

  • Cell Plating: Seed the transfected HEK-293 cells into a 96-well plate at a density of 4 x 10⁴ cells/well. Allow cells to adhere and grow for 48 hours to form a confluent monolayer.

  • Preparation of Assay Plate:

    • On the day of the experiment, aspirate the growth medium.

    • Wash each well once with 100 µL of room temperature KRH buffer.

    • Add 50 µL of KRH buffer containing various concentrations of 3,4-Dimethoxy-β-methylphenethylamine or a control inhibitor. Include a vehicle control (for 100% uptake) and a high concentration of a known inhibitor (for non-specific uptake).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Initiation of Uptake: Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., a final concentration of 10 nM [³H]Dopamine) to each well to initiate the uptake.

  • Incubation: Incubate the plate for a predetermined linear uptake time (e.g., 5-10 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the wells twice with 150 µL of ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Add 100 µL of 1% SDS to each well to lyse the cells.

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay for Neurotoxicity

This assay assesses the potential cytotoxicity of the compound on a human neuronal cell line.[1][2][3][4]

Cell Line: SH-SY5Y human neuroblastoma cells. The SH-SY5Y cell line is a widely used in vitro model for neurotoxicity studies.[5][6]

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • DMEM/F12 medium with 10% FBS

  • 3,4-Dimethoxy-β-methylphenethylamine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3,4-Dimethoxy-β-methylphenethylamine in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with vehicle (negative control).

  • Incubation: Incubate the cells for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value from the dose-response curve.

TAAR1 Activation (cAMP Accumulation) Assay

This protocol measures the ability of the compound to act as an agonist at the TAAR1 receptor by quantifying the downstream production of cyclic AMP (cAMP).

Cell Line: HEK-293 cells stably expressing human TAAR1 (hTAAR1).

Materials:

  • HEK-293-hTAAR1 cells

  • 48-well or 96-well cell culture plates

  • Assay buffer (e.g., HBSS with 5 mM HEPES and 200 µM IBMX)

  • 3,4-Dimethoxy-β-methylphenethylamine stock solution

  • Control agonist (e.g., β-phenethylamine)

  • cAMP assay kit (e.g., BRET, HTRF, or ELISA-based)

Protocol:

  • Cell Plating: Seed HEK-293-hTAAR1 cells in the appropriate plate format (as per the kit manufacturer's instructions) and grow to ~90% confluency.

  • Compound Addition:

    • Aspirate the growth medium and wash the cells gently with assay buffer.

    • Add assay buffer containing various concentrations of 3,4-Dimethoxy-β-methylphenethylamine or the control agonist.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.[7]

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the cAMP assay kit's protocol.

    • Perform the detection steps as described by the manufacturer (e.g., adding detection reagents and measuring luminescence, fluorescence, or absorbance).

  • Data Analysis: Generate a standard curve if required by the kit. Convert the raw signal to cAMP concentrations. Plot the dose-response curve and calculate the EC₅₀ and Eₘₐₓ values for the test compound.[8]

Mandatory Visualizations

G cluster_0 Initial Characterization Workflow A Compound Preparation (3,4-Dimethoxy-β-methylphenethylamine) B Monoamine Transporter Assay (HEK-293 cells) A->B C TAAR1 Activation Assay (HEK-293 cells) A->C D Neurotoxicity Assay (SH-SY5Y cells) A->D E Data Analysis (IC50 / EC50 Determination) B->E C->E D->E F Comprehensive Profile E->F

Caption: Experimental workflow for the in vitro characterization of 3,4-Dimethoxy-β-methylphenethylamine.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal compound Phenethylamine Derivative DAT DAT / NET compound->DAT Blocks Reuptake / Induces Efflux TAAR1 TAAR1 compound->TAAR1 Agonist VMAT2 VMAT2 compound->VMAT2 Inhibits Uptake Release Dopamine / NE Efflux DAT->Release AC Adenylyl Cyclase TAAR1->AC cAMP ↑ cAMP AC->cAMP Receptors Postsynaptic Receptors Release->Receptors Activates

Caption: Hypothetical signaling pathways for a phenethylamine-like compound in a monoaminergic neuron.

References

Application Notes and Protocols for the In Vivo Administration of 3,4-Dimethoxy-beta-methylphenethylamine and Related Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo research on 3,4-Dimethoxy-beta-methylphenethylamine is limited in publicly available scientific literature. The following application notes and protocols are based on studies conducted with structurally similar phenethylamine analogs, primarily beta-phenylethylamine (PEA) and its methylated derivatives. These notes are intended to provide a foundational framework for researchers. All protocols should be adapted and validated for the specific compound of interest and the experimental setup.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of phenethylamine analogs. This data can serve as a reference for dose selection and expected outcomes when designing experiments with this compound.

Table 1: Behavioral Effects of Phenethylamine Analogs in Rodent Models

CompoundAnimal ModelDose RangeRoute of Admin.Observed Behavioral EffectsReference
beta-Phenylethylamine (PEA)Swiss Male Albino Mice15 & 75 mg/kgIntraperitoneal (i.p.)Increased locomotor activity, hyperexcitability, fighting, jumping, vocalization, and convulsions in a graded manner.[1][2][1][2]
beta-Phenylethylamine (PEA)Swiss Male Mice25-150 mg/kgSystemic25 mg/kg: depressed activity and sedation. 50 mg/kg: brief stimulation of activity. 75-150 mg/kg: biphasic stimulation of activity with stereotyped behaviors.[3][3]
beta-Methylphenethylamine (BMPEA)Rats3-30 mg/kgNot specifiedDose-dependent increases in blood pressure.[4][4]
Amphetamine (alpha-MePEA)Swiss Male Albino Mice5 & 10 mg/kgIntraperitoneal (i.p.)Potent increase in locomotor activity and stereotypy.[1][2][1][2]

Table 2: Neurochemical Effects of Phenethylamine Analogs in Rodent Models

CompoundAnimal ModelDoseRoute of Admin.Brain RegionNeurochemical ChangesReference
beta-Phenylethylamine (PEA)Mice50 mg/kgIntraperitoneal (i.p.)Whole BrainIncreased 3-Methoxy-4-hydroxy-phenylethyleneglycol (MHPG) and homovanillic acid (HVA) at 30-60 min. Decreased 3,4-dihydroxyphenylacetic acid (DOPAC) at 60 min, suggesting release and potential reuptake inhibition of catecholamines.[5][5]
AmphetamineFreely Moving Rats2 mg/kgIntraperitoneal (i.p.)Nucleus AccumbensDopamine increased from ~3 pg/20 µL to 11 pg/20 µL. Serotonin increased from ~8 to 11 pg/20 µL.[6][6]
AmphetamineFreely Moving Rats4 µg (local)MicroinjectionNucleus AccumbensDopamine increased from 11 to 147 pg/sample. Serotonin increased from 11 to 107 pg/sample.[6][6]

Table 3: Cardiovascular Effects of beta-Phenylethylamine (PEA) in Animal Models

Animal ModelDose/AdministrationCardiovascular ParametersObserved EffectsReference
Anesthetized DogsNot specifiedMean aortic blood pressure, total peripheral vascular resistance, left ventricular dP/dtIncreased all parameters, suggesting positive inotropic and vasoconstrictory effects.[7][7]
Anesthetized Male Sprague-Dawley Rats0.1 mg/100g (bolus)Systolic and Diastolic Blood Pressure, Heart RateIncreased systolic and diastolic blood pressure by 54.7 ± 6.5 and 38.3 ± 6.9 mmHg, respectively. Increased heart rate by 109.2 ± 18.6 beats/min.[8][8]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on related phenethylamine compounds.

Protocol for Assessment of Locomotor Activity

Objective: To quantify the effects of this compound on spontaneous locomotor activity in mice or rats.

Materials:

  • Test compound: this compound

  • Vehicle (e.g., sterile saline)

  • Experimental animals (e.g., male Swiss Webster mice, 20-25 g)

  • Automated locomotor activity chambers (e.g., infrared beam-based activity meters).[9]

  • Standard animal cages

  • Syringes and needles for administration

Procedure:

  • Acclimatization: House animals in the testing room for at least 1 hour before the experiment. Allow animals to habituate to the locomotor activity chambers for 30 minutes prior to administration.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally).

  • Data Collection: Immediately place the animal back into the locomotor activity chamber and record activity for a predefined period (e.g., 60-120 minutes).[10] Activity is typically measured by the number of photobeam breaks.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects. Compare the total activity counts between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol for Assessment of Stereotyped Behavior

Objective: To qualitatively and quantitatively assess stereotyped behaviors induced by this compound.

Materials:

  • Same as for locomotor activity assessment.

  • Observation chambers (can be the same as locomotor chambers).

  • Video recording equipment (optional but recommended).

Procedure:

  • Follow steps 1-3 from the locomotor activity protocol.

  • Observation: After administration, observe the animals for stereotyped behaviors. Observations can be performed by a trained observer who is blind to the treatment conditions.

  • Scoring: Score the presence and intensity of specific behaviors at set time intervals (e.g., every 5 minutes for 60 minutes). A rating scale can be used.[2]

    • Stereotypy Rating Scale Example: [2][11]

      • 0: Asleep or stationary

      • 1: Increased exploratory behavior with increased sniffing

      • 2: Occasional side-to-side head weaving

      • 3: Paw-licking and other grooming behaviors

      • 4: Continuous side-to-side head weaving, gnawing, or fighting

      • 5: "Popcorn" behavior (running, jumping, vocalizing)

  • Data Analysis: Analyze the stereotypy scores over time and compare the mean scores between treatment groups.

Protocol for In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens or striatum) following administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF) or Ringer's solution[1][12]

  • Anesthetics

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Habituation and Baseline Collection: Connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[4][12] Allow the animal to habituate for at least 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

  • Administration: Administer this compound or vehicle.

  • Post-administration Collection: Continue to collect dialysate samples for 2-3 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC-ECD.[1][13]

  • Data Analysis: Express the post-administration neurotransmitter concentrations as a percentage of the baseline levels. Compare the changes over time between the treated and control groups.

Visualizations

Hypothesized Signaling Pathway

cluster_membrane Neuronal Membrane cluster_presynaptic Presynaptic Terminal DAT Dopamine Transporter (DAT) DA_efflux Dopamine Efflux DAT->DA_efflux SERT Serotonin Transporter (SERT) 5HT_efflux Serotonin Efflux SERT->5HT_efflux TAAR1 TAAR1 VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle Serotonin_Vesicle Serotonin Vesicle Compound 3,4-Dimethoxy-beta- methylphenethylamine Compound->DAT Substrate/ Reversal Compound->SERT Substrate/ Reversal Compound->TAAR1 Agonism Compound->VMAT2 Inhibition Behavioral_Effects Increased Locomotor Activity & Stereotypy DA_efflux->Behavioral_Effects 5HT_efflux->Behavioral_Effects

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

start Start acclimatization Animal Acclimatization (Housing & Habituation) start->acclimatization baseline Baseline Measurement (e.g., Locomotion, Microdialysis) acclimatization->baseline grouping Random Assignment to Treatment Groups baseline->grouping admin_drug Administer Test Compound grouping->admin_drug Treatment admin_vehicle Administer Vehicle grouping->admin_vehicle Control data_collection Post-Administration Data Collection admin_drug->data_collection admin_vehicle->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: A typical experimental workflow for in vivo drug administration studies.

Logical Relationships in Phenethylamine Action

cluster_input Input cluster_mechanism Mechanism of Action cluster_output Observable Outcomes drug_admin Drug Administration (e.g., i.p. injection) neuro_release Increased Dopamine & Serotonin Release drug_admin->neuro_release Leads to behavior Altered Behavior (Locomotion, Stereotypy) neuro_release->behavior Results in cardio Cardiovascular Changes (BP, HR) neuro_release->cardio Results in

Caption: Logical flow from drug administration to physiological and behavioral outcomes.

References

Application Notes and Protocols for 3,4-Dimethoxy-beta-methylphenethylamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,4-Dimethoxy-beta-methylphenethylamine is a research chemical. Its pharmacological and toxicological properties have not been fully elucidated. These application notes are for informational purposes only and are intended for use by qualified professionals in a controlled laboratory setting. Appropriate safety precautions should be taken when handling this compound.

Introduction

This compound (3,4-DM-β-MPEA) is a substituted phenethylamine and a structural analog of the neurotransmitter dopamine.[1] The phenethylamine scaffold is the basis for a wide range of biologically active compounds, including stimulants, hallucinogens, and therapeutic agents.[2][3] The addition of a beta-methyl group to the phenethylamine backbone, as seen in β-methylphenethylamine (BMPEA), has been shown to confer activity as a substrate for monoamine transporters, particularly the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT).[4] Furthermore, the 3,4-dimethoxy substitution on the phenyl ring is a feature of psychoactive compounds like mescaline, suggesting a potential to interact with serotonergic systems.[1]

This document provides detailed application notes and protocols for the use of 3,4-DM-β-MPEA as a chemical probe to investigate the function of monoamine transporters and potentially other related neurological targets.

Chemical and Physical Properties

PropertyValueReference
CAS Number 55174-61-3N/A
Molecular Formula C₁₁H₁₇NO₂N/A
Molecular Weight 195.26 g/mol N/A
Appearance (Predicted) Clear to yellowish oil[5]
Solubility Soluble in DMSO, ethanol, and methanol.[5]

Proposed Mechanism of Action

Based on the pharmacology of structurally related compounds, 3,4-DM-β-MPEA is hypothesized to act as a substrate-type releaser at monoamine transporters. The beta-methyl group is expected to confer affinity for NET and DAT, leading to competitive inhibition of monoamine uptake and promoting reverse transport (efflux) of neurotransmitters from the presynaptic terminal. The 3,4-dimethoxy substitution may modulate the potency and selectivity of this interaction and could potentially introduce affinity for serotonin receptors.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO DA_vesicle Dopamine Vesicle DA_vesicle->VMAT2 Storage NE_vesicle Norepinephrine Vesicle NE_vesicle->VMAT2 Storage DAT DAT DAT->MAO Metabolism DMbMPEA_in 3,4-DM-β-MPEA DA_out Dopamine DAT->DA_out Efflux NET NET NET->MAO Metabolism NE_out Norepinephrine NET->NE_out Efflux DMbMPEA_in->DA_vesicle Displaces NTs DMbMPEA_in->NE_vesicle Displaces NTs DMbMPEA_in->DAT Uptake DMbMPEA_in->NET Uptake DMbMPEA_out 3,4-DM-β-MPEA DMbMPEA_out->DMbMPEA_in Transport DA_out->DAT Reuptake DA_receptor Dopamine Receptors DA_out->DA_receptor Binds NE_out->NET Reuptake NE_receptor Norepinephrine Receptors NE_out->NE_receptor Binds

Proposed mechanism of 3,4-DM-β-MPEA at the synapse.

Application Notes

Characterization of Monoamine Transporter Function

3,4-DM-β-MPEA can be utilized as a probe to investigate the kinetics and pharmacology of DAT and NET. Its substrate-like properties make it suitable for both uptake and release assays.

  • Competitive Inhibition Assays: By co-incubating 3,4-DM-β-MPEA with radiolabeled substrates such as [³H]dopamine or [³H]norepinephrine, researchers can determine its inhibitory potency (IC₅₀) at DAT and NET. This can be useful for structure-activity relationship (SAR) studies.

  • Neurotransmitter Release Assays: The ability of 3,4-DM-β-MPEA to induce neurotransmitter efflux can be measured in synaptosomes or cultured neurons pre-loaded with radiolabeled or fluorescent monoamines. This provides a functional measure of its activity as a releasing agent.

Screening for Novel Monoamine Transporter Ligands

Due to its interaction with DAT and NET, 3,4-DM-β-MPEA can be used in high-throughput screening assays to identify novel compounds that modulate transporter function. For instance, a release assay using 3,4-DM-β-MPEA as the releasing agent can be employed to screen for compounds that either enhance or inhibit this release, indicating a potential interaction with the transporter.

In Vivo Microdialysis Studies

In animal models, intracranial microdialysis can be used to measure changes in extracellular levels of dopamine and norepinephrine in specific brain regions following systemic or local administration of 3,4-DM-β-MPEA. This allows for the in vivo characterization of its effects on monoaminergic neurotransmission.

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of 3,4-DM-β-MPEA on the uptake of radiolabeled dopamine and norepinephrine in rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

  • [³H]Dopamine and [³H]Norepinephrine

  • This compound (stock solution in DMSO)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2) in KRH buffer to the desired protein concentration (typically 0.5-1.0 mg/mL).

  • Assay Setup: In test tubes, add KRH buffer, varying concentrations of 3,4-DM-β-MPEA, and synaptosomes.

  • Initiation of Uptake: Add a fixed concentration of [³H]dopamine (for striatal synaptosomes) or [³H]norepinephrine (for hippocampal synaptosomes) to each tube to initiate the uptake reaction.

  • Incubation: Incubate the tubes at 37°C for a predetermined time (e.g., 5-10 minutes).

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor like GBR12909 for DAT or desipramine for NET). Plot the percentage of inhibition against the logarithm of the 3,4-DM-β-MPEA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Uptake_Inhibition_Workflow A Prepare Synaptosomes B Incubate Synaptosomes with 3,4-DM-β-MPEA A->B C Add Radiolabeled Neurotransmitter B->C D Incubate at 37°C C->D E Terminate by Filtration D->E F Quantify Radioactivity E->F G Calculate IC₅₀ F->G

Workflow for monoamine transporter uptake inhibition assay.
Protocol 2: In Vitro Neurotransmitter Release Assay

This protocol measures the ability of 3,4-DM-β-MPEA to induce the release of pre-loaded [³H]MPP⁺ (a substrate for both DAT and NET) from rat brain synaptosomes.

Materials:

  • Rat brain synaptosomes (as prepared in Protocol 1)

  • KRH buffer

  • [³H]Methyl-4-phenylpyridinium ([³H]MPP⁺)

  • This compound (stock solution in DMSO)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Loading: Incubate synaptosomes with a low concentration of [³H]MPP⁺ (e.g., 9 nM) in KRH buffer at 37°C for 30 minutes to allow for uptake.

  • Washing: Wash the synaptosomes three times with ice-cold KRH buffer by centrifugation and resuspension to remove extracellular [³H]MPP⁺.

  • Initiation of Release: Resuspend the washed synaptosomes in fresh KRH buffer and add varying concentrations of 3,4-DM-β-MPEA.

  • Incubation: Incubate the tubes at 37°C for a set time (e.g., 15 minutes).

  • Separation of Supernatant and Pellet: Centrifuge the tubes at high speed to pellet the synaptosomes.

  • Quantification: Carefully collect the supernatant (containing released [³H]MPP⁺) and lyse the pellet (containing retained [³H]MPP⁺) with a detergent. Measure the radioactivity in both the supernatant and the lysed pellet using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]MPP⁺ released for each concentration of 3,4-DM-β-MPEA. Plot the percentage of release against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Quantitative Data Summary for Related Compounds

The following table summarizes the in vitro activity of β-methylphenethylamine (BMPEA) and its analogs at monoamine transporters.[4] This data can serve as a reference for predicting the potential activity of 3,4-DM-β-MPEA.

CompoundTransporterAssayEC₅₀ (nM)% Eₘₐₓ
Amphetamine DAT[³H]MPP⁺ Release31 ± 3100
NET[³H]MPP⁺ Release13 ± 1100
β-Methylphenethylamine (BMPEA) DAT[³H]MPP⁺ Release350 ± 5095
NET[³H]MPP⁺ Release45 ± 5100
N-Methyl-β-methylphenethylamine (MPPA) DAT[³H]MPP⁺ Release480 ± 6090
NET[³H]MPP⁺ Release60 ± 8100
N,N-Dimethyl-β-methylphenethylamine (DMPPA) DAT[³H]MPP⁺ Release>10,000<20
NET[³H]MPP⁺ Release1337 ± 15085

Data are presented as mean ± S.D. for N=3 experiments.

Conclusion

This compound holds promise as a chemical probe for the study of monoamine transporters, particularly DAT and NET. Its unique substitution pattern suggests a potentially interesting pharmacological profile that warrants further investigation. The protocols and information provided herein offer a starting point for researchers to explore the utility of this compound in neuroscience and drug discovery. It is crucial to conduct thorough characterization studies to determine its precise potency, selectivity, and mechanism of action.

References

Application Notes and Protocols for Assessing 3,4-Dimethoxy-beta-methylphenethylamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-beta-methylphenethylamine (DMPEA) is a substituted phenethylamine and an analog of the neurotransmitter dopamine, where the hydroxyl groups at the 3 and 4 positions of the phenyl ring are replaced by methoxy groups.[1] It is structurally related to mescaline (3,4,5-trimethoxyphenethylamine).[1] Understanding the pharmacological profile of DMPEA is crucial for elucidating its mechanism of action and potential therapeutic or adverse effects. These application notes provide detailed protocols for a panel of in vitro and in vivo assays to characterize the activity of this compound and similar compounds.

In Vitro Assays

Receptor Binding Affinity

Receptor binding assays are essential for determining the affinity of a compound for specific receptors. Based on the phenethylamine structure, key targets include trace amine-associated receptors (TAARs), serotonin (5-HT) receptors, and adrenergic receptors.

Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for a target receptor (e.g., 5-HT2A or TAAR1).

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293-h5HT2A or HEK293-hTAAR1)

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A, or a suitable radiolabeled ligand for TAAR1)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding competitor (e.g., 10 µM Mianserin for 5-HT2A)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes (typically 10-50 µg protein per well)

    • Radioligand at a concentration near its Kd

    • Either vehicle, non-specific competitor, or a concentration of this compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTarget ReceptorRadioligandKi (nM)
This compound5-HT2A[3H]-KetanserinUser-determined value
This compoundTAAR1Specific RadioligandUser-determined value
This compoundAdrenergic α1A[3H]-PrazosinUser-determined value

Note: Published data on the specific Ki values for this compound is limited. This table serves as a template for organizing experimental results.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_ligand Prepare Serial Dilutions of Test Compound incubation Incubate Components: Membranes, Radioligand, Test Compound prep_ligand->incubation prep_membranes Prepare Cell Membranes with Target Receptor prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Functional Assays

Functional assays measure the physiological response of a cell upon compound binding to a receptor, providing information on whether the compound is an agonist, antagonist, or inverse agonist.

TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Protocol: cAMP HTRF Assay

Materials:

  • HEK293 cells stably expressing human TAAR1 (hTAAR1)

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

  • This compound

  • Forskolin (a positive control for adenylyl cyclase activation)

  • IBMX (a phosphodiesterase inhibitor)

  • Assay buffer

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Seed HEK293-hTAAR1 cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in assay buffer containing IBMX.

  • Aspirate the culture medium from the cells and add the compound dilutions.

  • Incubate for 30 minutes at 37°C.

  • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.

Data Presentation:

CompoundTargetAssayEC50 (nM)Emax (%)
This compoundTAAR1cAMP AccumulationUser-determined valueUser-determined value
β-phenylethylamine (Control)TAAR1cAMP AccumulationReference value100

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAAR1 TAAR1 Gs Gs TAAR1->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates Ligand 3,4-Dimethoxy-beta- methylphenethylamine Ligand->TAAR1 binds

Caption: Simplified TAAR1 signaling pathway leading to gene transcription.

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]).

Protocol: FLIPR Calcium Assay

Materials:

  • CHO or HEK293 cells stably expressing human 5-HT2A receptor (h5-HT2A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound

  • Serotonin (a positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well black-walled, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Seed h5-HT2A expressing cells in 384-well plates and incubate overnight.

  • Load the cells with Fluo-4 AM dye solution containing probenecid for 60 minutes at 37°C.

  • Prepare serial dilutions of this compound in assay buffer.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay, which involves adding the compound to the cells and immediately measuring the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response against the logarithm of the compound concentration to determine the EC50 value.

Data Presentation:

CompoundTargetAssayEC50 (nM)Emax (%)
This compound5-HT2ACalcium MobilizationUser-determined valueUser-determined value
Serotonin (Control)5-HT2ACalcium MobilizationReference value100

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates CellResponse Cellular Response PKC->CellResponse phosphorylates targets Ligand 3,4-Dimethoxy-beta- methylphenethylamine Ligand->Receptor binds

References

Application of 3,4-Dimethoxy-β-methylphenethylamine and Related Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A. Application Notes

1. Introduction

The compound 3,4-Dimethoxy-β-methylphenethylamine is not prominently featured in existing neuroscience literature. However, its structural relatives, β-Methylphenethylamine (BMPEA) and 3,4-Dimethoxyphenethylamine (DMPEA), have been investigated, offering valuable insights into the effects of β-methylation and methoxy substitution on the phenethylamine scaffold. These compounds serve as important tools for studying monoamine transporter function, neurotransmitter release, and receptor interactions, with implications for understanding the neuropharmacology of stimulants and psychedelic compounds.

2. β-Methylphenethylamine (BMPEA)

BMPEA is a structural isomer of amphetamine and has been identified as an adulterant in dietary supplements. Its primary mechanism of action involves the dopamine (DAT) and norepinephrine (NET) transporters.

  • Mechanism of Action : BMPEA acts as a substrate-type releasing agent at both DAT and NET, with a notable preference for NET[1]. This means it is transported into the presynaptic neuron by these transporters and triggers the reverse transport (efflux) of dopamine and norepinephrine from the neuron into the synapse. Unlike amphetamine, BMPEA has weak activity at the serotonin transporter (SERT). This action at monoamine transporters is central to its stimulant and cardiovascular effects. Phenethylamine and its analogs, including BMPEA, can also interact with Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoamine transporter function[2].

  • Neurochemical Effects : In vitro studies using rat brain synaptosomes have demonstrated that BMPEA is a potent releaser of norepinephrine and a less potent releaser of dopamine[3]. This profile suggests that its effects in the central nervous system are likely driven by a combination of dopaminergic and noradrenergic stimulation.

  • Physiological and Behavioral Effects : In vivo studies in rats have shown that BMPEA produces significant increases in blood pressure, an effect attributed to its action on peripheral norepinephrine transporters. However, it does not substantially affect heart rate or locomotor activity to the same extent as amphetamine. Despite its weaker effects on locomotor activity, BMPEA has been shown to have reinforcing effects in self-administration paradigms, indicating a potential for abuse[4].

  • Receptor Binding Profile : Radioligand binding assays have shown that BMPEA does not have a high affinity for a wide range of G protein-coupled receptors (GPCRs), including dopamine, serotonin, histamine, and opioid receptors. This suggests that its primary pharmacological actions are mediated through monoamine transporters.

3. 3,4-Dimethoxyphenethylamine (DMPEA)

DMPEA, also known as homoveratrylamine, is a naturally occurring compound found in certain cacti and is structurally related to dopamine and mescaline[5].

  • Mechanism of Action : DMPEA has a weak affinity for serotonin receptors[5]. It has also been shown to have some activity as a monoamine oxidase (MAO) inhibitor[5][6]. Its structural similarity to dopamine suggests potential interactions with the dopaminergic system, though this is not as well-characterized as its serotonergic effects.

  • Neurochemical and Behavioral Effects : In rodents, DMPEA induces the head-twitch response, a behavior commonly associated with activation of serotonin 5-HT2A receptors and often used as a proxy for hallucinogenic potential[5][7]. However, in humans, it has been reported to be inactive at high oral and intravenous doses[5]. This discrepancy may be due to its rapid metabolism, with a half-life of less than an hour[5].

B. Quantitative Data

Table 1: In Vitro Neurotransmitter Releaser Potency of β-Methylphenethylamine (BMPEA) and Related Compounds

CompoundTransporterEC50 (nM) for [3H]MPP+ Release
BMPEA DAT311 ± 50
NET49 ± 5
Amphetamine DAT30 ± 3
NET20 ± 2

Data from Schindler et al. (2019) using rat brain synaptosomes.[3]

Table 2: Receptor Binding Affinities (Ki, nM) of Mescaline Derivatives

Compound5-HT1A5-HT2A5-HT2C
Mescaline >10,0004,900 ± 1,10012,000 ± 2,000
Escaline 6,700 ± 1,1001,600 ± 1002,100 ± 200
Proscaline 5,200 ± 9001,100 ± 1001,400 ± 100

Data from Luethi et al. (2022) for comparison of related phenethylamines.[8][9]

C. Experimental Protocols

1. Protocol for In Vitro Neurotransmitter Release Assay Using Rat Brain Synaptosomes

This protocol is adapted from studies investigating the effects of BMPEA on dopamine and norepinephrine release.

  • Objective : To determine the potency and efficacy of a test compound (e.g., BMPEA) to induce the release of dopamine and norepinephrine from isolated nerve terminals (synaptosomes).

  • Materials :

    • Rat brain tissue (striatum for DAT, hippocampus for NET)

    • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

    • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, 1 mM ascorbic acid, 10 µM pargyline), gassed with 95% O2/5% CO2.

    • [3H]Methyl-4-phenylpyridinium ([3H]MPP+), a radiolabeled substrate for DAT and NET.

    • Test compound (e.g., BMPEA) dissolved in an appropriate vehicle.

    • Scintillation vials and scintillation fluid.

    • Liquid scintillation counter.

  • Procedure :

    • Synaptosome Preparation :

      • Dissect the brain region of interest (e.g., striatum) on ice.

      • Homogenize the tissue in ice-cold sucrose buffer.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

      • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

      • Resuspend the resulting pellet (P2, containing synaptosomes) in Krebs-Ringer buffer.

    • Radiolabeling :

      • Incubate the synaptosomes with a low concentration of [3H]MPP+ (e.g., 10 nM) for a sufficient time to allow for uptake (e.g., 15 minutes at 37°C).

    • Release Assay :

      • Wash the radiolabeled synaptosomes to remove excess [3H]MPP+.

      • Aliquot the synaptosomes into tubes containing increasing concentrations of the test compound.

      • Incubate for a short period (e.g., 5 minutes at 37°C) to induce release.

      • Terminate the release by rapid filtration or centrifugation.

    • Quantification :

      • Measure the amount of [3H]MPP+ released into the supernatant and the amount remaining in the synaptosomes using liquid scintillation counting.

      • Calculate the percentage of total [3H]MPP+ released for each concentration of the test compound.

    • Data Analysis :

      • Plot the percentage of release against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

2. Protocol for In Vivo Cardiovascular Biotelemetry in Rats

This protocol is based on methods used to assess the cardiovascular effects of BMPEA[3].

  • Objective : To measure the effects of a test compound on blood pressure, heart rate, and locomotor activity in conscious, freely moving rats.

  • Materials :

    • Adult male rats.

    • Implantable biotelemetry transmitters.

    • Surgical tools for sterile implantation.

    • Receivers and data acquisition system.

    • Test compound (e.g., BMPEA) and vehicle.

  • Procedure :

    • Transmitter Implantation :

      • Anesthetize the rat using an appropriate anesthetic.

      • Surgically implant the biotelemetry transmitter into the peritoneal cavity.

      • Insert the pressure-sensing catheter into the descending aorta.

      • Allow the animal to recover from surgery for at least one week.

    • Baseline Recording :

      • Place the rat in its home cage on a receiver pad.

      • Record baseline cardiovascular parameters (mean arterial pressure, heart rate) and locomotor activity for a stable period (e.g., 60 minutes).

    • Drug Administration :

      • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

      • Continue recording cardiovascular and activity data for a specified period (e.g., 2-4 hours).

    • Data Analysis :

      • Analyze the telemetry data in discrete time bins (e.g., 5-minute averages).

      • Compare the changes from baseline for the drug-treated group to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

D. Visualizations

BMPEA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BMPEA BMPEA DAT DAT BMPEA->DAT Enters via DAT NET NET BMPEA->NET Enters via NET DA DA DAT->DA Reverses Transport (Efflux) NE NE NET->NE Reverses Transport (Efflux) DA_vesicle Dopamine Vesicles DA_vesicle->DA NE_vesicle Norepinephrine Vesicles NE_vesicle->NE DA_synapse Increased Dopamine DA->DA_synapse NE_synapse Increased Norepinephrine NE->NE_synapse DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Activates

Caption: Mechanism of BMPEA at the synapse.

Neurotransmitter_Release_Assay_Workflow A 1. Prepare Synaptosomes from Brain Tissue B 2. Radiolabel with [3H]MPP+ A->B C 3. Incubate with Test Compound B->C D 4. Separate Supernatant and Synaptosomes C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Analyze Data (EC50, Emax) E->F

Caption: Workflow for neurotransmitter release assay.

DMPEA_Structural_Relationships cluster_receptors Primary Receptor Interaction Dopamine Dopamine (3,4-dihydroxy) DMPEA DMPEA (3,4-dimethoxy) Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2A) DMPEA->Serotonin_Receptors Weak Affinity Mescaline Mescaline (3,4,5-trimethoxy) Mescaline->Serotonin_Receptors Agonist

Caption: Structural relationships of DMPEA.

References

Application Notes and Protocols: 3,4-Dimethoxy-β-methylphenethylamine as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-β-methylphenethylamine, a substituted phenethylamine derivative, serves as a valuable and versatile precursor in the synthesis of a diverse array of novel compounds with potential applications in pharmacology and drug development. Its structural relationship to naturally occurring psychoactive compounds and neurotransmitters makes it an attractive starting point for the exploration of new chemical entities with unique biological activities. This document provides detailed application notes and experimental protocols for utilizing 3,4-Dimethoxy-β-methylphenethylamine in the generation of novel derivatives, with a focus on synthetic methodologies, structure-activity relationships, and potential therapeutic applications.

Chemical Profile of the Precursor

3,4-Dimethoxy-β-methylphenethylamine is a structural analog of dopamine, where the hydroxyl groups at the 3 and 4 positions of the phenyl ring are replaced by methoxy groups, and a methyl group is present at the beta position of the ethylamine side chain. This modification significantly influences its pharmacokinetic and pharmacodynamic properties compared to its parent compounds.

Application Note 1: Synthesis of N-Benzyl Derivatives for Serotonergic Receptor Modulation

The introduction of a benzyl group to the nitrogen atom of phenethylamines has been shown to dramatically enhance affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors.[1] This makes N-benzylation a key strategy for developing novel psychedelic and non-psychedelic compounds with therapeutic potential for neuropsychiatric disorders.

Experimental Protocol: Reductive Amination for N-Benzylation

This protocol describes the synthesis of N-benzyl-3,4-dimethoxy-β-methylphenethylamine derivatives via indirect reductive amination.

Materials:

  • 3,4-Dimethoxy-β-methylphenethylamine hydrochloride

  • Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,4-Dimethoxy-β-methylphenethylamine hydrochloride (1.0 eq) in dichloromethane, add the substituted benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl derivative.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of N-benzyl substitution on the affinity of phenethylamines for serotonin receptors, illustrating the potential for generating potent and selective ligands.

Compound4-SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)
1b BrH4.921
8b Br2-Methoxy0.292.4
1c IH3.515
8c I2-Methoxy0.453.1

Data adapted from Hansen et al., 2014. Note: These data are for 2,5-dimethoxy-4-substituted phenethylamines, but illustrate the principle of N-benzylation.

SAR_Logic cluster_precursor Precursor Modification cluster_outcome Pharmacological Outcome Phenethylamine_Core Phenethylamine Core Structure N_Substitution N-Substitution (e.g., Benzylation) Phenethylamine_Core->N_Substitution Receptor_Affinity Increased Receptor Affinity (5-HT2A/2C) N_Substitution->Receptor_Affinity Functional_Activity Altered Functional Activity N_Substitution->Functional_Activity

Caption: Logic diagram illustrating how N-substitution on the phenethylamine core leads to changes in pharmacological outcomes.

Application Note 2: Synthesis of Amide Derivatives as Potential Bioactive Compounds

Amide coupling reactions offer a straightforward method to introduce a wide variety of functional groups to the primary amine of 3,4-Dimethoxy-β-methylphenethylamine. This can lead to the discovery of novel compounds with diverse pharmacological profiles, including potential enzyme inhibitors or receptor modulators.

Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the synthesis of amide derivatives.

Materials:

  • 3,4-Dimethoxy-β-methylphenethylamine

  • Carboxylic acid or acyl chloride of interest

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent (if starting from a carboxylic acid)

  • Triethylamine (TEA) or other base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure (using an acyl chloride):

  • Dissolve 3,4-Dimethoxy-β-methylphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Application Note 3: Exploration of Ring-Substitution Analogs

Modification of the methoxy groups on the phenyl ring can further modulate the pharmacological properties of the resulting compounds. Demethylation followed by re-alkylation or functionalization of the resulting hydroxyl groups can yield a library of novel analogs for screening.

Experimental Workflow for Ring Modification

Ring_Modification_Workflow Start 3,4-Dimethoxy-β-methylphenethylamine Demethylation Demethylation (e.g., BBr3) Start->Demethylation Dihydroxy_Intermediate 3,4-Dihydroxy-β- methylphenethylamine Demethylation->Dihydroxy_Intermediate Selective_Alkylation Selective Alkylation/ Functionalization Dihydroxy_Intermediate->Selective_Alkylation Novel_Analogs Library of Novel Ring-Substituted Analogs Selective_Alkylation->Novel_Analogs

Caption: Workflow for the synthesis of novel ring-substituted analogs.

Potential Signaling Pathways and Mechanisms of Action

Derivatives of 3,4-Dimethoxy-β-methylphenethylamine are likely to interact with various components of the central nervous system, particularly monoaminergic systems. The primary targets for many psychoactive phenethylamines are serotonin receptors, especially the 5-HT2A subtype, which is known to mediate the effects of classic psychedelics.[2] Other potential targets include dopamine and norepinephrine transporters, as well as trace amine-associated receptors (TAARs).

Signaling_Pathways cluster_ligand Novel Compound cluster_targets Primary Molecular Targets cluster_downstream Downstream Cellular Effects Ligand Phenethylamine Derivative 5HT2A 5-HT2A Receptor Ligand->5HT2A DAT Dopamine Transporter Ligand->DAT NET Norepinephrine Transporter Ligand->NET TAAR1 TAAR1 Ligand->TAAR1 PLC_Activation PLC Activation 5HT2A->PLC_Activation Neurotransmitter_Release Increased Synaptic Neurotransmitter Levels DAT->Neurotransmitter_Release NET->Neurotransmitter_Release Second_Messenger Second Messenger Modulation TAAR1->Second_Messenger

Caption: Potential signaling pathways for novel phenethylamine derivatives.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data for a series of novel compounds derived from 3,4-Dimethoxy-β-methylphenethylamine. This illustrates the type of data that should be collected and organized for structure-activity relationship studies.

Compound IDModification5-HT2A Ki (nM)DAT IC50 (µM)NET IC50 (µM)In vivo Activity (Head-twitch response, ED50 mg/kg)
Precursor 3,4-Dimethoxy-β-methylphenethylamine>10,000>100>100Inactive
NC-001 N-benzyl50.225.615.310.5
NC-002 N-(2-methoxybenzyl)5.815.18.72.1
NC-003 4-fluoro-benzoyl amide890.5>10050.2Inactive
NC-004 3-OH, 4-OCH3250.175.445.825.0

Disclaimer: The synthesis and handling of the described compounds should only be performed by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations. The pharmacological effects of novel compounds are often unpredictable, and thorough preclinical evaluation is necessary to assess their safety and efficacy.

References

Isolating 3,4-Dimethoxy-beta-methylphenethylamine: A Guide to Extraction and Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of 3,4-Dimethoxy-beta-methylphenethylamine from complex mixtures. The following sections outline robust methodologies, including liquid-liquid extraction, solid-phase extraction, and column chromatography, designed to yield a high-purity product suitable for research and development purposes.

Introduction

This compound is a phenethylamine derivative with a chemical structure analogous to naturally occurring neurotransmitters and other psychoactive compounds. Its purification from complex matrices, such as crude reaction mixtures or biological samples, is a critical step for accurate pharmacological and toxicological evaluation. The choice of isolation technique depends on the nature of the starting material, the impurities present, and the desired final purity of the compound. This guide presents a compilation of effective methods adapted from established procedures for related phenethylamine compounds.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for developing effective isolation protocols. As a phenethylamine, it is a basic compound, readily forming salts with acids. This characteristic is exploited in acid-base extraction techniques. The hydrochloride salt of the closely related 3,4-dimethoxyphenethylamine is soluble in DMF, DMSO, and ethanol[1][2]. The predicted pKa of 3,4-dimethoxyphenethylamine is 9.74, indicating it will be protonated and water-soluble at acidic pH and in its free base form and more soluble in organic solvents at basic pH[3].

Recommended Isolation Techniques

Two primary strategies for the isolation of this compound are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These can be followed by column chromatography for further purification.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a basic compound like this compound, acid-base extraction is highly effective.

This protocol is adapted from methods for the extraction of other phenethylamines.

  • Sample Preparation:

    • If the sample is a solid (e.g., plant material, crude reaction solid), dissolve it in a suitable organic solvent such as dichloromethane or ethyl acetate.

    • If the sample is a liquid, it can be used directly or diluted with an appropriate solvent.

  • Acidic Extraction:

    • Transfer the sample solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1M hydrochloric acid).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The protonated this compound will be in the aqueous layer.

    • Drain and collect the aqueous layer.

    • Repeat the extraction of the organic layer with fresh aqueous acid to maximize recovery.

  • Basification and Re-extraction:

    • Combine the aqueous extracts in a clean separatory funnel.

    • Slowly add a base (e.g., 10% sodium hydroxide solution) until the pH of the aqueous solution is basic (pH 11-12)[4]. This will deprotonate the amine, making it soluble in organic solvents.

    • Add an equal volume of a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

    • Shake vigorously and allow the layers to separate. The free base will now be in the organic layer.

    • Drain and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the organic solution over an anhydrous salt such as sodium sulfate or magnesium sulfate to remove residual water.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the isolated this compound free base.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to isolate and purify compounds from a mixture. It is particularly useful for cleaning up complex samples like biological fluids or plant extracts. For phenethylamines, cation exchange SPE cartridges are highly effective.

This protocol is based on methods developed for the extraction of phenethylamines from plant and urine samples[5][6][7].

  • Sample Preparation:

    • For plant material, an initial extraction into a dilute acid is recommended. Dried and ground plant tissue can be extracted with 1% glacial acetic acid[5][6].

    • Urine samples can be diluted with deionized water[8].

    • The pH of the sample should be adjusted to be acidic (around pH 6) to ensure the amine is protonated[7].

  • SPE Cartridge Conditioning:

    • Use a strong cation exchanger (SCX) SPE cartridge.

    • Condition the cartridge by passing methanol followed by deionized water through it.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge. The protonated this compound will bind to the negatively charged sorbent.

  • Washing:

    • Wash the cartridge with deionized water and then a non-polar solvent like hexane to remove neutral and acidic impurities.

  • Elution:

    • Elute the target compound using a basic solution in an organic solvent. A common elution solvent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v)[7].

  • Evaporation:

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator to obtain the purified compound.

Data Presentation

The following table summarizes quantitative data for the recovery of phenethylamines using solid-phase extraction, which can be considered indicative of the expected performance for this compound.

AnalyteMatrixExtraction MethodRecovery Efficiency (%)Reference
TyraminePlant TissueSPE (high-sulfonated polymeric)97[5][6]
HordeninePlant TissueSPE (high-sulfonated polymeric)101[5][6]
N-methyl-beta-phenethylaminePlant TissueSPE (high-sulfonated polymeric)98[5][6]
AmphetamineUrineSPE (C8-SCX mixed)>88[7]
MethamphetamineUrineSPE (C8-SCX mixed)>86[7]

Further Purification by Column Chromatography

For applications requiring very high purity, the product obtained from LLE or SPE can be further purified by column chromatography.

  • Stationary Phase: Silica gel is a suitable stationary phase for the separation of phenethylamines.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is typically used. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape and reduce tailing by preventing strong interactions between the basic amine and the acidic silica gel.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by a suitable method (e.g., thin-layer chromatography) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the highly purified this compound.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the described isolation techniques.

LLE_Workflow cluster_start Start cluster_extraction Liquid-Liquid Extraction cluster_finish Final Steps start Complex Mixture dissolve Dissolve in Organic Solvent start->dissolve add_acid Extract with Aqueous Acid dissolve->add_acid separate_aq Collect Aqueous Layer (Protonated Amine) add_acid->separate_aq basify Basify Aqueous Layer (pH > 10) separate_aq->basify add_org Extract with Organic Solvent basify->add_org separate_org Collect Organic Layer (Free Base) add_org->separate_org dry Dry Organic Layer separate_org->dry evaporate Evaporate Solvent dry->evaporate product Isolated Product evaporate->product SPE_Workflow cluster_start Start cluster_spe Solid-Phase Extraction cluster_finish Final Steps start Complex Mixture prepare Sample Preparation (Acidic pH) start->prepare condition Condition SPE Cartridge prepare->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Basic Organic Solvent wash->elute evaporate Evaporate Eluate elute->evaporate product Isolated Product evaporate->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxy-β-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals for legitimate research and development purposes only. The synthesis of chemical compounds should only be conducted in a controlled laboratory setting by trained individuals with a thorough understanding of the potential hazards. All local, state, and federal regulations regarding the purchase, handling, and synthesis of chemical compounds must be strictly followed. The user is solely responsible for any and all consequences arising from the use of this information.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 3,4-Dimethoxy-β-methylphenethylamine.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems you might encounter during the synthesis of 3,4-Dimethoxy-β-methylphenethylamine.

Reductive Amination of 3,4-Dimethoxyphenylacetone

Question: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields in the reductive amination of 3,4-dimethoxyphenylacetone can stem from several factors. Here are some common causes and potential solutions:

  • pH Control: The pH of the reaction is critical. For reductive amination using sodium cyanoborohydride, the optimal pH is typically between 6 and 7.[1] If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the reducing agent may be consumed by side reactions. Careful monitoring and adjustment of the pH with a suitable acid, such as glacial acetic acid, is recommended.[1]

  • Reagent Quality: The purity of your starting materials, especially the 3,4-dimethoxyphenylacetone and the amine source (e.g., ammonium acetate), is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity reagents.

  • Reducing Agent: The choice and handling of the reducing agent are important. Sodium cyanoborohydride is a common choice.[1] Ensure it is fresh and has not been degraded by moisture. The stoichiometry of the reducing agent should also be optimized; an excess is often used to ensure complete reaction.[1][2]

  • Reaction Time and Temperature: The reaction may require sufficient time to go to completion. An 18-hour reaction at room temperature has been reported to give a high yield.[1] In some cases, gentle heating (e.g., 55°C) may be necessary, but this can also lead to byproduct formation if not carefully controlled.[2]

  • Solvent: Methanol is a commonly used solvent for this reaction.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Question: I am observing significant byproduct formation. How can I minimize this?

Answer: Byproduct formation is a common issue in reductive amination.[3] Here are some strategies to minimize it:

  • Over-alkylation: This can occur if the newly formed primary amine reacts with another molecule of the ketone. This can sometimes be minimized by using a large excess of the ammonia source.

  • Aldol Condensation: Ketones can undergo self-condensation under certain conditions. Maintaining a neutral to slightly acidic pH can help to suppress this side reaction.

  • Ketone Reduction: The reducing agent can directly reduce the ketone to an alcohol. Using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride, can sometimes mitigate this.[3]

Question: My reaction seems to have stalled and is not proceeding to completion. What should I do?

Answer: If your reaction has stalled, consider the following:

  • Re-check the pH: The pH may have drifted out of the optimal range.

  • Add more reducing agent: The initial amount of reducing agent may have been consumed. Adding an additional portion may restart the reaction.[2]

  • Increase the reaction time: Some reactions are simply slow and may require more time to reach completion.

Leuckart Reaction

Question: The yield of my Leuckart reaction is poor. How can I improve it?

Answer: The Leuckart reaction, which uses formamide or ammonium formate, can have variable yields.[4] To improve the yield:

  • Temperature Control: This reaction requires high temperatures, typically between 120°C and 165°C.[4] The optimal temperature should be determined experimentally for your specific setup.

  • Reagent Ratio: The ratio of the ketone to the formamide or ammonium formate is important. A large excess of the formamide reagent is often used to drive the reaction to completion.[4]

  • Reaction Time: The reaction time can be long, often several hours. Monitoring the reaction progress by techniques like TLC can help determine the optimal reaction time.

  • Catalysts: The use of catalysts like magnesium chloride or ammonium sulfate has been reported to improve yields when using formamide.[4]

Question: What are the common byproducts in the Leuckart reaction and how can I avoid them?

Answer: A significant byproduct in the Leuckart reaction is the formation of 4-methyl-5-phenylpyrimidine and related compounds.[5] These arise from side reactions of the starting materials and intermediates. Careful control of the reaction temperature and reagent stoichiometry can help to minimize the formation of these byproducts.

Question: I am having difficulty with the work-up and purification of the product from the Leuckart reaction. Any suggestions?

Answer: The work-up of a Leuckart reaction typically involves hydrolysis of the intermediate formamide with a strong acid or base, followed by extraction of the free amine.

  • Hydrolysis: Ensure the hydrolysis step is complete to convert all the N-formyl intermediate to the desired amine.

  • Extraction: The product is a base, so it will be in the aqueous layer after acidification. The pH must be adjusted to be basic (pH > 10) to deprotonate the amine, allowing it to be extracted into an organic solvent.[1]

  • Purification: The crude product is often purified by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride).

Frequently Asked Questions (FAQs)

What are the key differences between Reductive Amination and the Leuckart reaction for this synthesis?

Reductive amination is generally a milder and more selective method, often providing higher yields with fewer byproducts.[3][6] It is typically carried out at or near room temperature. The Leuckart reaction is a more classical method that uses harsher conditions (high temperatures) and can be prone to more side reactions.[4][5] However, the reagents for the Leuckart reaction are often cheaper and more readily available.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

What are the recommended purification techniques for 3,4-Dimethoxy-β-methylphenethylamine?

The final product is typically an oil at room temperature. Common purification techniques include:

  • Distillation under reduced pressure: This is a common method for purifying liquid amines.

  • Crystallization of a salt: The amine can be converted to a salt, such as the hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[7]

What are the main safety precautions to take when performing these syntheses?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling chemical vapors.

  • Handling of Reagents: Be aware of the hazards of all chemicals used. For example, sodium cyanoborohydride is toxic and should be handled with care. Formic acid is corrosive.

  • Reaction Quenching: Be cautious when quenching the reaction, as this can sometimes be exothermic.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Comparison of Synthesis Methods
ParameterReductive AminationLeuckart Reaction
Starting Ketone 3,4-Dimethoxyphenylacetone3,4-Dimethoxyphenylacetone
Amine Source Ammonium AcetateFormamide or Ammonium Formate[4]
Reducing Agent Sodium Cyanoborohydride[1]Formic acid (formed in situ)[4]
Typical Solvent Methanol[1]None (neat reagents) or high-boiling solvent
Typical Temperature Room Temperature to 55°C[1][2]120°C - 165°C[4]
Typical Reaction Time 18 hours[1]Several hours
Reported Yield Up to 99%[1]Generally lower and more variable
Key Advantages Milder conditions, higher yields, fewer byproducts[6]Inexpensive and readily available reagents[6]
Key Disadvantages More expensive reagentsHarsh conditions, more byproducts[5]

Experimental Protocols

The following are generalized experimental protocols intended for educational purposes. They should be adapted and optimized by a qualified chemist for their specific laboratory conditions.

Generalized Protocol for Reductive Amination

This protocol is based on the principles described in the literature.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenylacetone in methanol.

  • Addition of Reagents: Add ammonium acetate and sodium acetate to the solution.

  • pH Adjustment: Adjust the pH of the mixture to between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 18 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water to the residue.

    • Adjust the pH to 14 using a strong base such as 6N NaOH.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), and filter.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product as an oil. The product can then be purified by vacuum distillation or by conversion to a salt and recrystallization.

Generalized Protocol for the Leuckart Reaction

This protocol is based on the general principles of the Leuckart reaction.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 3,4-dimethoxyphenylacetone and a large excess of ammonium formate or formamide.

  • Reaction: Heat the reaction mixture to a temperature between 120°C and 165°C for several hours. The progress of the reaction can be monitored by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture and add a strong acid (e.g., HCl) to hydrolyze the intermediate N-formyl compound. This step often requires heating.

  • Work-up:

    • After hydrolysis, make the solution strongly basic with a suitable base (e.g., NaOH) to liberate the free amine.

    • Extract the aqueous layer multiple times with an organic solvent.

    • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can then be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Purification cluster_optimization Optimization Literature_Review Literature Review Reagent_Sourcing Reagent Sourcing & Safety Assessment Literature_Review->Reagent_Sourcing Iterative Improvement Reaction_Setup Reaction Setup Reagent_Sourcing->Reaction_Setup Iterative Improvement Reaction_Monitoring Reaction Monitoring (TLC, etc.) Reaction_Setup->Reaction_Monitoring Iterative Improvement Workup_Isolation Work-up & Isolation Reaction_Monitoring->Workup_Isolation Iterative Improvement Purification Purification (Distillation/Crystallization) Workup_Isolation->Purification Iterative Improvement Characterization Characterization (NMR, MS, etc.) Purification->Characterization Iterative Improvement Yield_Calculation Yield & Purity Calculation Characterization->Yield_Calculation Iterative Improvement Troubleshooting Troubleshooting Yield_Calculation->Troubleshooting Iterative Improvement Troubleshooting->Literature_Review Iterative Improvement

Caption: General workflow for chemical synthesis and optimization.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield Observed pH_Issue Incorrect pH Low_Yield->pH_Issue Reagent_Problem Reagent Quality/Stoichiometry Low_Yield->Reagent_Problem Conditions_Problem Suboptimal Temperature/Time Low_Yield->Conditions_Problem Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Adjust_pH Monitor and Adjust pH pH_Issue->Adjust_pH Verify_Reagents Verify Reagent Purity & Molar Ratios Reagent_Problem->Verify_Reagents Optimize_Conditions Optimize Reaction Time & Temperature Conditions_Problem->Optimize_Conditions Minimize_Byproducts Modify Conditions to Minimize Byproducts Side_Reactions->Minimize_Byproducts

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 3,4-Dimethoxy-β-methylphenethylamine Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3,4-Dimethoxy-β-methylphenethylamine (3,4-DM-β-MPEA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Chromatography Issues

  • Question: Why am I observing poor peak shape, such as fronting or tailing, for my 3,4-DM-β-MPEA analyte?

    • Answer: Poor peak shape can be attributed to several factors. Acidic silanols on the column packing can interact with the basic amine group of the analyte, leading to tailing. Ensure you are using a base-deactivated column or an appropriate mobile phase additive, such as a small amount of formic acid (e.g., 0.1%), to improve peak shape.[1] Also, consider that high injection volumes or a solvent mismatch between your sample and the mobile phase can cause peak distortion.

  • Question: I am struggling to achieve baseline separation between 3,4-DM-β-MPEA and its positional isomers. What can I do?

    • Answer: The separation of positional isomers like phenethylamines can be challenging due to their similar physicochemical properties.[1][2] To improve resolution, consider the following:

      • Optimize the mobile phase: A shallow gradient or even an isocratic elution with a low percentage of organic solvent may be necessary to enhance separation.[1][2]

      • Select the right column: A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, might provide better separation than a standard C18 column.

      • Adjust the temperature: Operating the column at a slightly elevated temperature can sometimes improve peak shape and resolution.[1]

      • Derivatization: While this adds a step to your workflow, derivatizing the amine group can alter the chromatographic behavior and improve separation.[3][4]

Mass Spectrometry Issues

  • Question: My signal intensity for 3,4-DM-β-MPEA is low and inconsistent. What are the potential causes?

    • Answer: Low and variable signal intensity is a common issue in LC-MS/MS analysis and can stem from several sources:

      • Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression, reducing the analyte signal.[5][6] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove interfering substances.[5][6][7]

      • Suboptimal MS Parameters: Ensure that your mass spectrometer is tuned and calibrated. The collision energy and other source parameters should be optimized specifically for 3,4-DM-β-MPEA to achieve the best fragmentation and signal intensity.

      • Analyte Instability: Phenethylamines can be susceptible to degradation. Ensure proper storage of samples and standards, and consider the pH of your solutions.

  • Question: I am observing high background noise in my mass spectra. How can I reduce it?

    • Answer: High background noise can mask your analyte signal. To reduce it:

      • Improve Sample Cleanup: More effective sample preparation will remove many of the interfering compounds that contribute to background noise.[5][6]

      • Optimize Chromatographic Separation: Better separation of your analyte from the matrix components will result in a cleaner signal.

      • Use a Diverter Valve: If your system has one, divert the flow to waste during the initial and final parts of the run when highly polar or non-polar interferences may elute.

Sample Preparation Issues

  • Question: My recovery of 3,4-DM-β-MPEA after liquid-liquid extraction (LLE) is poor. How can I improve it?

    • Answer: Low recovery in LLE can be due to several factors. Ensure the pH of your aqueous phase is adjusted to be basic (typically pH 9-10) to neutralize the amine group of 3,4-DM-β-MPEA, making it more soluble in the organic extraction solvent.[7] Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for your analyte. Also, ensure adequate mixing and phase separation.

  • Question: I am using solid-phase extraction (SPE), but my results are not reproducible. What should I check?

    • Answer: Reproducibility issues with SPE can arise from:

      • Inconsistent Cartridge Conditioning and Equilibration: Ensure that these steps are performed consistently for all samples.

      • Sample Overload: Exceeding the capacity of the SPE sorbent will lead to breakthrough of the analyte and low recovery.

      • Inappropriate Elution Solvent: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. You may need to test different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

  • What is a suitable internal standard for the quantification of 3,4-DM-β-MPEA?

    • A stable isotope-labeled (deuterated) analog of 3,4-DM-β-MPEA is the ideal internal standard as it will have very similar chemical and physical properties to the analyte, effectively compensating for matrix effects and variations in sample processing and instrument response. If a deuterated analog is not available, a structurally similar compound that is not present in the samples, such as a different phenethylamine derivative, can be used.[1][4][7] For instance, amphetamine has been used as an internal standard for the related compound β-methylphenethylamine.[1]

  • What are typical mass transitions (MRM) for phenethylamines?

    • For phenethylamines, the precursor ion is typically the protonated molecule [M+H]+. The product ions often result from the loss of the amine-containing side chain. For β-methylphenethylamine, a precursor ion of m/z 136.11 fragments to produce ions at m/z 119.0855 and 91.0542.[8] While specific transitions for 3,4-DM-β-MPEA need to be determined empirically, one would expect a precursor ion corresponding to its molecular weight and fragmentation patterns involving the side chain and methoxy groups.

  • Which analytical column is recommended for the analysis of 3,4-DM-β-MPEA?

    • A C18 column is a common starting point for the analysis of phenethylamines.[1] However, for better separation from isomers or endogenous interferences, other column chemistries such as PFP (pentafluorophenyl) or phenyl-hexyl can provide alternative selectivity. The choice of column will also depend on the specific matrix and the complexity of the sample.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for a Related Compound (β-methylphenethylamine)

ParameterValueReference
ColumnHSS T3 (100 mm × 2.1 mm, 1.7 µm)[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Methanol[1]
Flow Rate300 µL/min[1]
Column Temperature45 °C[1]
Injection Volume10 µL[1]
Precursor Ion (m/z)136.11[1][8]
Product Ion 1 (m/z)119.0855 (Quantifier)[8]
Product Ion 2 (m/z)91.0542 (Qualifier)[8]

Experimental Protocols

1. Protocol for Liquid-Liquid Extraction (LLE) from Urine

  • Sample Preparation: To 1 mL of urine, add 50 µL of internal standard solution.

  • pH Adjustment: Add 1 mL of 1 M sodium hydroxide to adjust the pH to approximately 9-10.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

2. Protocol for Solid-Phase Extraction (SPE) from Plasma

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard solution and 1 mL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample_receipt Sample Receipt add_is Add Internal Standard sample_receipt->add_is extraction Extraction (LLE/SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for 3,4-DM-β-MPEA quantification.

troubleshooting_low_signal cluster_ms Mass Spectrometer cluster_lc LC System cluster_sample Sample Preparation start Low or Inconsistent Signal check_tuning Check Tuning & Calibration start->check_tuning check_leaks Check for Leaks start->check_leaks review_prep Review Sample Prep Protocol start->review_prep optimize_source Optimize Source Parameters check_tuning->optimize_source check_gas Check Gas Flows optimize_source->check_gas peak_shape Evaluate Peak Shape check_leaks->peak_shape retention_time Check Retention Time Stability peak_shape->retention_time matrix_effects Investigate Matrix Effects review_prep->matrix_effects check_recovery Check Analyte Recovery matrix_effects->check_recovery

Caption: Troubleshooting decision tree for low signal intensity.

validation_logic center_node Reliable Quantitative Method selectivity Selectivity center_node->selectivity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision recovery Recovery center_node->recovery matrix_effect Matrix Effect center_node->matrix_effect stability Stability center_node->stability lod_loq LOD & LOQ center_node->lod_loq

Caption: Key parameters for analytical method validation.

References

Technical Support Center: Synthesis of 3,4-Dimethoxy-β-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxy-β-methylphenethylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3,4-Dimethoxy-β-methylphenethylamine, particularly focusing on the reductive amination of 3,4-dimethoxyphenylacetone.

Question: My reductive amination reaction is showing low or no conversion of the starting ketone. What are the possible causes and solutions?

Answer:

Low or no conversion in a reductive amination reaction is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot the problem:

  • Reagent Quality:

    • Reducing Agent: Ensure the sodium cyanoborohydride (NaBH₃CN) or other borohydride reagent is fresh and has been stored under anhydrous conditions. These reagents can degrade upon exposure to moisture.

    • Amine Source: If using methylamine hydrochloride, ensure it is dry. Moisture can interfere with the reaction.

    • Solvent: Use anhydrous methanol or another appropriate alcohol. The presence of water can hydrolyze the intermediate imine and reduce the effectiveness of the reducing agent.[1]

  • Reaction Conditions:

    • pH Control: The pH of the reaction mixture is critical for efficient imine formation and reduction. The optimal pH for reductive aminations with sodium cyanoborohydride is typically between 6 and 7.[2] At a pH that is too low, the amine will be protonated and non-nucleophilic. At a pH that is too high, imine formation may be slow. You can adjust the pH with glacial acetic acid.

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates. However, excessive heat can lead to side reactions.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Some reductive aminations can take up to 48 hours to reach completion.[1]

  • Side Reactions:

    • Ketone Reduction: Sodium borohydride (NaBH₄), if used, can reduce the starting ketone to an alcohol, competing with the desired reductive amination pathway.[3] If alcohol formation is a significant issue, switch to a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Question: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be and how can I avoid it?

Answer:

A common side reaction in reductive aminations is the formation of secondary amines from the reaction of the primary amine product with another molecule of the starting ketone.[4] In this synthesis, the product, 3,4-Dimethoxy-β-methylphenethylamine, could react with another molecule of 3,4-dimethoxyphenylacetone to form a secondary amine impurity.

  • Identification: This impurity would have a molecular weight corresponding to the addition of a 3,4-dimethoxyphenylpropyl group to the nitrogen of the product. GC-MS analysis is the most effective way to identify this byproduct.

  • Prevention:

    • Stoichiometry: Use a slight excess of the amine source (methylamine or its salt) to favor the formation of the primary amine product.

    • Controlled Addition: Slowly adding the reducing agent to the mixture of the ketone and amine can help to reduce the concentration of the intermediate imine at any given time, thus minimizing the chance of the product amine reacting with it.

Question: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

Answer:

Multiple impurities can arise from various stages of the synthesis. Besides the secondary amine mentioned above, other potential impurities include:

  • Unreacted Starting Materials: Incomplete conversion will leave 3,4-dimethoxyphenylacetone in the final product.

  • Reduced Ketone: The corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-2-ol, can be formed if the reducing agent is not selective.

  • Aldol Condensation Products: Ketones can undergo self-condensation under certain conditions, leading to higher molecular weight impurities.[4]

  • Byproducts from Precursor Synthesis: Impurities in the starting 3,4-dimethoxyphenylacetone will be carried through the reaction.

Purification Strategy:

  • Acid-Base Extraction: As the product is an amine, it can be separated from neutral impurities (like the starting ketone and alcohol byproduct) by performing an acid-base extraction. Dissolve the crude product in a nonpolar organic solvent, extract with an aqueous acid (like HCl), wash the aqueous layer with the organic solvent, and then basify the aqueous layer and extract the purified amine back into an organic solvent.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,4-Dimethoxy-β-methylphenethylamine?

A1: The most prevalent method is the reductive amination of 3,4-dimethoxyphenylacetone with methylamine or a methylamine equivalent. This is a two-step process in one pot where the ketone and amine first form an imine, which is then reduced to the amine.[5]

Q2: Which reducing agents are suitable for the reductive amination step?

A2: Several reducing agents can be used, with varying selectivity:

  • Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is stable in weakly acidic conditions, making it ideal for one-pot reductive aminations. It will preferentially reduce the iminium ion over the ketone.[6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective reducing agent that is often used in non-protic solvents.[3]

  • Sodium Borohydride (NaBH₄): A less expensive but also less selective reducing agent. It can reduce the starting ketone, so the imine formation should be allowed to go to completion before its addition.[3]

  • Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source is also a viable method.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine) to separate the starting ketone from the product amine. The disappearance of the ketone spot and the appearance of the product spot indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Cyanide Hazard: When using sodium cyanoborohydride, be aware that acidification to a low pH can release toxic hydrogen cyanide gas. The reaction should be performed in a well-ventilated fume hood, and the workup should be done carefully to avoid strong acids.

  • Flammable Solvents: Methanol and other organic solvents used are flammable. Avoid open flames and use proper grounding to prevent static discharge.

  • Corrosive Reagents: Handle acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Potential Impurities in the Synthesis of 3,4-Dimethoxy-β-methylphenethylamine

Impurity NameChemical StructureLikely Origin
3,4-Dimethoxyphenylacetone3,4-(CH₃O)₂C₆H₃CH₂C(O)CH₃Unreacted starting material
1-(3,4-Dimethoxyphenyl)propan-2-ol3,4-(CH₃O)₂C₆H₃CH₂CH(OH)CH₃Reduction of the starting ketone
N,N-di(3,4-dimethoxy-β-methylphenethyl)amine(3,4-(CH₃O)₂C₆H₃CH₂CH(CH₃))₂NHReaction of the product with the intermediate imine[4]
Aldol Condensation ProductVariesSelf-condensation of the starting ketone[4]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetone (Precursor)

This protocol is based on the oxidation of methyl eugenol.

  • Materials: Methyl eugenol, 10% Palladium on Carbon (Pd/C), Potassium Bromate (KBrO₃), Tetrahydrofuran (THF), Water, Ethyl Acetate, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of THF and water (15 mL), add 10% Pd/C (0.05 mmol) and KBrO₃ (3 mmol).

    • Heat the mixture at reflux temperature and monitor the reaction progress by TLC.

    • Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.

    • Extract the filtrate with ethyl acetate.

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography to obtain 3,4-dimethoxyphenylacetone.[8]

Protocol 2: Synthesis of 3,4-Dimethoxy-β-methylphenethylamine via Reductive Amination

This is a general procedure based on common lab practices for reductive amination.

  • Materials: 3,4-Dimethoxyphenylacetone, Methylamine Hydrochloride, Sodium Cyanoborohydride (NaBH₃CN), Anhydrous Methanol, Glacial Acetic Acid, Sodium Hydroxide, Diethyl Ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in anhydrous methanol.

    • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

    • Stir the mixture at room temperature for about 30 minutes to facilitate imine formation.

    • In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a minimal amount of anhydrous methanol.

    • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC until the starting ketone is consumed.

    • Quench the reaction by carefully adding water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous solution basic (pH > 12) by adding a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reductive_amination Reductive Amination cluster_workup Workup & Purification MethylEugenol Methyl Eugenol Oxidation Oxidation (Pd/C, KBrO3) MethylEugenol->Oxidation P2P 3,4-Dimethoxyphenylacetone Oxidation->P2P ImineFormation Imine Formation (pH 6-7) P2P->ImineFormation Methylamine Methylamine HCl Methylamine->ImineFormation Imine Intermediate Imine ImineFormation->Imine Reduction Reduction (NaBH3CN) Imine->Reduction FinalProduct 3,4-Dimethoxy-β- methylphenethylamine Reduction->FinalProduct Workup Acid-Base Extraction FinalProduct->Workup Purification Distillation or Chromatography Workup->Purification PureProduct Purified Product Purification->PureProduct Troubleshooting_Tree Start Low/No Product Formation CheckKetone Is starting ketone consumed (check by TLC/GC-MS)? Start->CheckKetone CheckImpurities Are there major unknown peaks in GC-MS? CheckKetone->CheckImpurities Yes NoReaction Problem with Reaction Conditions: - Check pH (should be 6-7) - Check reagent quality (NaBH3CN, amine) - Use anhydrous solvent CheckKetone->NoReaction No SideReaction Side Reaction Occurring: - Ketone reduction to alcohol? - Secondary amine formation? CheckImpurities->SideReaction Yes IncompleteReaction Incomplete Reaction: - Increase reaction time - Gentle heating may be required CheckImpurities->IncompleteReaction No OptimizeReducingAgent If alcohol is major byproduct, switch to more selective reducing agent (e.g., NaBH3CN over NaBH4). SideReaction->OptimizeReducingAgent OptimizeStoichiometry If secondary amine is major byproduct, use slight excess of methylamine. SideReaction->OptimizeStoichiometry

References

Technical Support Center: Overcoming Solubility Challenges with 3,4-Dimethoxy-β-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 3,4-Dimethoxy-β-methylphenethylamine (DM-β-MPEA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 3,4-Dimethoxy-β-methylphenethylamine in my aqueous buffer. What are the first steps I should take?

A1: Poor aqueous solubility is a common challenge for phenethylamine derivatives. The initial steps to address this issue involve attempting dissolution in common laboratory solvents and considering pH adjustment. As a basic compound, DM-β-MPEA's solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.

Q2: What are the recommended organic solvents for creating a stock solution of a phenethylamine compound?

A2: For phenethylamine derivatives, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are commonly used to create concentrated stock solutions.[1][2] These stock solutions can then be diluted into your aqueous experimental medium. However, it is crucial to be mindful of the final solvent concentration in your assay, as high concentrations can have unintended biological effects or cause precipitation.

Q3: Can I heat or sonicate my sample to improve the solubility of DM-β-MPEA?

A3: Gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can aid in the dissolution of phenethylamine compounds.[2] These methods provide the necessary energy to overcome the crystal lattice energy of the solid compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common indication of poor aqueous solubility. To mitigate this, you can try several strategies:

  • Lower the final concentration: The compound may be soluble at lower concentrations.

  • Use a co-solvent system: Incorporating a water-miscible co-solvent in your final solution can maintain solubility.[3]

  • Adjust the pH of the aqueous buffer: Acidifying the buffer can increase the solubility of basic compounds like DM-β-MPEA.

  • Employ cyclodextrins: These molecules can encapsulate the hydrophobic drug and increase its apparent aqueous solubility.[4]

Q5: Are there any alternative methods to enhance the aqueous solubility of DM-β-MPEA for in vivo studies?

A5: For in vivo applications where solvent toxicity is a concern, cyclodextrin-based formulations are a highly effective method for enhancing the solubility of poorly soluble drugs.[4] Another approach is the use of a co-solvent system specifically designed for in vivo use, such as a mixture of DMSO, PEG300, and Tween-80 in saline.[5]

Troubleshooting Guide

Issue 1: The compound does not dissolve in the primary solvent.
  • Possible Cause: The compound has very low solubility in the chosen solvent at the desired concentration.

  • Troubleshooting Steps:

    • Try alternative solvents: If an aqueous buffer is problematic, attempt to dissolve the compound in DMSO, DMF, or ethanol to create a stock solution.[1][2]

    • Increase the temperature: Gently warm the solution to 37°C.[2]

    • Apply sonication: Use an ultrasonic bath to aid dissolution.[2]

    • Reduce the concentration: Attempt to dissolve a smaller amount of the compound.

Issue 2: The compound precipitates out of solution over time.
  • Possible Cause: The solution is supersaturated, or the compound is unstable in the solvent.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Make solutions immediately before use.

    • Filter the solution: Use a 0.22 µm filter to remove any undissolved microparticles that could act as nucleation sites for precipitation.

    • Consider a different solubilization strategy: If precipitation persists, the chosen solvent system may not be suitable. Explore co-solvent systems or cyclodextrin complexation.

Issue 3: Inconsistent results are observed between experiments.
  • Possible Cause: Variability in the solubilization of the compound is leading to inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Standardize the solubilization protocol: Ensure that the same procedure for dissolving the compound is used for every experiment, including solvent volumes, temperature, and mixing times.

    • Visually inspect for complete dissolution: Always ensure that no visible particles remain before using the solution in an experiment.

    • Quantify the concentration of the final solution: If possible, use a technique like UV-Vis spectroscopy to confirm the concentration of your stock solution.

Quantitative Data

Table 1: Solubility of 3,4-Dimethoxyphenethylamine Hydrochloride

SolventSolubility
DMSO30 mg/mL
DMF30 mg/mL
Ethanol25 mg/mL
Methanol1 mg/mL
PBS (pH 7.2)10 mg/mL

Data sourced from Cayman Chemical and GlpBio.[1][2]

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is suitable for increasing the aqueous solubility of basic compounds like DM-β-MPEA.

  • Prepare a series of acidic buffers: Prepare buffers with pH values ranging from 4.0 to 6.5 (e.g., citrate or acetate buffers).

  • Weigh the compound: Accurately weigh a small amount of DM-β-MPEA into separate vials for each buffer condition.

  • Add the buffer: Add a specific volume of each buffer to the corresponding vial to achieve the desired final concentration.

  • Mix thoroughly: Vortex each vial for 1-2 minutes.

  • Apply gentle heat and sonication (optional): If the compound does not fully dissolve, warm the vials to 37°C and sonicate for 10-15 minutes.[2]

  • Visually inspect: Observe each vial for complete dissolution.

  • Determine the optimal pH: The lowest pH at which the compound completely dissolves is the optimal pH for solubilization.

Protocol 2: Solubilization using a Co-solvent System

This protocol is useful for preparing stock solutions and working solutions for in vitro assays.

  • Select a co-solvent: Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[]

  • Prepare the stock solution: Dissolve a known amount of DM-β-MPEA in the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).

  • Prepare the final working solution: Serially dilute the stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Determine the maximum tolerated co-solvent concentration: The final concentration of the co-solvent in your assay should be kept to a minimum (typically <1%) to avoid off-target effects. Run a vehicle control with the same final co-solvent concentration.

Table 2: Properties of Common Co-solvents

Co-solventPolarityNotes
Dimethyl Sulfoxide (DMSO)HighA strong solvent for many organic compounds. Can have biological effects at higher concentrations.
EthanolHighA less aggressive solvent than DMSO. Generally well-tolerated in cell-based assays at low concentrations.
Polyethylene Glycol (PEG 400)HighOften used in combination with other solvents for in vivo formulations.[]
Propylene GlycolHighAnother co-solvent commonly used in pharmaceutical formulations.[3]
Protocol 3: Solubilization using Cyclodextrin Complexation

This method is ideal for increasing aqueous solubility, particularly for in vivo studies.[4]

  • Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and safety profiles compared to native β-cyclodextrin.

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in water or your desired aqueous buffer to create a stock solution (e.g., 20-40% w/v).

  • Add the compound: Add the DM-β-MPEA powder directly to the cyclodextrin solution.

  • Mix to form the inclusion complex: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration: The concentration of the solubilized compound can be determined using a suitable analytical method such as HPLC-UV.

Visualizations

experimental_workflow start Start: Poorly Soluble 3,4-Dimethoxy-beta-methylphenethylamine solubility_test Initial Solubility Test (Aqueous Buffer) start->solubility_test dissolved Soluble? (Visually Clear) solubility_test->dissolved end_soluble Proceed with Experiment dissolved->end_soluble Yes strategy Select Solubilization Strategy dissolved->strategy No ph_adjust pH Adjustment (Acidic Buffer) strategy->ph_adjust cosolvent Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin check_solubility_ph Check Solubility ph_adjust->check_solubility_ph check_solubility_co Check Solubility & Precipitation on Dilution cosolvent->check_solubility_co check_solubility_cd Check Solubility cyclodextrin->check_solubility_cd check_solubility_ph->end_soluble Soluble optimize Optimize Conditions (e.g., change pH, co-solvent %) check_solubility_ph->optimize Insoluble check_solubility_co->end_soluble Soluble check_solubility_co->optimize Insoluble/ Precipitates check_solubility_cd->end_soluble Soluble check_solubility_cd->optimize Insoluble optimize->strategy

Caption: Workflow for selecting a solubilization strategy.

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

Technical Support Center: LC-MS Analysis of 3,4-Dimethoxy-beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3,4-Dimethoxy-beta-methylphenethylamine.

I. Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound, with a focus on matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing and reduced sensitivity. What are the likely causes and how can I fix it?

  • Answer: Poor peak shape is a common issue that can be caused by several factors, often related to interactions between the analyte, the sample matrix, and the chromatographic system.

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

      • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.

    • Secondary Interactions: Residual silanol groups on C18 columns can interact with the basic amine group of the phenethylamine, causing tailing.

      • Solution: Use a column with end-capping or a phenyl-hexyl stationary phase. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate these interactions.

    • Matrix Effects: Co-eluting matrix components can interfere with the chromatography.

      • Solution: Improve sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Adjusting the gradient elution program to better separate the analyte from matrix interferences can also be effective.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte.

      • Solution: For basic compounds like phenethylamines, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure the analyte is protonated and improve peak shape.

Issue 2: Inconsistent or Low Analyte Recovery

  • Question: I am experiencing low and variable recovery of this compound from my plasma samples. How can I improve my extraction efficiency?

  • Answer: Low and inconsistent recovery is often due to suboptimal sample preparation. Here are some common causes and solutions:

    • Inefficient Extraction: The chosen extraction method may not be suitable for the analyte and matrix.

      • Solution for LLE: Ensure the pH of the aqueous sample is adjusted to a basic pH (e.g., >9) to neutralize the amine group and facilitate its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether.

      • Solution for SPE: Use a mixed-mode cation exchange SPE cartridge. The basic analyte will be retained by the strong cation exchanger, allowing for more rigorous washing steps to remove neutral and acidic interferences.

    • Analyte Binding to Proteins: Phenethylamines can bind to plasma proteins, reducing the amount available for extraction.

      • Solution: A protein precipitation step with a solvent like acetonitrile or methanol prior to LLE or SPE can disrupt these interactions.

    • Analyte Degradation: The analyte may be unstable in the sample matrix or during the extraction process.

      • Solution: Keep samples on ice or at 4°C during processing. Work efficiently to minimize the time between sample collection and analysis.

Issue 3: Significant Ion Suppression or Enhancement

  • Question: My signal intensity for this compound is significantly lower in extracted samples compared to the neat standard, indicating ion suppression. What steps can I take to mitigate this?

  • Answer: Ion suppression is a major challenge in LC-MS, particularly with electrospray ionization (ESI), and is caused by co-eluting matrix components that interfere with the ionization of the target analyte.[1]

    • Improve Chromatographic Separation:

      • Solution: Modify the gradient elution to better separate the analyte from the regions of ion suppression. A slower gradient or the use of a different stationary phase can be effective.

    • Enhance Sample Clean-up:

      • Solution: Implement a more rigorous sample preparation method. SPE is generally more effective at removing interfering matrix components like phospholipids than protein precipitation or simple dilution.[2]

    • Dilution:

      • Solution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.[2]

    • Use of an Isotope-Labeled Internal Standard:

      • Solution: A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate analyte-to-internal standard ratio.

    • Change Ionization Source:

      • Solution: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI for certain compounds. If your instrument has an APCI source, it is worth evaluating.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of quantitative analysis.[4]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte in a solution of extracted blank matrix (spiked with the analyte after extraction) to the peak area of the analyte in a neat solvent solution at the same concentration. The matrix effect is calculated as:

Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Ideally, the matrix effect should be between 85% and 115%.

Q3: What are the most common sources of matrix effects in biological samples like plasma and urine?

A3: In plasma, phospholipids from cell membranes are a major source of ion suppression. Other endogenous components like salts, proteins, and metabolites can also contribute. In urine, high concentrations of urea and salts can cause significant matrix effects.

Q4: Which sample preparation technique is best for minimizing matrix effects for phenethylamines?

A4: While the optimal method depends on the specific matrix and required sensitivity, Solid Phase Extraction (SPE), particularly with a mixed-mode cation exchange sorbent, is often the most effective for basic compounds like phenethylamines. It provides a more thorough clean-up compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), thereby reducing matrix effects.

Q5: Can I use a structurally similar compound as an internal standard if a stable isotope-labeled version of this compound is not available?

A5: Yes, a structural analog can be used, but it is not ideal. For it to effectively compensate for matrix effects, it must co-elute with the analyte and have very similar ionization properties. A stable isotope-labeled internal standard is always the preferred choice as it has nearly identical physicochemical properties to the analyte.

III. Experimental Protocols and Data

While specific data for this compound is limited in published literature, the following protocols and data for structurally similar methoxylated phenethylamines provide a valuable reference.

Experimental Protocol: Solid Phase Extraction (SPE) of Phenethylamines from Amniotic Fluid

This protocol is adapted from a validated method for the analysis of various illicit phenethylamines.[5]

  • Cartridge Conditioning: Activate and condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (30 mg/mL) with 1 mL of methanol followed by 1 mL of 25 mM ammonium acetate buffer (pH 10).[5]

  • Sample Loading: Mix 0.5 mL of the biological sample (e.g., plasma, urine, or amniotic fluid) with 0.5 mL of the ammonium acetate buffer and apply to the conditioned cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of Milli-Q water, followed by 1 mL of 5% methanol in water.[5]

  • Drying: Dry the cartridge for 5 minutes under a stream of air.[5]

  • Elution: Elute the analytes with 1 mL of a methanol/acetonitrile (1:1, v/v) mixture.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Data for Structurally Similar Compounds

The following tables summarize matrix effect and recovery data from validated methods for phenethylamines with similar structures to this compound. This data can be used as a benchmark when developing a method for the target analyte.

Table 1: Matrix Effect and Recovery of Methoxylated Amphetamines in Amniotic Fluid using SPE [5]

CompoundConcentration (ng/mL)Matrix Effect (%)Recovery (%)
2,5-Dimethoxyamphetamine (DMA) 2592.5 ± 4.188.7 ± 3.9
20094.1 ± 3.890.2 ± 3.5
40093.6 ± 4.089.8 ± 3.7
3,4,5-Trimethoxyamphetamine (TMA) 2595.3 ± 3.591.5 ± 3.1
20096.8 ± 3.192.7 ± 2.9
40096.2 ± 3.392.1 ± 3.0

Table 2: Matrix Effect and Recovery of p-Methoxyamphetamine (PMA) in Forensic Blood and Urine using LLE [6]

MatrixAnalyteMatrix Effect (%)Recovery (%)
Blood p-Methoxyamphetamine (PMA)78.385.2
Urine p-Methoxyamphetamine (PMA)82.188.9

IV. Visualizations

Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting cluster_solutions Mitigation Strategies start Start: Ion Suppression Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a SIL-IS to Compensate for Matrix Effects check_is->use_sil_is No improve_cleanup Improve Sample Clean-up check_is->improve_cleanup Yes end_good Problem Resolved use_sil_is->end_good optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom improve_cleanup->end_good If successful dilute_sample Dilute Sample Extract optimize_chrom->dilute_sample optimize_chrom->end_good If successful change_source Consider APCI Source dilute_sample->change_source dilute_sample->end_good If successful end_bad Issue Persists: Consult Instrument Specialist change_source->end_bad

Caption: A logical workflow for troubleshooting ion suppression in LC-MS analysis.

Signaling Pathway of Matrix Effects

MatrixEffectPathway cluster_sample Biological Sample cluster_process LC-MS Process cluster_outcome Observed Effect Analyte 3,4-DM-β-MPEA CoElution Co-elution in LC Column Analyte->CoElution Matrix Endogenous Components (Phospholipids, Salts, etc.) Matrix->CoElution IonSource ESI Source CoElution->IonSource IonCompetition Competition for Droplet Surface/Charge IonSource->IonCompetition IonSuppression Ion Suppression (Signal Decrease) IonCompetition->IonSuppression

Caption: The pathway illustrating how matrix components lead to ion suppression.

References

refining reaction conditions for 3,4-Dimethoxy-beta-methylphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3,4-Dimethoxy-β-methylphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,4-Dimethoxy-β-methylphenethylamine?

A1: The most prevalent and reliable synthetic route involves a two-step process:

  • Synthesis of the precursor ketone: 3,4-Dimethoxyphenylacetone is synthesized from readily available starting materials like methyl eugenol or veratraldehyde.

  • Reductive amination: The resulting 3,4-Dimethoxyphenylacetone is then converted to the target amine, 3,4-Dimethoxy-β-methylphenethylamine, via reductive amination.

Q2: What are the key considerations for choosing a reductive amination method?

A2: Several methods can be employed for the reductive amination step, each with its own advantages and disadvantages. Common methods include:

  • Leuckart Reaction: This method uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[1][2] It is a one-pot reaction but often requires high temperatures (120-165 °C) and can sometimes lead to the formation of N-formyl byproducts that require a subsequent hydrolysis step.[1][3][4]

  • Catalytic Hydrogenation: This method involves reacting the ketone with ammonia or an ammonia source in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) under a hydrogen atmosphere.[5][6] It can provide high yields and purity but requires specialized high-pressure equipment.

  • Reductive Amination with Borohydride Reagents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are milder reducing agents that can be used with an ammonia source (like ammonium acetate) under less stringent conditions.[7]

Q3: What are the expected yields for this synthesis?

A3: The overall yield can vary significantly depending on the chosen methods and the optimization of reaction conditions. Generally, yields for the synthesis of 3,4-dimethoxyphenylacetone from 3-(3,4-dimethoxyphenyl) propylene can be as high as 93%.[8] The subsequent reductive amination step can also achieve high yields, for instance, up to 99% using sodium cyanoborohydride.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 3,4-Dimethoxyphenylacetone Incomplete reaction during the oxidation of the precursor (e.g., methyl eugenol).- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[9]- Ensure the reaction is heated to the appropriate reflux temperature.[9]- Use the correct stoichiometry of the oxidizing agent (e.g., KBrO3) and catalyst (e.g., Pd/C).[9]
Side reactions, such as polymerization of the starting material.- Control the reaction temperature carefully.- Consider alternative synthetic routes, such as those starting from veratraldehyde.[10][11]
Impure 3,4-Dimethoxyphenylacetone Residual starting materials or byproducts from the oxidation reaction.- Purify the crude product using column chromatography.[9]
Low yield of 3,4-Dimethoxy-β-methylphenethylamine Incomplete reductive amination.- For Leuckart reaction: Ensure the reaction temperature is sufficiently high and the reaction is run for an adequate amount of time.[1][12]- For catalytic hydrogenation: Check the activity of the catalyst and ensure the hydrogen pressure is maintained at the recommended level.[6]- For borohydride reduction: Monitor the pH of the reaction, as it is crucial for the efficiency of the reduction.[7]
Formation of side products.- Leuckart reaction: N-formyl amine is a common byproduct; ensure complete hydrolysis of this intermediate by treating the reaction mixture with a strong acid or base.[3][4]- Formation of secondary amines (di-[β-(3,4-dimethoxyphenyl)isopropyl]amine) can occur.[4] Using a large excess of the ammonia source can help minimize this.
Difficulty in isolating the final product The product may be an oil at room temperature.- Convert the freebase amine to a salt (e.g., hydrochloride or sulfate) to facilitate crystallization and purification.[13]
Emulsion formation during aqueous workup.- Add a small amount of a saturated salt solution (brine) to break the emulsion.- Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetone from Methyl Eugenol

This protocol is adapted from a general method for the oxidation of olefins.[9]

Materials:

  • Methyl eugenol

  • 10% Palladium on carbon (Pd/C)

  • Potassium bromate (KBrO3)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl eugenol (1 mmol) in a 4:1 mixture of THF and water (15 mL).

  • To this solution, add 10% Pd/C (0.05 mmol) and KBrO3 (3 mmol).

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture through Whatman 40 filter paper to remove the catalyst.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography to yield pure 3,4-Dimethoxyphenylacetone.[9]

Protocol 2: Reductive Amination of 3,4-Dimethoxyphenylacetone using Sodium Cyanoborohydride

This protocol is based on a reported synthesis of 2-(3,4-dimethoxy-phenyl)-1-methyl-ethylamine.[7]

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Methanol

  • Ammonium acetate

  • Sodium acetate

  • Sodium cyanoborohydride

  • Glacial acetic acid

  • 6 N Sodium hydroxide (NaOH)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,4-dimethoxyphenylacetone (10.29 mmol) in 10 mL of methanol, add ammonium acetate (102 mmol), sodium acetate (10.2 mmol), and sodium cyanoborohydride (15.4 mmol).

  • Adjust the pH of the reaction mixture to between 6 and 7 by adding glacial acetic acid.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Concentrate the mixture under reduced pressure.

  • To the residue, add 100 mL of water and adjust the pH to 14 using 6 N NaOH.

  • Extract the aqueous layer with chloroform (6 x 30 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-Dimethoxy-β-methylphenethylamine.[7]

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for 3,4-Dimethoxy-beta-methylphenethylamine Start Starting Material (e.g., Methyl Eugenol) Oxidation Oxidation Start->Oxidation Pd/C, KBrO3 THF/Water, Reflux Ketone 3,4-Dimethoxyphenylacetone Oxidation->Ketone ReductiveAmination Reductive Amination Ketone->ReductiveAmination Purification Purification (e.g., Column Chromatography) Ketone->Purification If needed Amine_Freebase 3,4-Dimethoxy-beta- methylphenethylamine (Freebase) ReductiveAmination->Amine_Freebase e.g., NH4OAc, NaBH3CN Methanol Salt_Formation Salt Formation (Optional) Amine_Freebase->Salt_Formation Purification->ReductiveAmination Final_Product Final Product (Salt) Salt_Formation->Final_Product

Caption: Overall synthesis workflow.

Reductive_Amination_Troubleshooting Troubleshooting Logic for Reductive Amination start Low Yield of Final Amine check_reaction Was the reaction incomplete? start->check_reaction check_byproducts Are there significant byproducts? check_reaction->check_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check catalyst/reagent activity - Adjust pH check_reaction->optimize_conditions Yes hydrolysis_step Is an N-formyl byproduct present? (Leuckart Reaction) check_byproducts->hydrolysis_step Yes purification_issue Difficulty in purification? check_byproducts->purification_issue No end Improved Yield and Purity optimize_conditions->end perform_hydrolysis Perform acidic or basic hydrolysis. hydrolysis_step->perform_hydrolysis Yes secondary_amine Is secondary amine formation an issue? hydrolysis_step->secondary_amine No perform_hydrolysis->end increase_ammonia Increase the excess of the ammonia source. secondary_amine->increase_ammonia Yes secondary_amine->purification_issue No increase_ammonia->end form_salt Convert to a salt for easier crystallization. purification_issue->form_salt Yes purification_issue->end No form_salt->end

Caption: Troubleshooting reductive amination.

References

addressing batch-to-batch variability of synthesized 3,4-Dimethoxy-beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,4-Dimethoxy-β-methylphenethylamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3,4-Dimethoxy-β-methylphenethylamine, categorized by the synthetic method.

Reductive Amination of 3,4-Dimethoxyphenylacetone

Issue 1: Low Yield of the Desired Amine.

  • Potential Causes:

    • Inefficient Imine Formation: The initial reaction between the ketone and the amine source (e.g., ammonia, methylamine) to form the imine may be incomplete.

    • Suboptimal Reducing Agent: The chosen reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may not be effective under the reaction conditions.[1]

    • Side Reactions: Competing reactions, such as the reduction of the ketone to an alcohol, can lower the yield of the desired amine.

    • Decomposition of Reactants or Product: The reactants or the final product might be unstable under the reaction conditions (e.g., harsh pH, high temperature).

  • Recommended Solutions:

    • Optimize Imine Formation:

      • Adjust the pH of the reaction mixture. For example, a pH of 6-7 is often optimal for reductive amination with sodium cyanoborohydride.[2]

      • Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation.

    • Select an Appropriate Reducing Agent:

      • Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the imine over the ketone.

      • Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and effective reducing agent for reductive amination.[1]

    • Control Reaction Conditions:

      • Maintain the recommended reaction temperature to minimize side reactions and decomposition.

      • Ensure proper stirring to promote mixing of reactants.

    • Purify Starting Materials: Ensure the 3,4-dimethoxyphenylacetone and the amine source are of high purity.

Issue 2: Presence of Impurities in the Final Product.

  • Potential Causes:

    • Unreacted Starting Materials: Incomplete reaction can leave unreacted 3,4-dimethoxyphenylacetone or the amine source.

    • Formation of Secondary or Tertiary Amines: If ammonia is used as the amine source, over-alkylation can lead to the formation of di- and tri-substituted amines.

    • Formation of the Corresponding Alcohol: Reduction of the starting ketone can produce 1-(3,4-dimethoxyphenyl)propan-2-ol.

    • By-products from the Reducing Agent: Borate salts can be present if sodium borohydride is used.

  • Recommended Solutions:

    • Optimize Stoichiometry: Use a slight excess of the amine source to favor the formation of the primary amine and minimize unreacted ketone.

    • Purification:

      • Acid-Base Extraction: Separate the basic amine product from neutral impurities (like the alcohol by-product) and acidic impurities.

      • Crystallization: Convert the amine to a salt (e.g., hydrochloride) and purify by recrystallization.[3]

      • Chromatography: For high purity requirements, column chromatography can be employed.

Leuckart Reaction with 3,4-Dimethoxyphenylacetone

Issue 3: Low Conversion and Tar Formation.

  • Potential Causes:

    • Suboptimal Temperature: The Leuckart reaction requires high temperatures (typically 150-185°C), and incorrect temperature control can lead to low conversion or decomposition.[4][5]

    • Incorrect Reagent Ratio: The ratio of the ketone to the formamide or ammonium formate is crucial for optimal yield.[5]

    • Prolonged Reaction Time: Excessive heating can lead to the formation of polymeric by-products (tar).[5]

  • Recommended Solutions:

    • Strict Temperature Control: Carefully monitor and control the reaction temperature within the optimal range.[4]

    • Optimize Reagent Ratios: Experiment with different molar ratios of ketone to the Leuckart reagent to find the optimal conditions for your setup.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and avoid unnecessarily long reaction times.

    • Hydrolysis of the Intermediate Formamide: Ensure complete hydrolysis of the intermediate N-formyl derivative to the free amine, typically by heating with a strong acid like HCl.[4]

Issue 4: Difficult Purification of the Product.

  • Potential Causes:

    • Presence of Formamide and Formic Acid Derivatives: These can be difficult to remove from the final product.

    • Formation of Multiple Amine Products: The Leuckart reaction can sometimes yield a mixture of primary, secondary, and tertiary amines.[6]

    • Complex Mixture of By-products: The high reaction temperature can lead to a variety of side reactions and a complex impurity profile.

  • Recommended Solutions:

    • Thorough Work-up:

      • After the reaction, quench the mixture with water and perform a thorough extraction to remove water-soluble impurities.

      • Wash the organic layer with a basic solution to remove any remaining acidic by-products.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Salt Formation and Recrystallization: Convert the crude amine to a salt and purify by recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3,4-Dimethoxy-β-methylphenethylamine?

A1: The most common synthetic routes include the reductive amination of 3,4-dimethoxyphenylacetone and the Leuckart reaction using the same precursor.[2][5] Another route involves the reduction of 3,4-dimethoxybenzyl cyanide.[7]

Q2: How can I assess the purity of my synthesized 3,4-Dimethoxy-β-methylphenethylamine?

A2: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying the product and any volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity and can also be adapted for chiral separations to determine enantiomeric excess if a chiral synthesis was performed.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify impurities.

  • Melting Point Analysis: For solid derivatives (like salts), a sharp melting point range indicates high purity.

Q3: My final product is an oil, but I need a solid for further experiments. What should I do?

A3: 3,4-Dimethoxy-β-methylphenethylamine is often obtained as an oil in its freebase form. To obtain a solid, you can convert it into a salt, such as the hydrochloride or fumarate salt. This is typically done by dissolving the freebase in a suitable solvent (e.g., isopropanol, ethanol) and adding a solution of the corresponding acid (e.g., HCl in isopropanol, fumaric acid in ethanol). The resulting salt will often precipitate as a solid and can be collected by filtration and further purified by recrystallization.[3]

Q4: I am observing significant batch-to-batch variability in my synthesis. What are the likely causes?

A4: Batch-to-batch variability can stem from several factors:

  • Raw Material Quality: Inconsistent purity of starting materials, such as 3,4-dimethoxyphenylacetone or the amine source, can significantly impact the reaction outcome.

  • Reaction Conditions: Small variations in temperature, reaction time, stirring rate, and addition rates of reagents can lead to different impurity profiles and yields.

  • Water Content: The presence of varying amounts of water can affect reactions, especially those involving water-sensitive reagents.

  • Work-up and Purification Procedures: Inconsistencies in extraction, washing, and crystallization steps can lead to variable purity and yield.

To mitigate this, it is crucial to use well-characterized starting materials, maintain strict control over reaction parameters, and follow standardized work-up and purification protocols.

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

A5: Yes, standard laboratory safety practices should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Being cautious when handling strong acids, bases, and flammable solvents.

  • Consulting the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Comparison of Common Synthetic Routes

Synthetic RouteKey ReagentsTypical YieldAdvantagesDisadvantages
Reductive Amination3,4-Dimethoxyphenylacetone, Amine Source (e.g., Methylamine), Reducing Agent (e.g., NaBH₃CN)60-90%Milder reaction conditions, higher selectivity.Can be more expensive due to the cost of the reducing agent.
Leuckart Reaction3,4-Dimethoxyphenylacetone, Formamide or Ammonium Formate40-70%Inexpensive reagents.High reaction temperatures, potential for tar formation, complex work-up.[5]
Reduction of Nitrile3,4-Dimethoxybenzyl Cyanide, Reducing Agent (e.g., LiAlH₄, Catalytic Hydrogenation)70-90%High yields.Requires the synthesis of the nitrile precursor, some reducing agents are hazardous.[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1 equivalent) in methanol. Add a solution of methylamine (1.2 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 10°C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or by forming a salt and recrystallizing.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol, ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector. A common column choice is a non-polar capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: m/z 40-400

  • Analysis: Identify the product peak based on its retention time and mass spectrum. Integrate the peak areas to determine the relative purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 3,4-Dimethoxyphenylacetone reaction Reductive Amination or Leuckart Reaction start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation Optional salt_formation Salt Formation concentration->salt_formation Optional final_product Final Product distillation->final_product crystallization Recrystallization salt_formation->crystallization crystallization->final_product gcms GC-MS hplc HPLC nmr NMR final_product->gcms final_product->hplc final_product->nmr

Caption: General experimental workflow for the synthesis and purification of 3,4-Dimethoxy-β-methylphenethylamine.

troubleshooting_low_yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss decision decision cause1 Incomplete Reaction decision->cause1 Starting material present cause2 Side Reactions decision->cause2 Significant by-products cause3 Product Loss During Work-up decision->cause3 Low crude yield issue Low Yield issue->decision Check TLC/GC-MS of crude product sol1a Increase reaction time cause1->sol1a sol1b Increase temperature cause1->sol1b sol1c Check reagent purity cause1->sol1c sol2a Optimize reaction temperature cause2->sol2a sol2b Use a more selective reagent cause2->sol2b sol2c Adjust stoichiometry cause2->sol2c sol3a Optimize extraction pH cause3->sol3a sol3b Use more extraction solvent cause3->sol3b sol3c Careful handling during transfers cause3->sol3c

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to Certified Reference Materials for Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of neuroscience and pharmaceutical research, the availability of high-purity, well-characterized certified reference materials (CRMs) is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of analytical standards for substituted phenethylamines, with a focus on 3,4-Dimethoxy-beta-methylphenethylamine and its closely related structural analogs. Due to the current lack of a commercially available CRM for this compound, this guide will focus on the next best alternatives: 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Dimethoxyphenethylamine (DMPEA).

Introduction to this compound

This compound is a substituted phenethylamine with structural similarities to known psychoactive compounds and neurotransmitters. Its unique substitution pattern warrants further investigation into its pharmacological and toxicological properties. Accurate and precise analytical characterization is the foundation of such research, making the choice of a reference standard a critical first step.

Comparison of Available Analytical Reference Standards

While a dedicated CRM for this compound is not currently offered by major suppliers, researchers can utilize analytical reference standards of its close structural analogs. The following table summarizes the key specifications of two such alternatives available from Cayman Chemical.[1][2]

Feature3,4-Dimethoxyamphetamine (3,4-DMA) HCl3,4-Dimethoxyphenethylamine (DMPEA) HClIdeal this compound CRM (Hypothetical)
Purity ≥98%[1]≥98%[2]≥99.5% with detailed impurity profile
Form Crystalline Solid[1]Crystalline Solid[2]Crystalline Solid or Solution
Molecular Formula C₁₁H₁₇NO₂ • HCl[1]C₁₀H₁₅NO₂ • HCl[2]C₁₂H₁₉NO₂ • HCl
Formula Weight 231.7 g/mol [1]217.7 g/mol [2]245.7 g/mol
Certification Analytical Reference Standard[1]Analytical Reference Standard[2]ISO 17034 Certified Reference Material
Documentation Certificate of Analysis[1]Certificate of Analysis[2]Certificate of Analysis with uncertainty budget
Applications Research and forensic applications[1]Research and forensic applications[2]Quantitative analysis, method validation, quality control

Experimental Protocols for Quality Assessment

To ensure the suitability of an analytical standard for its intended use, rigorous in-house verification is recommended. Below are detailed protocols for common analytical techniques used to characterize phenethylamine derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of the reference material and for quantitative analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • Reference standard (3,4-DMA or DMPEA)

  • Sample of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:0.1% Formic Acid in water (v/v). The exact ratio should be optimized for best peak separation (e.g., 30:70).

  • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample to be tested in methanol to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 280 nm

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main peak. For quantitative analysis, construct a calibration curve from the working standards and determine the concentration of the analyte in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and confirmation of the chemical structure of volatile compounds like phenethylamines.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Methanol (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Reference standard (3,4-DMA or DMPEA)

  • Sample of this compound (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of the standard or sample in methanol.

  • Derivatization: To enhance volatility and chromatographic performance, derivatize the amine group. Evaporate the methanolic solution to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Scan range: 40-550 m/z

  • Analysis: Inject the derivatized sample into the GC-MS.

  • Data Analysis: Compare the obtained mass spectrum with a reference library or with the spectrum of a known standard to confirm the identity of the compound.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the analytical workflow and the potential biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_data Data Processing a Weighing of Reference Material b Dissolution in Appropriate Solvent a->b c Serial Dilution for Calibration Standards b->c e GC-MS Analysis (Identity Confirmation) b->e d HPLC-UV Analysis (Purity & Quantification) c->d f Chromatogram Integration d->f g Mass Spectra Comparison e->g h Calibration Curve Generation f->h i Final Report Generation g->i h->i

Caption: Experimental workflow for the characterization of a phenethylamine reference material.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron phenethylamine Substituted Phenethylamine vmat VMAT2 phenethylamine->vmat Inhibition dat Dopamine Transporter (DAT) phenethylamine->dat Uptake/Reverse Transport dopamine_vesicle Dopamine (Vesicular) dopamine_cyto Dopamine (Cytosolic) dopamine_receptor Dopamine Receptors dat->dopamine_receptor Increased Synaptic Dopamine dopamine_vesicle->dopamine_cyto Release into Cytosol dopamine_cyto->dat Efflux downstream Downstream Signaling dopamine_receptor->downstream

Caption: Putative signaling pathway for a substituted phenethylamine acting on the dopaminergic system.

Conclusion

While a certified reference material for this compound remains an unmet need in the research community, the use of closely related and well-characterized analytical reference standards such as 3,4-DMA and DMPEA provides a viable alternative for preliminary research and method development. It is crucial for researchers to perform thorough in-house validation of these materials using robust analytical techniques like HPLC-UV and GC-MS to ensure the quality and reliability of their scientific findings. The development of a dedicated CRM for this compound would be a significant contribution to the field, enabling more precise and comparable research into its properties and potential applications.

References

A Comparative Guide to the Analytical Validation of 3,4-Dimethoxy-beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 3,4-Dimethoxy-beta-methylphenethylamine, a substituted phenethylamine. Due to the limited availability of specific validation data for this exact compound, this guide leverages established and validated methods for structurally similar phenethylamines, offering a robust framework for its analysis. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for the identification and quantification of this class of compounds in various matrices.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity, making them suitable for trace-level analysis in complex biological samples.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for the Analysis of Phenethylamines

ParameterLC-MS/MSGC-MS
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.
Derivatization Generally not required.Often required to improve volatility and thermal stability.
Sensitivity High (typically ng/mL to pg/mL).High (typically ng/mL to pg/mL).
Selectivity Excellent, with the use of Multiple Reaction Monitoring (MRM).Very good, especially with high-resolution mass spectrometry.
Sample Throughput Generally higher due to faster analysis times and no need for derivatization.Can be lower due to the derivatization step.
Matrix Effects Can be significant (ion suppression or enhancement).Generally less susceptible to matrix effects than ESI-LC-MS/MS.
Instrumentation Cost High.Moderate to High.

Quantitative Performance Data

The following tables summarize typical validation parameters for the analysis of phenethylamines using LC-MS/MS and GC-MS, based on published data for related compounds. These values can be considered as expected performance indicators for a validated method for this compound.

Table 2: Example Validation Data for LC-MS/MS Analysis of Phenethylamines in Biological Samples [1]

Analyte (similar structure)Linearity (ng/mL)Accuracy (%)Precision (RSD%)LOQ (ng/mL)
2,5-Dimethoxyphenethylamine10 - 1000>0.9995 - 105< 1510
3,4-Methylenedioxymethamphetamine5 - 500>0.9992 - 108< 105
p-Methoxyamphetamine10 - 1000>0.9990 - 110< 1510

Table 3: Example Validation Data for GC-MS Analysis of Phenethylamines in Biological Samples [2][3]

Analyte (similar structure)Linearity (ng/mL)Accuracy (%)Precision (RSD%)LOQ (ng/mL)
2,5-Dimethoxyphenethylamine5 - 500>0.9990 - 110< 155
Amphetamine2 - 40>0.99785 - 115< 80.1
Methamphetamine2 - 40>0.99785 - 115< 80.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of phenethylamines.

LC-MS/MS Method for Phenethylamine Analysis in Biological Fluids[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and an appropriate buffer.

  • Load the pre-treated biological sample (e.g., urine, plasma) onto the cartridge.

  • Wash the cartridge with water and a weak organic solvent to remove interferences.

  • Elute the analytes with a strong organic solvent, often containing a basic modifier (e.g., ammoniated methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the target analyte and internal standard.

GC-MS Method for Phenethylamine Analysis in Biological Fluids[2][3]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Adjust the pH of the biological sample to basic (pH > 9) with a suitable buffer.

  • Add an internal standard.

  • Extract the analytes into an organic solvent (e.g., ethyl acetate, hexane/isoamyl alcohol).

  • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or heptafluorobutyric anhydride - HFBA).

  • Heat the mixture to facilitate the reaction (e.g., 70°C for 30 minutes).

  • Cool the sample before injection.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with electron ionization (EI) source.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MS Mass Spectrometric Detection Chromatography->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the analysis of this compound.

Potential Signaling Pathways

Based on the known pharmacology of phenethylamines, the following diagram illustrates the potential signaling pathways affected by this compound. Phenethylamines are known to interact with monoamine systems in the brain.[4][5] 3,4-Dimethoxyphenethylamine has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters.[6] It also exhibits a weak affinity for serotonin receptors.[7] Furthermore, related compounds like beta-methylphenethylamine can act on norepinephrine transporters (NET).[8]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) NE Norepinephrine MAO->NE Degradation NET Norepinephrine Transporter (NET) VMAT2 VMAT2 VMAT2->NE Packaging NE->NET Reuptake Serotonin_Receptor Serotonin Receptor Drug 3,4-Dimethoxy-beta- methylphenethylamine Drug->MAO Inhibition Drug->NET Interaction (Potential) Drug->Serotonin_Receptor Weak Affinity

Caption: Potential signaling pathways of this compound.

References

A Comparative Analysis of 3,4-Dimethoxy-beta-methylphenethylamine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the structure-activity relationships and pharmacological profiles of 3,4-Dimethoxy-beta-methylphenethylamine and its key isomers. This guide synthesizes available data and outlines experimental protocols to facilitate further research and development in this area of neuropharmacology.

Introduction

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, many of which have significant effects on the central nervous system. Within this class, molecules bearing methoxy substituents on the phenyl ring have attracted considerable interest due to their interactions with various neurotransmitter systems, particularly serotonergic and dopaminergic pathways. This guide provides a comparative analysis of this compound and its structural isomers, including the alpha-methyl, N-methyl, and positional methoxy group isomers. While direct comparative data for all isomers is not extensively available in the current literature, this document compiles existing data, extrapolates likely pharmacological characteristics based on established structure-activity relationships (SAR), and provides detailed experimental protocols for researchers to further investigate these compounds.

Chemical Structures and Isomeric Relationships

The core structure under consideration is phenethylamine with two methoxy groups at the 3 and 4 positions of the phenyl ring and a methyl group on the ethylamine side chain. The primary isomers of interest are:

  • This compound: The target compound.

  • 3,4-Dimethoxy-alpha-methylphenethylamine (3,4-DMA): An isomer with the methyl group on the alpha carbon of the ethylamine chain, also known as 3,4-Dimethoxyamphetamine.

  • N-methyl-3,4-Dimethoxyphenethylamine: An isomer with the methyl group on the amine.

  • Positional Isomers (e.g., 2,3-DMPEA, 2,5-DMPEA, 3,5-DMPEA): Isomers where the methoxy groups are at different positions on the phenyl ring.

G This compound This compound 3,4-Dimethoxy-alpha-methylphenethylamine (3,4-DMA) 3,4-Dimethoxy-alpha-methylphenethylamine (3,4-DMA) N-methyl-3,4-Dimethoxyphenethylamine N-methyl-3,4-Dimethoxyphenethylamine Positional Methoxy Isomers Positional Methoxy Isomers 3,4-Dimethoxyphenethylamine (DMPEA) 3,4-Dimethoxyphenethylamine (DMPEA) 3,4-Dimethoxyphenethylamine (DMPEA)->this compound Beta-methylation 3,4-Dimethoxyphenethylamine (DMPEA)->3,4-Dimethoxy-alpha-methylphenethylamine (3,4-DMA) Alpha-methylation 3,4-Dimethoxyphenethylamine (DMPEA)->N-methyl-3,4-Dimethoxyphenethylamine N-methylation 3,4-Dimethoxyphenethylamine (DMPEA)->Positional Methoxy Isomers Isomeric Methoxy Substitution

Figure 1: Isomeric relationships of this compound.

Comparative Pharmacological Data

Direct quantitative pharmacological data for this compound is scarce in publicly available literature. However, data for its alpha-methylated isomer, 3,4-Dimethoxyamphetamine (3,4-DMA), provides a valuable point of comparison.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity
3,4-Dimethoxy-alpha-methylphenethylamine (3,4-DMA) 5-HT2A (rat)43,300[1]Agonist (presumed)
5-HT1 (rat)64,600[1]-
MAO-AIC50 = 20,000[1]Inhibitor
MAO-BIC50 > 100,000[1]Inactive
3,4-Dimethoxyphenethylamine (DMPEA) (Parent Compound) Serotonin ReceptorsWeak affinity[2]-
MAOSome inhibitory activity[2]Inhibitor

Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

Structure-Activity Relationship (SAR) Analysis

Based on established SAR principles for phenethylamines, the following characteristics can be inferred for this compound and its isomers:

  • Beta-Methylation vs. Alpha-Methylation: The position of the methyl group on the ethylamine side chain is critical for pharmacological activity.

    • Alpha-methylation (as in 3,4-DMA) generally increases the stimulant and psychedelic potency compared to the non-methylated parent compound. This is often attributed to increased resistance to metabolism by monoamine oxidase (MAO) and potentially altered receptor interactions.

    • Beta-methylation (the target compound) may lead to different pharmacological effects. For instance, beta-methylphenethylamine (BMPEA) acts as a substrate for norepinephrine transporters and has pronounced cardiovascular effects.[3] The introduction of a beta-methyl group can also influence receptor binding selectivity.

  • N-Methylation: The addition of a methyl group to the nitrogen atom typically alters receptor affinity and selectivity. In many phenethylamine series, N-methylation can decrease potency at certain serotonin receptors while potentially increasing affinity for other targets.

  • Position of Methoxy Groups: The substitution pattern of the methoxy groups on the phenyl ring is a key determinant of psychedelic activity. The 2,5-dimethoxy substitution pattern is often associated with potent 5-HT2A receptor agonism and hallucinogenic effects. The 3,4-dimethoxy substitution, as seen in the parent compound DMPEA, generally results in weaker serotonergic activity.[2]

Postulated Signaling Pathways

The primary molecular targets for many psychoactive phenethylamines are G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters (DAT, NET, SERT). The interaction of these compounds with their target receptors initiates a cascade of intracellular signaling events. For serotonergic psychedelics, the 5-HT2A receptor is a key target, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane Phenethylamine Phenethylamine 5-HT2A_Receptor 5-HT2A Receptor Phenethylamine->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation

Figure 2: Postulated 5-HT2A receptor signaling pathway for serotonergic phenethylamines.

Experimental Protocols

To facilitate further research and obtain the missing quantitative data for a comprehensive comparative analysis, the following established experimental protocols are provided.

Radioligand Binding Assay for Serotonin Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT2A) are cultured and harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This protocol measures the ability of a test compound to inhibit the reuptake of monoamines by their respective transporters.

1. Cell Culture:

  • Use cell lines stably expressing the human monoamine transporter of interest (e.g., DAT, NET, or SERT).

2. Uptake Inhibition Assay:

  • Cells are plated in a 96-well plate and washed with uptake buffer.

  • The cells are pre-incubated with various concentrations of the test compound or a known inhibitor (as a control).

  • A radiolabeled monoamine (e.g., [3H]dopamine for DAT) is added to initiate the uptake.

  • The uptake is allowed to proceed for a short period at a controlled temperature.

3. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • The cells are then lysed to release the intracellular contents.

4. Scintillation Counting:

  • The amount of radiolabeled monoamine taken up by the cells is measured using a scintillation counter.

5. Data Analysis:

  • The IC50 value for the inhibition of monoamine uptake is determined by non-linear regression analysis of the concentration-response curve.

G cluster_workflow Experimental Workflow Start Start Compound_Preparation Prepare Test Compound Concentrations Start->Compound_Preparation Assay_Incubation Incubate Cells with Radioligand & Test Compound Compound_Preparation->Assay_Incubation Cell_Culture Culture Cells Expressing Target Receptor/Transporter Cell_Culture->Assay_Incubation Separation Separate Bound from Free Radioligand Assay_Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Data_Analysis Analyze Data (IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: General experimental workflow for in vitro pharmacological assays.

Conclusion and Future Directions

The comparative analysis of this compound and its isomers reveals a significant gap in the scientific literature regarding their specific pharmacological profiles. While structure-activity relationships derived from related phenethylamines provide a framework for postulating their effects, empirical data is necessary for a definitive characterization. The provided experimental protocols offer a clear path for researchers to determine the receptor binding affinities and functional activities of these compounds. Such studies will be invaluable for understanding the nuanced effects of subtle structural modifications on the pharmacological properties of phenethylamines and will aid in the rational design of novel compounds with specific activities for therapeutic or research purposes. Future research should focus on synthesizing these isomers and systematically evaluating their interactions with a broad panel of CNS targets to build a comprehensive understanding of their potential as neuropharmacological agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the differentiation of 3,4-Dimethoxy-beta-methylphenethylamine (3,4-DM-β-MPEA) from its structurally related phenethylamine analogs. Tailored for researchers, scientists, and drug development professionals, this document outlines key experimental data and detailed protocols to facilitate unambiguous identification and quantification.

Executive Summary

The structural similarities among substituted phenethylamines pose a significant challenge in analytical chemistry. This guide focuses on distinguishing this compound from two closely related and commonly encountered analogs: 3,4-Dimethoxyphenethylamine (DMPEA) and 3,4-Dimethoxyamphetamine (DMA). Through a comparative analysis of data from Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a clear framework for the differentiation of these compounds.

Data Presentation

The following tables summarize the key analytical data for the differentiation of 3,4-DM-β-MPEA, DMPEA, and DMA.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound (3,4-DM-β-MPEA) Estimated similar to DMAPredicted: 195 (M+), 152, 44
3,4-Dimethoxyphenethylamine (DMPEA) Slightly earlier than DMA181 (M+), 152, 30[1][2]
3,4-Dimethoxyamphetamine (DMA) 8.184[3]195 (M+), 180, 152, 137, 121, 107, 91, 77, 65, 51, 44[3][4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

CompoundPrecursor Ion (m/z)Product Ions (m/z)
This compound (3,4-DM-β-MPEA) 196 [M+H]+Predicted similar to DMA
3,4-Dimethoxyphenethylamine (DMPEA) 182 [M+H]+165, 150
3,4-Dimethoxyamphetamine (DMA) 196 [M+H]+179, 164, 121

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in D₂O)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (3,4-DM-β-MPEA) Predicted similar to DMA, with potential shifts in the β-proton signal
3,4-Dimethoxyphenethylamine (DMPEA) 3.87 (s, 6H, OCH₃), 3.25 (t, 2H, CH₂-N), 2.90 (t, 2H, Ar-CH₂)
3,4-Dimethoxyamphetamine (DMA) 7.00-6.90 (m, 3H, Ar-H), 3.87 (s, 6H, OCH₃), 3.65 (m, 1H, α-CH), 2.95 (dd, 1H, β-CH₂), 2.80 (dd, 1H, β-CH₂), 1.25 (d, 3H, CH₃)[3]

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data (ATR)

CompoundKey Absorption Bands (cm⁻¹)
This compound (3,4-DM-β-MPEA) Predicted similar to DMA
3,4-Dimethoxyphenethylamine (DMPEA) Characteristic primary amine and aromatic stretches
3,4-Dimethoxyamphetamine (DMA) 2962, 2836, 1592, 1518, 1464, 1263, 1237, 1154, 1139, 1025, 856, 807[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol). For analysis of biological samples, a liquid-liquid extraction is recommended.[5]

  • Instrumentation: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injection: 1 µL in split mode (e.g., 20:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramp at 15 °C/min to 300 °C, and hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-550 amu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dilute sample in the initial mobile phase. For biological matrices, solid-phase extraction (SPE) is advised for sample clean-up.[6]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) using the precursor and product ions listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., D₂O, CDCl₃, or Methanol-d₄).

  • Instrumentation: 400 MHz NMR spectrometer (or higher field strength).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.

  • ¹H NMR Parameters: 32 scans, relaxation delay of 1 s.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix ~1 mg of sample with ~100 mg of dry KBr and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.[7][8]

  • Instrumentation: FTIR spectrometer with a DTGS detector.

  • Analysis Mode: ATR or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16 scans for both background and sample.

  • Data Processing: Background subtraction and baseline correction.

Visualization of Analytical Workflows and a Representative Signaling Pathway

To further clarify the experimental and logical processes involved in the differentiation of these phenethylamines, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis raw_sample Raw Sample extraction Extraction/Dilution raw_sample->extraction gc_ms GC-MS extraction->gc_ms lc_ms LC-MS/MS extraction->lc_ms nmr NMR extraction->nmr ftir FTIR extraction->ftir data_interpretation Spectral/Chromatographic Interpretation gc_ms->data_interpretation lc_ms->data_interpretation nmr->data_interpretation ftir->data_interpretation comparison Comparison to Reference Data data_interpretation->comparison identification Compound Identification comparison->identification

Figure 1. General experimental workflow for phenethylamine analysis.

differentiation_logic node_result node_result start Unknown Phenethylamine molecular_ion Molecular Ion (m/z 195 or 181)? start->molecular_ion molecular_ion->node_result m/z 181 (DMPEA) fragmentation Key Fragments (m/z 44 vs 30)? molecular_ion->fragmentation m/z 195 fragmentation->node_result m/z 30 (Unlikely for these structures) nmr_alpha_methyl Alpha-Methyl Protons (doublet ~1.25 ppm)? fragmentation->nmr_alpha_methyl m/z 44 nmr_alpha_methyl->node_result Yes (DMA) nmr_alpha_methyl->node_result No (3,4-DM-β-MPEA)

Figure 2. Logical flowchart for the differentiation of target phenethylamines.

signaling_pathway phenethylamine Phenethylamine Analog receptor Serotonin Receptor (e.g., 5-HT2A) phenethylamine->receptor g_protein G-Protein Activation (Gq/11) receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca2+ Release ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Figure 3. Representative serotonergic signaling pathway for psychoactive phenethylamines.

References

Cross-Reactivity of 3,4-Dimethoxy-beta-methylphenethylamine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential cross-reactivity of 3,4-Dimethoxy-beta-methylphenethylamine with commercially available amphetamine immunoassays. Due to a lack of direct experimental studies on this compound, this document extrapolates potential cross-reactivity based on data from structurally similar phenethylamine analogues. This guide summarizes quantitative data from published studies on related compounds, details common experimental protocols for immunoassay screening and confirmation, and provides visual diagrams to illustrate molecular similarities and analytical workflows. The information herein is intended to inform researchers and drug development professionals about the potential for off-target binding in preliminary drug screening and the importance of confirmatory testing.

Introduction

This compound is a substituted phenethylamine derivative. Its structural similarity to amphetamine and methamphetamine raises the possibility of cross-reactivity in immunoassays designed to detect these controlled substances. Immunoassays are a common preliminary screening tool in clinical and forensic toxicology due to their speed and high throughput. However, their reliance on antibody-antigen recognition can lead to false-positive results when structurally related compounds are present in the sample.[1][2][3][4][5] Understanding the potential for such cross-reactivity is crucial for accurate interpretation of screening results and underscores the necessity of confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9][10]

Disclaimer: There is currently no direct published experimental data on the cross-reactivity of this compound in amphetamine immunoassays. The following comparison is based on an analysis of structurally related compounds and is intended for informational and research purposes only.

Structural Comparison and Potential for Cross-Reactivity

The likelihood of a compound cross-reacting with an antibody is largely determined by its structural similarity to the target analyte. Key structural features of this compound that may influence its binding to anti-amphetamine or anti-methamphetamine antibodies include the phenethylamine backbone, the beta-methyl group, and the dimethoxy substitutions on the phenyl ring.

Below is a diagram illustrating the structural similarities between this compound and other phenethylamines with known cross-reactivity profiles.

G This compound This compound Amphetamine Amphetamine This compound->Amphetamine Shared phenethylamine backbone, beta-methyl group Methamphetamine Methamphetamine This compound->Methamphetamine Shared phenethylamine backbone, beta-methyl group 3,4-DMA 3,4-DMA This compound->3,4-DMA Shared 3,4-dimethoxy substitution Phentermine Phentermine Amphetamine->Phentermine Structural Isomers

Caption: Structural relationships between the target analyte and related compounds.

Comparative Cross-Reactivity Data of Structurally Similar Compounds

The following table summarizes published cross-reactivity data for compounds structurally related to this compound in various amphetamine immunoassays. The data is presented as the concentration of the compound required to produce a positive result at a specific assay cutoff.

CompoundImmunoassay TypeCutoff Concentration (ng/mL)Concentration for Positive Result (ng/mL)Cross-Reactivity (%)Reference
d-AmphetamineMultiple500 - 1000500 - 1000100[11][12][13][14]
d-MethamphetamineMultiple500 - 1000500 - 1000100[11][12]
3,4-Methylenedioxyamphetamine (MDA)Radioimmunoassay (RIA)1000>1000High[15][16]
3,4-Methylenedioxymethamphetamine (MDMA)Multiple500 - 1000VariesModerate to High
PhentermineELISA, FPIA500VariesCan be significant[1][3][7][17][18][19]
2,5-Dimethoxyamphetamine (2,5-DMA)Fluorescence Polarization Immunoassay (FPIA)1000>100,000Very Low[20]
4-Bromo-2,5-dimethoxy-beta-phenethylamine (BDMPEA)Radioimmunoassay (RIA)1000>100,000Very Low[15][16]

Note: Cross-reactivity can vary significantly between different manufacturers and assay types (e.g., ELISA, EMIT, FPIA, KIMS).[2][4] The data presented here is a summary from various studies and should be considered as a general guide.

Experimental Protocols

Accurate assessment of cross-reactivity requires standardized and well-documented experimental protocols. Below are generalized methodologies for immunoassay screening and GC-MS confirmation.

Immunoassay Screening Protocol (General)

Immunoassays for amphetamines are typically competitive binding assays. The general principle involves the competition between the drug present in the sample and a labeled drug for a limited number of antibody binding sites.

G cluster_0 Sample Preparation cluster_1 Immunoassay cluster_2 Data Analysis Urine_Sample Urine Sample Collection Dilution Sample Dilution (if necessary) Urine_Sample->Dilution Add_Reagents Add Sample, Antibody, and Labeled Drug to Microplate Well Dilution->Add_Reagents Incubation Incubation Add_Reagents->Incubation Washing Washing Step Incubation->Washing Substrate Add Substrate Washing->Substrate Color_Development Color Development Substrate->Color_Development Stop_Solution Add Stop Solution Color_Development->Stop_Solution Read_Absorbance Read Absorbance at 450 nm Stop_Solution->Read_Absorbance Compare_to_Cutoff Compare Sample Absorbance to Cutoff Calibrator Read_Absorbance->Compare_to_Cutoff Result Positive or Negative Result Compare_to_Cutoff->Result

Caption: Generalized workflow for an ELISA-based amphetamine screening.

Detailed Steps:

  • Sample Collection: A urine specimen is collected in a clean, dry container.[13][14]

  • Sample Preparation: Urine samples may be diluted with a buffer solution to fall within the assay's dynamic range.[21]

  • Assay Procedure:

    • Aliquots of calibrators, controls, and patient samples are added to microplate wells coated with antibodies.

    • An enzyme-labeled version of the drug (conjugate) is added.

    • During incubation, the drug in the sample and the enzyme-labeled drug compete for binding to the fixed number of antibody sites.

    • The wells are washed to remove any unbound material.

    • A chromogenic substrate is added. The enzyme on the bound conjugate converts the substrate to a colored product.

    • The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.[21]

  • Interpretation: The absorbance of the sample is compared to the absorbance of a known cutoff calibrator to determine if the result is positive or negative.[12]

GC-MS Confirmation Protocol (General)

Gas chromatography-mass spectrometry is a highly specific and sensitive technique used to confirm the presence of drugs and their metabolites.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Urine_Sample Positive Urine Screen Extraction Solid-Phase or Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identify_Peaks Identify Characteristic Retention Times and Mass Spectra Detection->Identify_Peaks Quantification Quantification using Internal Standards Identify_Peaks->Quantification Confirmation Confirmation of Drug Presence Quantification->Confirmation

Caption: General workflow for GC-MS confirmation of amphetamines.

Detailed Steps:

  • Sample Preparation:

    • Extraction: The drug is isolated from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6]

    • Derivatization: The extracted analyte is often chemically modified (derivatized) to improve its volatility and chromatographic properties.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph, where it is vaporized.

    • The components of the sample are separated as they travel through a capillary column.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass-to-charge ratio of the fragments is determined, creating a unique mass spectrum for each compound.

  • Interpretation: The presence of a specific drug is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard.[8]

Conclusion

While direct experimental data on the cross-reactivity of this compound in amphetamine immunoassays is not available, its structural similarity to amphetamine and other phenethylamines suggests a potential for such interactions. The presence of the beta-methyl group is a key feature it shares with amphetamine and methamphetamine. However, the 3,4-dimethoxy substitutions on the phenyl ring are likely to significantly influence antibody binding, and data from other dimethoxy-substituted phenethylamines suggest this may reduce cross-reactivity.

Given the potential for false-positive results with any immunoassay, it is imperative that all presumptive positive screens be confirmed by a more specific and sensitive method such as GC-MS or LC-MS/MS. Further research is needed to empirically determine the cross-reactivity profile of this compound and its metabolites in a variety of commercially available immunoassays. This will be critical for accurate drug testing and the development of more specific screening tools.

References

The Pharmacokinetic Landscape of 3,4-Dimethoxy-beta-methylphenethylamine Analogs: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the pharmacokinetic properties of 3,4-Dimethoxy-beta-methylphenethylamine and its structural analogs. Due to a lack of direct comparative studies on a homologous series of this compound analogs, this guide synthesizes available data from studies on closely related phenethylamine derivatives. The information presented herein is intended to offer insights into the metabolic fate and disposition of these compounds, supporting further research and development.

Quantitative Pharmacokinetic Data

Direct comparative pharmacokinetic data for a series of this compound analogs is limited in the current body of scientific literature. However, data for structurally related compounds provides valuable insights into their likely pharmacokinetic profiles. The following table summarizes available quantitative data for 3,4-Dimethoxyphenethylamine (DMPEA) and the closely related β-Methylphenethylamine (BMPEA).

CompoundDose and RouteSubjectCmaxTmaxAUCHalf-life (t½)Reference
3,4-Dimethoxyphenethylamine (DMPEA)Not specifiedNot specifiedNot availableNot availableNot available< 1 hour[1]
β-Methylphenethylamine (BMPEA)30 mg/kg, i.p.Rat899 ng/mL (at 20 min)~20 minNot availableShort (concentration dropped to 22 ng/mL at 90 min)[2]

Note: The data for BMPEA is derived from concentration measurements at specific time points and suggests a short half-life, consistent with other phenethylamines.

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the resulting data. Below is a summary of the experimental protocol used in the study of β-Methylphenethylamine (BMPEA) in rats, which serves as a representative example for studies of this class of compounds.

Study Design for β-Methylphenethylamine (BMPEA) Pharmacokinetics in Rats [2]

  • Subjects: Adult male Sprague-Dawley rats.

  • Dosing: Animals were administered a 30 mg/kg intraperitoneal (i.p.) injection of BMPEA.

  • Sample Collection: Cardiac blood was collected at 20 and 90 minutes post-injection.

  • Analytical Method: A validated ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) method was used for the quantification of BMPEA in blood samples.

  • Metabolite Identification: The same method was employed to identify potential metabolites of BMPEA.

Metabolic Pathways and Structure-Activity Relationships

The metabolism of phenethylamines is a key determinant of their pharmacokinetic profiles and duration of action. The primary metabolic pathways for this class of compounds include oxidative deamination and demethylation.

A study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) revealed that oxidative deamination leads to the formation of corresponding ethanol and acetic acid metabolites.[3] Demethylation of the methoxy groups is another significant metabolic route.[3] For N-substituted amphetamines, the rate of N-dealkylation is influenced by the lipophilicity and the size of the N-substituent.[4] Increased lipophilicity generally enhances enzyme affinity, while bulkier substituents can cause steric hindrance, slowing down the metabolic process.[4]

The very short half-life of DMPEA (<1 hour) suggests rapid and extensive metabolism.[1] The rapid decline in BMPEA concentrations in rats also points to a short biological half-life.[2] The primary identified metabolite of BMPEA is a hydroxylated derivative, indicating that oxidation is a key metabolic pathway.[2]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a novel phenethylamine analog.

G cluster_preclinical Preclinical Pharmacokinetic Study Compound Administration Compound Administration Blood Sample Collection Blood Sample Collection Compound Administration->Blood Sample Collection Time Points Sample Preparation Sample Preparation Blood Sample Collection->Sample Preparation e.g., Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Calculate Parameters (Cmax, Tmax, AUC, t½)

Caption: General workflow for a preclinical pharmacokinetic study.

Key Metabolic Pathways of Phenethylamines

This diagram outlines the principal metabolic transformations that phenethylamine analogs typically undergo.

G cluster_pathways Metabolic Pathways Parent Phenethylamine Parent Phenethylamine Oxidative Deamination Oxidative Deamination Parent Phenethylamine->Oxidative Deamination MAO Demethylation Demethylation Parent Phenethylamine->Demethylation CYP450 Hydroxylation Hydroxylation Parent Phenethylamine->Hydroxylation CYP450 Aldehyde Intermediate Aldehyde Intermediate Oxidative Deamination->Aldehyde Intermediate Hydroxylated Metabolite Hydroxylated Metabolite Demethylation->Hydroxylated Metabolite Hydroxylation->Hydroxylated Metabolite Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite

Caption: Primary metabolic pathways for phenethylamine analogs.

References

A Comparative Guide to the Inter-laboratory Validation of 3,4-Dimethoxy-beta-methylphenethylamine Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of phenethylamines, with a focus on data relevant to the inter-laboratory validation of 3,4-Dimethoxy-beta-methylphenethylamine (3,4-DM-β-MPEA). Due to a lack of direct inter-laboratory studies on 3,4-DM-β-MPEA, this document presents a compilation of data from validated methods for the closely related structural isomer, β-methylphenethylamine (BMPEA), and other relevant phenethylamine analogs. The experimental data and protocols are drawn from single-laboratory validation studies, offering a benchmark for analytical performance and a foundation for establishing standardized, cross-laboratory validated procedures.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of various analytical methods for the determination of phenethylamine analogs. This data can serve as a reference for establishing performance expectations for the analysis of 3,4-DM-β-MPEA.

Table 1: Performance Characteristics of LC-MS/MS Methods for β-Methylphenethylamine (BMPEA) and Other Phenethylamines

ParameterUPLC/MS/MS for BMPEA in Urine[1][2]UPLC-qTOF-MS for BMPEA in Rat Blood[3][4]UHPLC-MS/MS for Seven Phenethylamines in Blood and Urine[5]
Linearity Range Not explicitly stated, but validated at 10 and 50 ng/mL20–1,000 ng/mL100–2,000 ng/mL
**Correlation Coefficient (R²) **Not explicitly stated> 0.99Not explicitly stated
Limit of Detection (LOD) 10 ng/mLNot explicitly stated0.5–5 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL20 ng/mL0.5–5 ng/mL
Intra-day Precision (% CV) Not explicitly statedNot explicitly stated0.52–12.3%
Inter-day Precision (% CV) Not explicitly statedNot explicitly stated0.52–12.3%
Accuracy Not explicitly statedNot explicitly stated85–110%
Extraction Recovery Not explicitly statedNot explicitly stated>80%

Table 2: Performance Characteristics of NMR Spectroscopy for Phenethylamine Analysis in Dietary Supplements [6]

Parameter¹H NMR for Eight Phenethylamines
Linearity Range 0.1–10 mg/mL
**Correlation Coefficient (R²) **≥ 0.999
Limit of Detection (LOD) 0.03–0.10 mg/mL
Limit of Quantification (LOQ) 0.10–0.33 mg/mL
Intra-day Precision (RSD) 1.9–4.5%
Inter-day Precision (RSD) 2.3–5.8%
Accuracy (Recovery) 96.5–103.2%

Experimental Protocols

UPLC/MS/MS Method for the Determination of BMPEA in Urine[1][2]

This method was developed for the discrimination and quantification of BMPEA and its isomer, amphetamine, in urine samples.

  • Sample Preparation: Two-Step Liquid-Liquid Extraction (LLE)

    • To 1 mL of urine, add an internal standard (e.g., amphetamine-d11).

    • Alkalinize the sample with sodium hydroxide.

    • Extract with an organic solvent (e.g., a mixture of hexane and ethyl acetate).

    • Separate the organic layer and evaporate to dryness.

    • Reconstitute the residue in a mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[1]

    • Flow Rate: 300 μl/min.[1]

    • Column Temperature: 45 °C.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for BMPEA and the internal standard.

UPLC-qTOF-MS Method for the Quantification of BMPEA in Rat Blood[3][4]

This workflow was validated for the selective quantification of BMPEA and the identification of its metabolites in rat cardiac blood.

  • Sample Preparation: Mixed-Mode Solid-Phase Extraction (MMSPE)

    • Precondition a mixed-mode SPE cartridge.

    • Load the pre-treated blood sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate and reconstitute the residue.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient elution using solvents such as water with formic acid and acetonitrile with formic acid.

    • Flow Rate: A typical flow rate for UPLC systems.

    • Column Temperature: Maintained at a constant temperature.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Data-dependent acquisition (DDA) or targeted MS/MS for quantification.

    • Mass Analyzer: Quadrupole Time-of-Flight (qTOF) for high-resolution mass data.

¹H NMR Spectroscopy for the Quantification of Phenethylamines in Dietary Supplements[6]

This method allows for the simultaneous detection and quantification of multiple phenethylamines without chromatographic separation.

  • Sample Preparation:

    • Accurately weigh the dietary supplement powder.

    • Extract the phenethylamines using a suitable deuterated solvent (e.g., methanol-d₄) containing a known amount of an internal standard (e.g., dimethyl sulfone).

    • Vortex and sonicate the mixture to ensure complete extraction.

    • Centrifuge the sample to pellet insoluble materials.

    • Transfer the supernatant to an NMR tube for analysis.

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard one-pulse sequence with solvent suppression.

    • Relaxation Delay: A sufficiently long delay to ensure quantitative signal intensities.

    • Number of Scans: An adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic signals of the phenethylamines and the internal standard.

    • Calculate the concentration of each analyte based on the integral values and the known concentration of the internal standard.

Mandatory Visualizations

Experimental_Workflow_LLE cluster_sample_prep Sample Preparation (LLE) cluster_analysis Analysis urine_sample 1. Urine Sample add_is 2. Add Internal Standard urine_sample->add_is alkalinize 3. Alkalinize (NaOH) add_is->alkalinize extract 4. Liquid-Liquid Extraction alkalinize->extract separate 5. Separate Organic Layer extract->separate evaporate 6. Evaporate to Dryness separate->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute uplc_msms UPLC/MS/MS Analysis reconstitute->uplc_msms Inject

Fig 1. Experimental workflow for LLE sample preparation and UPLC/MS/MS analysis.

Experimental_Workflow_SPE cluster_sample_prep Sample Preparation (MMSPE) cluster_analysis Analysis blood_sample 1. Blood Sample pretreat 2. Sample Pre-treatment blood_sample->pretreat load_spe 3. Load onto SPE Cartridge pretreat->load_spe wash_spe 4. Wash Cartridge load_spe->wash_spe elute 5. Elute Analyte wash_spe->elute evaporate 6. Evaporate Eluate elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute uplc_qtof UPLC-qTOF-MS Analysis reconstitute->uplc_qtof Inject

Fig 2. Experimental workflow for MMSPE sample preparation and UPLC-qTOF-MS analysis.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron phenethylamine Phenethylamine Analog (e.g., 3,4-DM-β-MPEA) taar1 TAAR1 phenethylamine->taar1 Agonist vesicle Vesicles (Dopamine, Norepinephrine) phenethylamine->vesicle Promotes Release dat_net DAT / NET phenethylamine->dat_net Inhibits Reuptake neurotransmitter Increased Neurotransmitters vesicle->neurotransmitter Exocytosis dat_net->neurotransmitter receptors Dopamine / Adrenergic Receptors neurotransmitter->receptors Binds response Cellular Response receptors->response

Fig 3. Generalized signaling pathway for phenethylamine analogs.

References

A Comparative Analysis of the Biological Activity of 3,4-Dimethoxy-beta-methylphenethylamine and Other Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 3,4-Dimethoxy-beta-methylphenethylamine, also known as 3,4-Dimethoxyamphetamine (3,4-DMA), with other well-known stimulants such as amphetamine, methamphetamine, and 3,4-Methylenedioxymethamphetamine (MDMA). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for research and drug development.

Executive Summary

This compound (3,4-DMA) is a psychedelic amphetamine with a distinct biological profile compared to classic psychostimulants like amphetamine and methamphetamine, and the entactogen MDMA. While amphetamine and methamphetamine primarily act as potent releasing agents at dopamine and norepinephrine transporters, 3,4-DMA exhibits a weaker interaction with these transporters and a more pronounced affinity for serotonin receptors, particularly the 5-HT2A subtype. This profile aligns with its reported psychedelic and sympathomimetic effects, rather than the typical stimulant properties of amphetamine. MDMA shares some similarities with 3,4-DMA in its interaction with serotonin systems but is a more potent agent at monoamine transporters.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of 3,4-DMA and other stimulants at key molecular targets. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A Receptor5-HT1A Receptor
3,4-Dimethoxyamphetamine (3,4-DMA) 43,300[1]64,600[1]
Amphetamine >10,000>10,000
Methamphetamine >10,000>10,000
MDMA 4,700 (R-enantiomer)[1]>50,000 (S-enantiomer)[1]

Note: Higher Ki values indicate lower binding affinity.

Table 2: Monoamine Transporter Inhibition (IC50 or Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
3,4-Dimethoxyamphetamine (3,4-DMA) No significant binding reportedNo significant binding reportedNo significant binding reported
Amphetamine ~600[2]70-100[2]20,000-40,000[2]
Methamphetamine ~500~10010,000-40,000[2]
MDMA 8,290 (human)[3]1,190 (human)[3]2,410 (human)[3]

Note: Lower IC50/Ki values indicate greater inhibitory potency.

Table 3: Monoamine Oxidase (MAO) Inhibition (IC50 or Ki, µM)

CompoundMAO-AMAO-B
3,4-Dimethoxyamphetamine (3,4-DMA) 20[1]>100[1]
Amphetamine Weak inhibitorWeak inhibitor
Methamphetamine Weak inhibitor[4]Weak inhibitor[4]
MDMA 18.6 - 24.5[5]>370[6]

Note: Lower IC50/Ki values indicate greater inhibitory potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rat brain cortex homogenate.

  • Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • Test Compounds: Serial dilutions of the compounds of interest (3,4-DMA, amphetamine, etc.).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature (or other specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to assess the potency of compounds to inhibit the uptake of monoamines by their respective transporters (DAT, NET, SERT).

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Radiolabeled Substrates: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Non-specific Uptake Control: A high concentration of a selective inhibitor for each transporter (e.g., 10 µM GBR12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in appropriate media until they reach a suitable confluency.

  • Assay Preparation: On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or the non-specific uptake control for a short period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled substrate to each well.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at room temperature or 37°C to allow for substrate uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of compounds against MAO-A.

Materials:

  • Enzyme Source: Recombinant human MAO-A.

  • Substrate: A suitable MAO-A substrate that generates a fluorescent product upon oxidation (e.g., kynuramine or a proprietary substrate from a commercial kit).

  • Positive Control Inhibitor: A known MAO-A inhibitor (e.g., clorgyline).

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Assay Buffer: Phosphate buffer, pH 7.4.

  • Fluorescence Plate Reader.

Procedure:

  • Assay Setup: In a 96-well microplate, add the assay buffer, the MAO-A enzyme, and varying concentrations of the test compound or the positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a representative experimental workflow.

G cluster_0 Cell Membrane compound 3,4-DMA receptor 5-HT2A Receptor (GPCR) compound->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases cellular_response Downstream Cellular Responses (e.g., neuronal excitation) ca2->cellular_response Mediates pkc->cellular_response Mediates

Caption: 5-HT2A Receptor Signaling Pathway Activated by 3,4-DMA.

G cluster_0 Presynaptic Neuron amphetamine Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat Enters via vesicle Synaptic Vesicle amphetamine->vesicle Disrupts pH & inhibits VMAT2 dopamine_synapse Dopamine (Synaptic Cleft) dat->dopamine_synapse Reverses transport of dopamine_cytosol Dopamine (Cytosolic) vesicle->dopamine_cytosol Dopamine release from dopamine_cytosol->dat vmat2 VMAT2 dopamine_receptor Postsynaptic Dopamine Receptor dopamine_synapse->dopamine_receptor Binds to downstream_signaling Downstream Signaling & Stimulant Effects dopamine_receptor->downstream_signaling Activates

Caption: Mechanism of Action of Amphetamine at the Dopamine Synapse.

G start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds - Buffers start->prepare_reagents setup_assay Set up 96-well Plate: - Add membranes, radioligand,  and test compound dilutions prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Count Radioactivity (Scintillation Counter) add_scintillant->count_radioactivity analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a Radioligand Binding Assay.

References

A Head-to-Head Comparative Analysis of Two Phenethylamine Derivatives: Amphetamine and Mescaline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of two significant phenethylamine compounds. This document provides a comparative analysis of their receptor binding affinities, functional activities, and the experimental protocols used for their characterization.

Introduction

The phenethylamine scaffold is a cornerstone in the development of numerous psychoactive and therapeutic agents. Minor structural modifications to this backbone can lead to profound changes in pharmacological activity, highlighting the critical importance of detailed structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of two well-characterized phenethylamine derivatives: Amphetamine and Mescaline.

While the initial focus of this guide was to be on 3,4-Dimethoxy-beta-methylphenethylamine, a thorough review of the scientific literature revealed a significant lack of available pharmacological data for this specific compound. Therefore, to provide a valuable and data-rich resource, we have shifted the focus to two highly relevant and extensively studied compounds that represent different pharmacological classes within the phenethylamine family. Amphetamine, an alpha-methylated phenethylamine, is a potent central nervous system stimulant, while Mescaline, a trimethoxyphenethylamine, is a classic psychedelic.

This guide will delve into their receptor binding profiles and functional activities, presenting quantitative data in accessible tables. Detailed experimental protocols are provided to allow for replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action. This comparative analysis aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for Amphetamine and Mescaline at key central nervous system receptors. These values represent the affinity (Ki) of the compounds for the receptors and their functional potency (EC50) or inhibitory concentration (IC50).

Table 1: Receptor Binding Affinities (Ki, nM)

TargetAmphetamineMescaline
Serotonin Receptors
5-HT1A>10,0001,600 - 6,700[1]
5-HT2A>10,0001,000 - 12,000[2]
5-HT2C>10,0002,700[3]
Dopamine Receptors
D1>10,000-
D2>10,000>10,000[2]
Norepinephrine Receptors
α1A>10,000>10,000[2]
α2A>10,000>10,000[2]
Monoamine Transporters
Dopamine Transporter (DAT)35>30,000[4]
Norepinephrine Transporter (NET)13>30,000[4]
Serotonin Transporter (SERT)1,896>30,000[4]
Trace Amine-Associated Receptor
TAAR1Agonist[5]3,300[3]

Note: A lower Ki value indicates a higher binding affinity. ">" indicates a value greater than the highest tested concentration, signifying low affinity. Data is compiled from various sources and experimental conditions may vary.

Table 2: Functional Activity Data (EC50 / IC50, nM)

AssayAmphetamineMescaline
Dopamine Release
DAT-mediatedPotent Releaser-
Norepinephrine Release
NET-mediatedPotent Releaser-
Serotonin Release
SERT-mediatedWeak Releaser-
5-HT2A Receptor Activation
(e.g., Calcium Flux)-~10,000[4] (Partial Agonist)

Note: EC50 represents the concentration for 50% of maximal effect (for agonists), while IC50 represents the concentration for 50% inhibition. "-" indicates that the compound is not typically characterized by this mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profiles of phenethylamine derivatives.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT2A receptor).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (e.g., Mescaline) and reference compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In each well of the microplate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake/Release Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters or to induce their release.

Objective: To determine the functional potency of a test compound at monoamine transporters (DAT, NET, SERT).

Materials:

  • Synaptosomes (nerve terminals) prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Test compound (e.g., Amphetamine).

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • Inhibitors for other transporters to ensure specificity.

Procedure (for Release Assay):

  • Pre-load the synaptosomes with the radiolabeled neurotransmitter by incubating them together.

  • Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Resuspend the pre-loaded synaptosomes in buffer.

  • Add varying concentrations of the test compound to the synaptosome suspension.

  • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by rapid filtration through glass fiber filters.

  • Measure the amount of radioactivity released into the supernatant (extracellular fluid) and the amount remaining in the synaptosomes (on the filter).

  • Calculate the percentage of total radioactivity released for each concentration of the test compound.

  • Plot the percentage of release against the logarithm of the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the pharmacology of these compounds.

G Amphetamine's Mechanism of Action at the Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via DAT (competitive substrate) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits VMAT2 Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reverses transport (efflux) Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Dopamine_cyto Dopamine release into cytosol Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Signal Postsynaptic Signaling Dopamine_receptor->Signal G Mescaline's Primary Signaling Pathway Mescaline Mescaline HT2A_Receptor 5-HT2A Receptor Mescaline->HT2A_Receptor Binds and activates Gq_protein Gq/11 Protein HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response G Experimental Workflow for In Vitro Pharmacological Profiling start Test Compound (e.g., Phenethylamine Derivative) binding_assay Radioligand Binding Assays (Determine Ki) start->binding_assay functional_assay Functional Assays (e.g., Ca2+ Flux, cAMP, Neurotransmitter Release) (Determine EC50/IC50 and Emax) start->functional_assay data_analysis Data Analysis (e.g., Non-linear Regression, Cheng-Prusoff) binding_assay->data_analysis functional_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis report Comprehensive Pharmacological Profile sar_analysis->report

References

Establishing the Purity of Synthesized 3,4-Dimethoxy-β-methylphenethylamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for any synthesized compound is a cornerstone of reliable scientific research and preclinical development. For novel psychoactive substances such as 3,4-Dimethoxy-β-methylphenethylamine, a substituted phenethylamine, ensuring the absence of impurities is critical. These impurities can arise from starting materials, by-products, or degradation products and may possess undesirable toxicological or pharmacological profiles, potentially confounding experimental results. This guide provides a comparative overview of key analytical techniques for determining the purity of synthesized 3,4-Dimethoxy-β-methylphenethylamine, offering detailed experimental protocols, data presentation, and visual workflows to aid in method selection and implementation.

The primary methods for purity determination of phenethylamine derivatives include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each method, which may require further optimization based on the specific instrumentation and the impurity profile of the synthesized compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to improve chromatographic resolution and provide more structurally informative mass spectra.[2]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the synthesized 3,4-Dimethoxy-β-methylphenethylamine.

    • Dissolve the sample in 1 mL of a suitable solvent such as methanol or ethyl acetate.

    • To this solution, add 100 µL of a derivatizing agent, for example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[2]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent phenylmethylsilicone stationary phase.[2]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Data Analysis: The purity is determined by calculating the peak area percentage of the principal peak relative to the total peak area of all detected compounds. Identification of impurities is achieved by fragmentation pattern analysis and comparison to mass spectral libraries.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 230 nm and 280 nm).

    • Data Analysis: Purity is assessed by the area percentage of the main peak.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.[4][5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 3,4-Dimethoxy-β-methylphenethylamine.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Ensure complete dissolution by vortexing or sonication.

  • NMR Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Probe: Standard 5 mm broadband probe.

    • Experiment: 1D Proton (¹H) NMR.

    • Key Acquisition Parameters for Quantitation:

      • Long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest (e.g., 30 seconds).

      • 90° pulse angle.

      • Sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans).

    • Data Processing:

      • Apply appropriate phasing and baseline correction.

      • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparative Data

The choice of analytical method often depends on a trade-off between various performance characteristics. The following table summarizes the key attributes of GC-MS, HPLC-UV, and qNMR for the purity determination of 3,4-Dimethoxy-β-methylphenethylamine.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility and partitioning, detection by massSeparation by polarity and partitioning, detection by UV absorbanceIntrinsic nuclear property measurement
Selectivity High (especially for isomers with derivatization)[2]Moderate to High (can be improved with MS detector)High (structurally informative)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg level)
Quantitation Relative (area %)Relative (area %)Absolute and Relative[4][5]
Sample Throughput ModerateHighLow to Moderate
Destructive YesNo (can collect fractions)No[5]
Key Advantage Excellent for volatile impurities and isomer separationBroad applicability, non-destructiveAbsolute quantitation without a specific reference standard[7]
Key Disadvantage Requires derivatization for polar compounds, potential for thermal degradationLower sensitivity than MS, co-elution can be an issueRequires higher sample amount, lower throughput

Visualizing Workflows and Concepts

Experimental Workflow for Purity Determination

The following diagram illustrates a typical workflow for establishing the purity of a synthesized compound using multiple analytical techniques for orthogonal verification.

G Experimental Workflow for Purity Determination cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_reporting Data Interpretation & Reporting cluster_decision Decision synthesis Synthesized Compound purification Initial Purification (e.g., Column Chromatography) synthesis->purification gcms GC-MS Analysis purification->gcms hplc HPLC-UV Analysis purification->hplc qnmr qNMR Analysis purification->qnmr data_analysis Comparative Data Analysis gcms->data_analysis hplc->data_analysis qnmr->data_analysis report Purity Report (>95% required) data_analysis->report decision Proceed to Further Studies report->decision

Caption: A generalized workflow for the purity assessment of a synthesized compound.

Comparison of Analytical Techniques

This diagram provides a visual comparison of the strengths of each analytical method.

G Comparison of Analytical Techniques center Purity of 3,4-Dimethoxy-β- methylphenethylamine gcms GC-MS center->gcms High Sensitivity Isomer Separation hplc HPLC-UV center->hplc High Throughput Broad Applicability qnmr qNMR center->qnmr Absolute Quantitation Non-Destructive

Caption: Strengths of GC-MS, HPLC-UV, and qNMR for purity analysis.

Hypothetical Signaling Pathway Interaction

Understanding the potential biological target of a novel compound is crucial. This diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for phenethylamines.

G Hypothetical GPCR Signaling Pathway compound 3,4-Dimethoxy-β- methylphenethylamine receptor GPCR compound->receptor Binds to g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: A potential signaling cascade initiated by the compound.

References

Structural Elucidation of 3,4-Dimethoxy-beta-methylphenethylamine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the structural confirmation of 3,4-Dimethoxy-beta-methylphenethylamine. Due to the limited availability of published spectroscopic data for this specific compound, this guide leverages data from its close structural isomers and parent compounds: 3,4-Dimethoxyphenethylamine (DMPEA) and 3,4-Dimethoxyamphetamine (DMA). This comparison will aid researchers in the identification and characterization of this compound through techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3,4-Dimethoxyphenethylamine (DMPEA) and 3,4-Dimethoxyamphetamine (DMA), which can be used as a reference for the characterization of this compound. The expected data for the target compound would show similarities, with distinct differences arising from the presence and position of the methyl group.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and MultiplicityAssignment
3,4-Dimethoxyphenethylamine (DMPEA) 6.7-6.8 (m, 3H)Aromatic protons
3.85 (s, 6H)Methoxy (OCH₃) protons
2.8-3.0 (t, 2H)CH₂ adjacent to amine
2.6-2.8 (t, 2H)CH₂ adjacent to aromatic ring
1.1 (br s, 2H)Amine (NH₂) protons
3,4-Dimethoxyamphetamine (DMA) [1]6.7-6.8 (m, 3H)Aromatic protons
3.85 (s, 6H)Methoxy (OCH₃) protons
3.2-3.4 (m, 1H)CH adjacent to amine
2.5-2.7 (m, 2H)CH₂ adjacent to aromatic ring
1.1-1.2 (d, 3H)Methyl (CH₃) protons
1.5 (br s, 2H)Amine (NH₂) protons

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
3,4-Dimethoxyphenethylamine (DMPEA) 149.0, 147.5C-O of methoxy groups
132.5Quaternary aromatic carbon
121.0, 112.0, 111.5Aromatic CH
55.9Methoxy (OCH₃) carbons
43.0CH₂ adjacent to amine
38.0CH₂ adjacent to aromatic ring

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3,4-Dimethoxyphenethylamine (DMPEA) [2]181152, 151, 107, 77
3,4-Dimethoxyamphetamine (DMA) [3][4]195152, 151, 107, 44

Table 4: IR Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
3,4-Dimethoxyphenethylamine (DMPEA) 3300-3400N-H stretch (amine)
2850-3000C-H stretch (aliphatic)
1500-1600C=C stretch (aromatic)
1200-1300C-O stretch (ether)
1000-1150C-N stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for phenethylamine analysis and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent will depend on the solubility of the sample and the presence of exchangeable protons to be observed.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Mass Spectrometry (MS)
  • Sample Preparation : For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent like methanol or dichloromethane. For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[5] Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve volatility and fragmentation patterns in GC-MS.

  • Instrumentation :

    • GC-MS : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • LC-MS : Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5]

  • Data Acquisition :

    • GC-MS : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. Mass spectra are recorded over a mass range of m/z 40-500.

    • LC-MS : The sample is injected into the LC system and separated on a column. The eluent is introduced into the mass spectrometer source. Full scan mass spectra and product ion scans (in MS/MS) are acquired.

  • Data Analysis : Analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range, typically 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=C, C-O, and C-N bonds.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the expected fragmentation pathways in mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Analyte Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Prepare KBr Pellet or use neat (ATR) Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometer (GC-MS or LC-MS) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_MS Molecular Ion & Fragment Ions MS->Data_MS Data_IR Functional Group Vibrations IR->Data_IR Confirmation Structure of 3,4-Dimethoxy-beta- methylphenethylamine Data_NMR->Confirmation Data_MS->Confirmation Data_IR->Confirmation

Caption: Experimental workflow for the spectroscopic confirmation of this compound.

mass_spec_fragmentation cluster_fragments Characteristic Fragment Ions parent This compound Cation (M⁺˙) frag1 Tropylium-like Cation (m/z 152) parent->frag1 Benzylic Cleavage frag2 Iminium Cation parent->frag2 Alpha Cleavage frag3 Loss of Methyl Radical frag1->frag3 Further Fragmentation

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxy-beta-methylphenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,4-Dimethoxy-beta-methylphenethylamine (3,4-DMPEA), a phenethylamine derivative utilized in scientific research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Profile

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Skin Irritation (Category 2)Causes skin irritation.[2]P264: Wash thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Category 2A)Causes serious eye irritation.[2]P264: Wash thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity (single exposure) (Category 3), Respiratory systemMay cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2]
Acute aquatic toxicity (Category 1)Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Chronic aquatic toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1] P391: Collect spillage.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

Step 1: Personal Protective Equipment (PPE) Before handling the material for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat

  • Closed-toe shoes

Step 2: Waste Segregation and Labeling

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Place the waste in a clearly labeled, sealed, and non-reactive container.

  • The label should include:

    • "Hazardous Waste"

    • The full chemical name: this compound

    • The specific hazards (e.g., "Acutely Toxic," "Environmental Hazard")

    • The date of accumulation

Step 3: Storage Pending Disposal

  • Store the labeled waste container in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents[3].

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for 3,4-Dimethoxyphenethylamine and any other relevant information.

  • The standard procedure is to "Dispose of contents/ container to an approved waste disposal plant."[1][3]

Step 5: Record Keeping

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.

Regulatory Compliance

It is imperative to comply with all local, state, and federal regulations regarding the disposal of chemical waste. Phenethylamine derivatives may be subject to specific regulations[4]. Consult with your institution's EHS office to ensure full compliance.

Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional EHS.

  • If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.

  • Collect the contaminated materials into a labeled hazardous waste container.

  • Ventilate the area.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Preparation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_end Completion start Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate label_waste Label Container as Hazardous Waste segregate->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs record Maintain Disposal Records contact_ehs->record end Proper Disposal Complete record->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.